Oraqix
Beschreibung
Eigenschaften
CAS-Nummer |
101362-25-8 |
|---|---|
Molekularformel |
C27H42N4O2 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
WZSPWMATVLBWRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Oraqix® on Voltage-Gated Sodium Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oraqix®, a eutectic mixture of lidocaine (B1675312) and prilocaine (B1678100), is a locally acting anesthetic agent that achieves its clinical effect through the modulation of voltage-gated sodium ion channels. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the interaction of this compound's active pharmaceutical ingredients with these critical determinants of neuronal excitability. We delve into the state-dependent blockade of sodium channels, present comparative quantitative data on the inhibitory effects of lidocaine and prilocaine, and provide detailed experimental protocols for the study of these interactions. Furthermore, this guide employs Graphviz visualizations to elucidate key signaling pathways and experimental workflows, offering a deeper understanding for researchers in pharmacology and drug development.
Introduction: Voltage-Gated Sodium Channels as the Primary Target
Voltage-gated sodium (Nav) channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[1] The influx of sodium ions through open Nav channels leads to the depolarization phase of the action potential.
This compound is a periodontal gel containing a 2.5%/2.5% eutectic mixture of lidocaine and prilocaine.[2][3] Both active ingredients are amide-type local anesthetics that reversibly block nerve impulses by inhibiting Nav channels.[4] This blockade prevents the transmission of pain signals from the localized area of application. The core of their mechanism lies in a state-dependent interaction with the channel, a concept central to their efficacy and safety profile.
The Modulated Receptor Hypothesis: A State-Dependent Blockade
The action of lidocaine and prilocaine on Nav channels is best described by the Modulated Receptor Hypothesis.[5][6] This model posits that local anesthetics have different affinities for the various conformational states of the sodium channel.[5][6]
-
Resting State: In the resting (closed) state, at hyperpolarized membrane potentials, the affinity of lidocaine and prilocaine for the Nav channel is low.[5][7]
-
Open and Inactivated States: Upon depolarization, as channels transition to the open and subsequently the inactivated state, their affinity for local anesthetics increases significantly.[5][7][8] This means the drugs bind more readily and with higher potency to channels that are actively involved in signaling (use-dependent block) or are in a refractory state.[9]
This state-dependent binding is crucial for the clinical utility of this compound, as it allows for a targeted blockade of nerve fibers that are firing at a high frequency, which is characteristic of pain signaling, while having a lesser effect on quiescent nerves.
The binding site for local anesthetics is located within the inner pore of the sodium channel, specifically involving amino acid residues on the S6 transmembrane segments of the channel's domains.[7]
Quantitative Analysis of Sodium Channel Blockade
The potency of lidocaine and prilocaine can be quantified by their half-maximal inhibitory concentration (IC50), the concentration at which 50% of the sodium current is blocked. This value is highly dependent on the state of the channel and the specific isoform being studied. While comprehensive comparative data for prilocaine is less abundant than for lidocaine, the available information indicates a similar, though not identical, pharmacological profile.
| Drug | Channel State | Nav Isoform | IC50 (µM) | Cell Type |
| Lidocaine | Resting | Cardiac (hH1/Nav1.5) | >300 | Rabbit Purkinje Fibers |
| Inactivated | Cardiac (hH1/Nav1.5) | ~10 - 20 | Rabbit Purkinje Fibers, HEK-293 | |
| Open | Inactivation-deficient rNav1.4 mutant | ~21 | Not Specified | |
| Tonic Block | Peripheral Nerve | 204 | Xenopus laevis sciatic nerve fibers | |
| Prilocaine | Tonic Block | Peripheral Nerve | Not explicitly found | Not Specified |
Data compiled from multiple sources. Experimental conditions such as holding potential and stimulation frequency can significantly influence IC50 values.
Experimental Protocols
The characterization of the interaction between local anesthetics and sodium ion channels relies heavily on electrophysiological techniques, primarily the patch-clamp method.
Whole-Cell Voltage-Clamp Recording to Determine Tonic and Phasic Block
This protocol is designed to measure the inhibitory effects of lidocaine and prilocaine on voltage-gated sodium channels expressed in a heterologous expression system (e.g., HEK293 cells) or isolated neurons.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest (e.g., HEK293 cells transfected with a specific Nav isoform)
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Stock solutions of lidocaine and prilocaine.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.
-
Pipette Fabrication and Sealing: Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution. Under microscopic guidance, approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol for Tonic Block:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply brief depolarizing voltage steps (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing a known concentration of lidocaine or prilocaine and repeat the voltage steps.
-
Measure the reduction in the peak inward sodium current to determine the degree of tonic block.
-
-
Voltage-Clamp Protocol for Phasic (Use-Dependent) Block:
-
From the same holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz).
-
Measure the peak inward sodium current for each pulse in the train, both before and after drug application.
-
The progressive decrease in current amplitude during the pulse train in the presence of the drug demonstrates use-dependent block.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for various drug concentrations.
-
Construct dose-response curves by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Sodium Channel Blockade
Caption: State-dependent binding of this compound to sodium channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp electrophysiology experiments.
Logical Relationship of State-Dependent Blockade
Caption: Relationship between channel state, drug affinity, and blockade efficacy.
Conclusion
The therapeutic effect of this compound is a direct consequence of the state-dependent blockade of voltage-gated sodium ion channels by its active components, lidocaine and prilocaine. Their preferential binding to the open and inactivated states of the channel leads to a potent, use-dependent inhibition of neuronal activity, effectively silencing pain signals at the site of application. A thorough understanding of this mechanism, supported by quantitative electrophysiological data and detailed experimental protocols, is paramount for the continued development of more selective and effective local anesthetic agents. The visualizations provided in this guide offer a clear framework for comprehending the intricate molecular interactions and the experimental approaches used to study them.
References
- 1. Comparison of lidocaine and prilocaine for intravenous regional anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Eutectic Mixture of Lidocaine and Prilocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eutectic mixture of lidocaine (B1675312) and prilocaine (B1678100) (commonly known as EMLA) represents a significant advancement in topical anesthesia. This technical guide provides an in-depth overview of its core principles, from its unique physicochemical properties to its clinical application, with a focus on the experimental methodologies used in its evaluation.
EMLA is an oil-in-water emulsion with the oil phase being a 1:1 eutectic mixture of lidocaine and prilocaine by weight.[1] This eutectic mixture has a melting point below room temperature, allowing the local anesthetics to exist as a liquid oil rather than as crystals.[1] This characteristic enhances the penetration and subsequent systemic absorption of both active pharmaceutical ingredients (APIs) compared to individual crystalline applications.[1]
Physicochemical Properties
The formulation of a eutectic mixture is central to the efficacy of this topical anesthetic. Both lidocaine and prilocaine are solid at room temperature; however, when combined in a specific ratio, the melting point of the mixture is depressed to below ambient temperature, resulting in a liquid oil phase.[1] This oil phase, with a high concentration of the local anesthetics, is then emulsified to create the cream formulation.
Table 1: Physicochemical Properties of Lidocaine and Prilocaine
| Property | Lidocaine | Prilocaine | Reference |
| Chemical Designation | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl) | Propanamide, N-(2-methylphenyl)-2-(propylamino) | [1] |
| Molecular Weight | 234.3 g/mol | 220.3 g/mol | [1] |
| Octanol:Water Partition Ratio (pH 7.4) | 43 | 25 | [1] |
Table 2: Composition of EMLA Cream
| Ingredient | Concentration (per gram) | Function | Reference |
| Lidocaine | 25 mg | Active Pharmaceutical Ingredient (Local Anesthetic) | [1] |
| Prilocaine | 25 mg | Active Pharmaceutical Ingredient (Local Anesthetic) | [1] |
| Polyoxyethylene fatty acid esters | Varies | Emulsifiers | [1] |
| Carboxypolymethylene | Varies | Thickening agent | [1] |
| Sodium Hydroxide | q.s. to pH ~9 | pH adjuster | [1] |
| Purified Water | q.s. to 1 gram | Vehicle | [1] |
Mechanism of Action
Lidocaine and prilocaine are amide-type local anesthetics that provide dermal analgesia by stabilizing neuronal membranes.[1] This stabilization inhibits the ionic fluxes, particularly the influx of sodium ions, required for the initiation and conduction of nerve impulses.[1]
Signaling Pathway
The primary mechanism of action involves the blockage of voltage-gated sodium channels within the nerve cell membrane.
Pharmacokinetics and Pharmacodynamics
The systemic absorption of lidocaine and prilocaine from the eutectic mixture is influenced by the application site, duration of application, and the surface area of application.
Table 3: Pharmacokinetic Parameters of Lidocaine and Prilocaine after Topical Application
| Parameter | Lidocaine | Prilocaine | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | 0.05 - 0.16 µg/mL | 0.02 - 0.10 µg/mL | 60 g cream / 400 cm² for 3 hours on intact skin | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~2 - 6 hours | ~2 - 6 hours | 60 g cream / 400 cm² for 3 hours on intact skin | [3] |
| Systemic Absorption | ~5% | ~5% | 60 g cream / 400 cm² for 3 hours on intact skin | [3] |
Table 4: Pharmacodynamic Properties of EMLA Cream
| Property | Value | Conditions | Reference |
| Onset of Analgesia | ~1 hour | Application under occlusive dressing on intact skin | [2] |
| Time to Maximum Analgesia | 2 - 3 hours | Application under occlusive dressing on intact skin | [2] |
| Duration of Analgesia (after removal) | 1 - 2 hours | Following a 1-2 hour application | [3] |
Experimental Protocols
In Vitro Skin Permeation Study
This protocol is designed to assess the rate and extent of lidocaine and prilocaine permeation through human skin from the eutectic mixture formulation using a Franz diffusion cell.
Methodology:
-
Skin Preparation:
-
Excised human cadaver skin is used.
-
The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500 µm.
-
The skin is stored at -20°C until use.
-
Prior to the experiment, the skin is thawed and cut into sections to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
The dermatomed skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
The receptor compartment is filled with a phosphate-buffered saline (PBS) solution at pH 7.4, maintained at 32°C to simulate skin surface temperature.
-
The receptor fluid is continuously stirred with a magnetic stir bar.
-
-
Dosing and Sampling:
-
A precise amount of the eutectic mixture cream (e.g., 10 mg/cm²) is applied to the surface of the stratum corneum in the donor compartment.
-
The donor compartment is occluded to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.
-
An equal volume of fresh, pre-warmed receptor fluid is immediately replaced in the receptor compartment to maintain a constant volume.
-
-
Sample Analysis:
-
The concentration of lidocaine and prilocaine in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Determination of Lidocaine and Prilocaine in Human Plasma by HPLC
This protocol outlines a method for the simultaneous quantification of lidocaine and prilocaine in human plasma.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., bupivacaine).
-
Alkalinize the plasma sample with sodium hydroxide.
-
Extract the analytes with diethyl ether by vortexing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) in a suitable ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for both analytes (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for selectivity, linearity, accuracy, precision, and stability.
-
Stability Testing of the Eutectic Mixture Cream
This protocol is based on ICH guidelines for stability testing of pharmaceutical products.
Methodology:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Physical Properties: Appearance, color, odor, phase separation, pH, and viscosity.
-
Chemical Properties: Assay of lidocaine and prilocaine, and determination of degradation products.
-
Microbiological Properties: Microbial limits testing.
-
-
Acceptance Criteria:
-
The product must remain within the established specifications for all tested parameters throughout the study period.
-
Conclusion
The eutectic mixture of lidocaine and prilocaine offers a highly effective method for topical dermal anesthesia. Its unique formulation, based on the principle of eutectic systems, allows for enhanced drug delivery through the stratum corneum. A thorough understanding of its physicochemical properties, mechanism of action, and pharmacokinetic profile, supported by robust experimental evaluation, is crucial for its continued development and clinical application. The protocols outlined in this guide provide a framework for the comprehensive assessment of this and similar topical drug delivery systems.
References
Thermosetting properties of poloxamer in drug delivery
An In-Depth Technical Guide to the Thermosetting Properties of Poloxamers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the thermosetting properties of poloxamers and their application in advanced drug delivery systems. Poloxamers, also known as Pluronics®, are synthetic triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) arranged in a PEO-PPO-PEO structure.[1][2] Their unique ability to transition from a low-viscosity solution (sol) at room temperature to a semisolid gel at physiological temperatures makes them exceptional candidates for in situ forming drug depots.[1][2][3][4] This thermoreversible behavior allows for easy administration of a drug-loaded formulation as a liquid, which then forms a gel upon contact with the body, providing sustained and controlled drug release.[1][2][3]
The Sol-Gel Transition Mechanism
The thermosetting property of poloxamers is driven by temperature-dependent changes in polymer hydration and self-assembly. The process involves two critical steps: micellization and subsequent gelation.
-
Micellization: At low temperatures, poloxamer molecules exist as individual units (unimers) in an aqueous solution. As the temperature rises to the critical micelle temperature (CMT), the hydrophobic PPO blocks dehydrate and aggregate to form a core, while the hydrophilic PEO blocks remain hydrated, forming a shell.[4][5] This self-assembly results in the formation of spherical micelles.[4][5] This process is initiated once the polymer concentration is above the critical micelle concentration (CMC).[1][2][6]
-
Gelation: With a further increase in temperature, these spherical micelles become more ordered and pack closely together.[5] This packing can lead to a transition from a cubic to a hexagonal structure, creating a three-dimensional network that entraps water molecules and causes a significant increase in viscosity, resulting in the formation of a semisolid gel.[3][5][7] This temperature is known as the sol-gel transition temperature (Tsol-gel).[5]
Quantitative Data: Factors Influencing Sol-Gel Transition Temperature
The Tsol-gel is a critical parameter for in situ gelling systems and is influenced by several factors, most notably the poloxamer concentration and the presence of additives.
Effect of Poloxamer Concentration
There is an inverse relationship between the concentration of Poloxamer 407 (P407) and its Tsol-gel; as the polymer concentration increases, the Tsol-gel decreases.[8][9][10] This is because higher concentrations facilitate more rapid micelle formation and packing.[9][10]
| Poloxamer 407 (P407) Conc. (% w/w) | Sol-Gel Transition Temp. (Tsol-gel) (°C) | Reference(s) |
| 15 | ~37.9 | [8][11] |
| 17 | ~32.0 | [8] |
| 17.5 | ~35.0 | [9] |
| 18 | 25.5 - 32.55 | [4][9] |
| 19 | ~30.0 | [9] |
| 20 | 21.9 - 28.1 | [1][4][8][11] |
| 21 | ~25.0 | [9] |
| 30 | ~19.1 | [11] |
| 40 | ~13.8 | [11] |
Table 1: Influence of Poloxamer 407 concentration on the sol-gel transition temperature.
Effect of Additives and Co-polymers
The Tsol-gel of P407 solutions can be modulated by incorporating other polymers or excipients. Poloxamer 188 (P188), being more hydrophilic, is often added to increase the Tsol-gel, making the formulation liquid at room temperature even at high P407 concentrations.[11][12] Other hydrophilic polymers like hypromellose (HPMC) can also influence gelation.[13]
| Base Poloxamer 407 (P407) Conc. (% w/w) | Additive / Co-polymer | Additive Conc. (% w/w) | Resulting Tsol-gel (°C) | Reference(s) |
| 20 | Poloxamer 188 (P188) | 0 | 28.1 | [11] |
| 20 | Poloxamer 188 (P188) | 2 | 34.3 | [11] |
| 20 | Poloxamer 188 (P188) | 4 | 43.1 | [11] |
| 20 | Poloxamer 188 (P188) | 10 | 74.7 | [11][14] |
| 24 | Poloxamer 188 (P188) | 10 | 24.6 | [14] |
| 18 | Hyaluronic Acid | 1.0 | No significant change | [9] |
| 13 | Hypromellose (HPMC) | 2.0 | ~34.0 | [13] |
| 13 | Hypromellose (HPMC) | 2.5 | 26.72 | [13] |
| 13 + 2.5% HPMC | Hyaluronic Acid (Low MW) | 0.3 | 24.10 | [13] |
| 17 | Diclofenac Sodium | > 0.9% | Increased | [8] |
| 20 | Sodium Chloride (NaCl) | 0.5 - 2.0 | Decreased | [15] |
Table 2: Effect of various additives on the sol-gel transition temperature of Poloxamer 407 formulations.
Experimental Protocols
Standardized methodologies are crucial for the characterization and development of poloxamer-based drug delivery systems.
Preparation of Poloxamer Hydrogels (Cold Method)
This is the most common method for preparing poloxamer solutions to ensure complete polymer dissolution.[5][9][16]
-
Weighing: Accurately weigh the required amount of poloxamer(s) and any other solid components.
-
Dispersion: Disperse the poloxamer powder in a pre-chilled aqueous medium (e.g., deionized water or buffer) at 4-5°C.[5][17]
-
Dissolution: Maintain the dispersion at 4°C and stir continuously (using a magnetic stirrer or mechanical agitation) until a clear, homogenous solution is formed.[3][9][17] This may take several hours or require refrigeration overnight.[9][17]
-
Drug Incorporation: If the active pharmaceutical ingredient (API) is heat-stable, it can be added during the dispersion step. For heat-sensitive APIs, they should be incorporated into the cold poloxamer solution after it is fully dissolved.
-
Storage: Store the final formulation at 4°C until further use.[9]
Determination of Sol-Gel Transition Temperature (Tsol-gel)
A. Tube Inversion Method: A simple, visual method for estimating Tsol-gel.[17]
-
Place a small volume (e.g., 2 mL) of the poloxamer solution into a transparent vial.
-
Immerse the vial in a temperature-controlled water bath, starting at a low temperature (e.g., 15°C).
-
Increase the temperature gradually in increments (e.g., 1°C/min).
-
At each increment, invert the vial by 90°. The Tsol-gel is the temperature at which the solution no longer flows upon inversion.
B. Rheological Measurement: This method provides a more precise determination of Tsol-gel by measuring the change in viscoelastic properties.[18][19]
-
Instrument: Use a rheometer equipped with a temperature control unit.
-
Sample Loading: Load the cold poloxamer solution onto the rheometer plate.
-
Measurement: Perform an oscillatory temperature sweep. A typical protocol involves increasing the temperature from a low value (e.g., 15°C) to a high value (e.g., 40-80°C) at a constant heating rate (e.g., 2 K/min).[15][19]
-
Parameters: Monitor the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, and G'' represents the viscous component.
-
Determination: The Tsol-gel is often defined as the temperature at which the G' value sharply increases and exceeds the G'' value (the G'/G'' crossover point).[18]
In Vitro Drug Release Studies
This protocol assesses the rate and mechanism of drug release from the hydrogel.
-
Apparatus: Use a Franz diffusion cell or a vial-based method.[20][21]
-
Membrane: Place a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments of the diffusion cell.
-
Gelation: Place a known amount of the drug-loaded poloxamer solution in the donor compartment and allow it to gel by equilibrating the system at 37°C.[21]
-
Receptor Medium: Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate-buffered saline, PBS) maintained at 37°C and stirred continuously.[21]
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculation: Calculate the cumulative amount of drug released over time.
Interaction with Biological Systems
Poloxamer-based hydrogels are generally considered biocompatible and are approved by the FDA for various applications.[11][22] When administered, the in situ formed gel acts as a depot, releasing the encapsulated drug in a sustained manner. Beyond acting as a simple vehicle, some poloxamers have been shown to interact with cell membranes and influence cellular functions, such as modulating the activity of efflux pumps like P-glycoprotein, which can be particularly relevant in overcoming multidrug resistance (MDR) in cancer therapy.[23]
Conclusion
The thermosetting properties of poloxamers provide a versatile and highly adaptable platform for controlled drug delivery. By carefully selecting the poloxamer type, concentration, and incorporating appropriate additives, formulations can be precisely engineered to achieve a desired sol-gel transition temperature, viscosity, and drug release profile. The ease of preparation and administration, combined with their biocompatibility, ensures that poloxamer-based in situ hydrogels will continue to be a major area of focus for researchers developing advanced therapeutic systems for a wide range of clinical applications.[1][6][7]
References
- 1. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Thermosensitive Oral Gel Based on Poloxamer 407 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mobt3ath.com [mobt3ath.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Mucosal Applications of Poloxamer 407-Based Hydrogels: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of poloxamer 407 pharmaceutical and pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poloxamer sols endowed with in-situ gelability and mucoadhesion by adding hypromellose and hyaluronan for prolonging corneal retention and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poloxamer-based in situ hydrogels for controlled delivery of hydrophilic macromolecules after intramuscular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Poloxamer-based drug delivery systems: Frontiers for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Needle-Free Numbing: A Technical Guide to Non-Injectable Local Anesthetics
For Immediate Release
[City, State] – December 15, 2025 – The landscape of local anesthesia is undergoing a significant transformation, moving beyond traditional injections towards innovative, non-invasive methods of pain management. A comprehensive new technical guide details the discovery and development of these non-injectable local anesthetics, offering a vital resource for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a thorough examination of the core science, from molecular mechanisms to clinical application, supported by quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways.
The guide addresses the growing demand for patient-centric pain control, minimizing the fear and discomfort associated with needle-based anesthesia. It explores a diverse array of non-injectable formulations, including topical creams, gels, sprays, patches, and advanced delivery systems that promise enhanced efficacy and patient compliance.
The Molecular Gateway to Pain Relief: Mechanism of Action
At the heart of local anesthesia lies the blockade of nerve impulses. Non-injectable local anesthetics, like their injectable counterparts, primarily target voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By reversibly binding to these channels, they prevent the influx of sodium ions that is essential for the generation and propagation of action potentials. This interruption of the pain signal at its source results in a localized loss of sensation.
The effectiveness of a topical anesthetic is contingent on its ability to permeate the stratum corneum or mucosal layers to reach the underlying nerves. The development of novel formulations has focused on overcoming these barriers to ensure adequate drug delivery to the site of action.
A Technical Guide to the Physicochemical Properties of Oraqix®
For Researchers, Scientists, and Drug Development Professionals
Oraqix® is a needle-free, subgingival anesthetic gel indicated for adults requiring localized anesthesia in periodontal pockets during scaling and root planing procedures.[1][2] Its unique formulation, combining lidocaine (B1675312) and prilocaine (B1678100), offers a rapid onset of action and a favorable safety profile for its intended use.[2][3] This guide provides an in-depth analysis of the core physicochemical properties that define its functionality and clinical performance.
Formulation and Composition
This compound is a microemulsion containing a 1:1 eutectic mixture of lidocaine (2.5%) and prilocaine (2.5%) by weight.[4] This eutectic mixture possesses a melting point below room temperature, allowing the two local anesthetics to exist as liquid oils rather than crystals within the formulation.[5] The gel base is composed of thermosetting agents, specifically poloxamer 188 and poloxamer 407, which are responsible for its key thermoreversible property.[4]
Table 1: Core Components and Properties of this compound®
| Property | Value / Description | Source(s) |
|---|---|---|
| Active Ingredients | Lidocaine (25 mg/g), Prilocaine (25 mg/g) | [6] |
| Formulation Type | Oil-in-water microemulsion | [6] |
| Appearance | Clear, colorless, odorless liquid at room temperature | [6][7] |
| pH | 7.5 - 8.0 | [5][8] |
| Relative Density | 1.0 (Water = 1) | [7][9] |
| Excipients | Poloxamer 188, Poloxamer 407, Hydrochloric Acid, Purified Water |[4][8] |
Key Physicochemical Characteristics
Thermoreversible Gelation
The most critical feature of this compound is its ability to undergo reversible temperature-dependent gelation.[5] This is achieved through the inclusion of poloxamer excipients.[4] At room temperature, the formulation is a low-viscosity liquid, which allows for easy application into the periodontal pocket.[10][11] Upon contact with the warmer body temperature inside the pocket, it transforms into an elastic gel.[8][10] This in-situ gelation ensures that the anesthetic is retained at the site of application, allowing for the subsequent release of lidocaine and prilocaine directly to the surrounding tissues.[5] If the product has formed a gel in the cartridge, it can be refrigerated to return it to a liquid state.[3][12]
pH and Stability
The pH of this compound is maintained between 7.5 and 8.0.[8][13] This is close to the pKa of both lidocaine (7.86) and prilocaine (7.89), which is a crucial factor for the mechanism of action.[8] Local anesthetics must penetrate the nerve membrane in their uncharged base form and then bind to the sodium channel in their charged cationic form. A pH close to the pKa ensures a sufficient equilibrium of both forms for effective anesthesia. Studies on similar lidocaine/prilocaine formulations have evaluated stability under various conditions, often using HPLC methods to assess the integrity of the active ingredients over time.[14][15]
Active Ingredient Properties
Both lidocaine and prilocaine are amide-type local anesthetics.[8] Their properties are summarized below.
Table 2: Properties of Active Pharmaceutical Ingredients (APIs)
| Property | Lidocaine | Prilocaine | Source(s) |
|---|---|---|---|
| Chemical Designation | 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide | N-(2-methyl-phenyl)-2 (propylamino)-propanamide | [8] |
| Molecular Weight | 234.3 g/mol | 220.3 g/mol | [6] |
| pKa | 7.86 | 7.89 | [8] |
| Octanol:Water Partition Ratio (at pH 7.4) | 43 | 25 |[8] |
Mechanism of Action: A Molecular Perspective
The anesthetic effect of this compound is derived from the action of lidocaine and prilocaine on neuronal membranes. Both molecules function by blocking voltage-gated sodium channels, which are essential for the initiation and conduction of nerve impulses.[8][16][17]
The process can be summarized as follows:
-
Penetration: The uncharged, lipophilic base form of the anesthetic molecules diffuses across the nerve cell membrane into the axoplasm.[18]
-
Ionization: Inside the neuron, the lower intracellular pH causes the molecules to equilibrate into their protonated, cationic form.[19]
-
Channel Blockade: The cationic form of lidocaine and prilocaine binds to a specific site within the inner pore of the voltage-gated sodium channel, particularly when the channel is in an open or inactivated state.[16][19][20]
-
Inhibition of Depolarization: This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the propagation of an action potential.[17][19] This blockage of nerve impulse transmission results in a loss of sensation.[19]
The onset of anesthesia after application into the periodontal pocket is rapid, occurring within 30 seconds.[3][5] The median duration of the anesthetic effect is approximately 20 minutes.[2][3]
Experimental Protocols and Methodologies
The characterization of a thermoreversible gel like this compound involves several key experimental procedures to ensure its quality, performance, and stability.
Viscosity Measurement
Measuring the viscosity of pharmaceutical gels is critical as it relates to stability, drug release rate, and ease of application.[21] For a non-Newtonian formulation like this compound, viscosity is dependent on temperature and shear rate.[22]
-
Protocol Outline: Rotational Viscometry
-
Instrument Calibration: Calibrate a rotational viscometer (e.g., Brookfield or Kinexus type) using certified viscosity standards.[22][23]
-
Sample Equilibration: Allow the this compound sample to equilibrate to a controlled room temperature (e.g., 20-25°C) to measure its liquid-state viscosity.[23]
-
Measurement (Liquid State): Use an appropriate spindle and rotational speed to measure the viscosity of the liquid sample. Record readings at multiple shear rates to characterize its flow behavior.[22]
-
Temperature-Induced Gelation: For in-situ gelation studies, the measurement would be conducted on a temperature-controlled stage, ramping the temperature to body temperature (e.g., 37°C) to measure the viscosity of the resulting gel.[21]
-
Data Analysis: Plot viscosity as a function of shear rate and/or temperature.[24]
-
In Vitro Release Testing (IVRT)
IVRT is a standard method used to assess the rate at which the active ingredients are released from a semi-solid formulation.[25] This is a critical quality attribute that can impact bioavailability. The Franz diffusion cell is the most commonly used apparatus for this test.[26][27]
-
Protocol Outline: Franz Diffusion Cell IVRT
-
Apparatus Setup: Assemble vertical Franz diffusion cells, which consist of a donor chamber and a receptor chamber separated by a synthetic, inert membrane (e.g., polysulfone).[26][28]
-
Receptor Fluid: Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline at pH 7.4) that ensures sink conditions, and maintain the temperature at 32°C to simulate skin surface temperature.[26][27]
-
Dosing: Apply a precise amount of this compound gel onto the membrane in the donor chamber.[26]
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), collect samples from the receptor fluid for analysis.[26] The withdrawn volume is replaced with fresh receptor fluid.[26]
-
Analysis: Quantify the concentration of lidocaine and prilocaine in the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[25][29]
-
Data Analysis: Calculate the cumulative amount of each drug released per unit area over time and plot the release profile.[29]
-
References
- 1. dentalproductshopper.com [dentalproductshopper.com]
- 2. This compound Dispenser & Periodontal Gel | Dentsply Sirona USA [dentsplysirona.com]
- 3. docetp.mpa.se [docetp.mpa.se]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. dentsplysirona.com [dentsplysirona.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. assets.dentsplysirona.com [assets.dentsplysirona.com]
- 10. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontagelab.com.cn [frontagelab.com.cn]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 20. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmastate.academy [pharmastate.academy]
- 23. SOP for Viscosity Testing of Gels – SOP Guide for Pharma [pharmasop.in]
- 24. researchgate.net [researchgate.net]
- 25. permegear.com [permegear.com]
- 26. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. aurigaresearch.com [aurigaresearch.com]
- 29. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Oraqix® (lidocaine and prilocaine periodontal gel) 2.5%/2.5%: A Technical Guide to Formulation, Composition, and Mechanism of Action for Periodontal Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oraqix® is a needle-free, subgingival anesthetic indicated for adults requiring localized anesthesia in periodontal pockets during scaling and/or root planing procedures.[1] This technical guide provides an in-depth analysis of its formulation, composition, mechanism of action, and the pivotal clinical studies that have established its efficacy and safety profile.
Formulation and Composition
This compound® is a sterile, clear, colorless, oil-in-water microemulsion.[2] A key feature of its formulation is the eutectic mixture of its active pharmaceutical ingredients, lidocaine (B1675312) and prilocaine (B1678100).[3] A eutectic mixture is a blend of substances that melts or solidifies at a single temperature that is lower than the melting points of the individual components. In the case of this compound®, this allows the two solid local anesthetics to exist as a liquid oil at room temperature, facilitating a high concentration of the active ingredients.
The formulation is designed as a low-viscosity fluid at room temperature, which allows for easy application into the periodontal pocket.[2][4] Upon contact with the warmer oral mucosa, it transforms into an elastic gel.[2][4] This thermosetting property is achieved through the use of poloxamer excipients, which undergo a reversible temperature-dependent gelation.[3] This transformation allows the anesthetic to remain at the site of application for the duration of the procedure.
Quantitative Composition
The following tables summarize the quantitative composition of this compound®.
Table 1: Composition per Gram of this compound® Gel
| Component | Concentration (mg/g) | Function |
| Lidocaine | 25 | Active Ingredient (Local Anesthetic) |
| Prilocaine | 25 | Active Ingredient (Local Anesthetic) |
| Poloxamer 188 (purified) | q.s. | Thermosetting Agent |
| Poloxamer 407 (purified) | q.s. | Thermosetting Agent |
| Hydrochloric Acid | q.s. | pH Adjustment |
| Purified Water | q.s. | Vehicle |
q.s. = quantum sufficit (as much as is sufficient)
Table 2: Composition per 1.7 g Cartridge of this compound®
| Component | Amount (mg) |
| Lidocaine | 42.5 |
| Prilocaine | 42.5 |
Mechanism of Action: Signaling Pathway
The anesthetic effect of this compound® is achieved through the action of its two active ingredients, lidocaine and prilocaine, which are both amide-type local anesthetics.[3] Their primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal membranes of nerve fibers.[5][6][7] This blockade prevents the influx of sodium ions that is necessary for the initiation and propagation of nerve impulses, thereby inhibiting the sensation of pain.[5][6][7]
Local anesthetics like lidocaine and prilocaine exhibit a state-dependent binding to the sodium channels, meaning their affinity for the channel varies depending on its conformational state (resting, open, or inactivated).[5][6][7] They have a higher affinity for the open and inactivated states of the channel, which are more prevalent during high-frequency neuronal firing, such as that which occurs during a painful stimulus.[5][6][7] The uncharged form of the anesthetic diffuses across the nerve cell membrane, and the charged form then binds to a receptor site within the inner pore of the sodium channel, physically occluding the channel and preventing sodium ion passage.[6][8]
Pharmacokinetics
The pharmacokinetic profile of this compound® is characterized by its local action and minimal systemic absorption.
Table 3: Pharmacokinetic Parameters of this compound®
| Parameter | Lidocaine | Prilocaine |
| Onset of Action | 30 seconds | 30 seconds |
| Duration of Anesthesia | Approximately 20 minutes | Approximately 20 minutes |
| Mean Terminal Half-life | 3.6 hours | 2.8 hours |
| Plasma Protein Binding | 70% | 40% |
| Metabolism | Primarily hepatic | Hepatic and extrahepatic |
| Elimination | Renal | Renal |
Clinical Efficacy and Experimental Protocols
The efficacy of this compound® for providing anesthesia during scaling and root planing has been established in several randomized, double-blind, placebo-controlled clinical trials.[3][9]
Key Experiment: Pivotal Clinical Trials for Efficacy
Objective: To evaluate the analgesic efficacy of this compound® compared to a placebo during scaling and root planing procedures.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center studies.[3]
-
Patient Population: Adult patients requiring scaling and root planing in at least one quadrant of the mouth.[10]
-
Randomization: Patients were randomly assigned to receive either this compound® or a placebo gel (vehicle without the active ingredients).[9]
-
Blinding: Both the patients and the clinicians performing the procedure were blinded to the treatment assignment.
-
Intervention:
-
The assigned gel (this compound® or placebo) was applied to the gingival margin of the teeth in the selected quadrant.[3]
-
After 30 seconds, the periodontal pockets were filled with the gel until it was visible at the gingival margin.[3]
-
A further 30-second waiting period was observed before commencing the scaling and root planing procedure.[3]
-
-
Pain Assessment:
-
Primary Endpoint: Patient-reported pain intensity was measured using a 100-mm Visual Analogue Scale (VAS), where 0 mm represented "no pain" and 100 mm represented the "worst pain imaginable".[3][9] Pain was typically assessed 5 minutes after the completion of the procedure.[3]
-
Secondary Endpoint: A 5-step Verbal Rating Scale (VRS) was also used, with categories such as "no pain," "mild pain," "moderate pain," "severe pain," and "very severe pain".[3][9]
-
-
Statistical Analysis: The pain scores between the this compound® and placebo groups were compared using appropriate statistical methods to determine if there was a statistically significant difference.
Results: Across the pivotal trials, patients who received this compound® reported statistically significantly lower pain scores on the VAS compared to those who received the placebo.[3][11]
Conclusion
This compound® represents a significant advancement in periodontal anesthesia, offering a needle-free alternative for scaling and root planing procedures. Its unique thermosetting formulation, based on a eutectic mixture of lidocaine and prilocaine, allows for targeted application and sustained local anesthetic effect. The well-defined mechanism of action, centered on the blockade of voltage-gated sodium channels, provides a strong scientific basis for its clinical efficacy, which has been consistently demonstrated in robust clinical trials. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the key scientific principles and clinical evidence that underpin the use of this compound® in modern periodontal therapy.
References
- 1. Articles [globalrx.com]
- 2. rupress.org [rupress.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lidocaine reduces the transition to slow inactivation in Na(v)1.7 voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels - ProQuest [proquest.com]
- 8. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - CT-1819 - English version [has-sante.fr]
- 11. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of pH in the Efficacy of Topical Anesthetics: A Technical Guide on Oraqix
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental role of pH in modulating the efficacy of topical anesthetics, with a specific focus on Oraqix, a eutectic mixture of 2.5% lidocaine (B1675312) and 2.5% prilocaine (B1678100). Understanding the interplay between the formulation's pH, the local tissue environment, and the physicochemical properties of the active pharmaceutical ingredients is paramount for optimizing drug delivery and clinical outcomes. This document synthesizes key scientific principles, quantitative data, and experimental methodologies to offer a comprehensive resource for professionals in the field of drug development and research.
The Physicochemical Basis of pH-Dependent Anesthesia
Local anesthetics, such as lidocaine and prilocaine, are weak bases that exist in equilibrium between two forms: a lipid-soluble, non-ionized (uncharged) base and a water-soluble, ionized (charged) cation.[1][2] The degree of ionization is governed by the anesthetic's pKa and the pH of the surrounding environment, a relationship described by the Henderson-Hasselbalch equation.[3][4]
The non-ionized form is crucial for penetrating the lipid-rich nerve membrane to reach its site of action on the voltage-gated sodium channels within the nerve axon.[1][5] Once inside the more acidic axoplasm, the equilibrium shifts, favoring the formation of the ionized cation.[6][7] It is this ionized form that binds to the sodium channel receptor, blocking the influx of sodium ions and thereby preventing the generation and conduction of nerve impulses, resulting in local anesthesia.[1][5][8]
This compound is formulated with a pH of 7.5-8.0, which is slightly alkaline compared to physiological pH.[3][4][9] This higher pH increases the concentration of the non-ionized forms of lidocaine and prilocaine, facilitating their rapid diffusion across the nerve sheath and leading to a fast onset of action.[10][11]
Quantitative Analysis of pH and Anesthetic Efficacy
The following tables summarize the quantitative relationship between pH, the ionization state of lidocaine and prilocaine, and their anesthetic efficacy.
Table 1: Physicochemical Properties of Lidocaine and Prilocaine in this compound
| Property | Lidocaine | Prilocaine | Reference |
| Concentration in this compound | 2.5% (25 mg/g) | 2.5% (25 mg/g) | [4][12] |
| pKa | 7.86 | 7.89 | [13] |
| Molecular Weight | 234.3 g/mol | 220.3 g/mol | [4] |
Table 2: Calculated Percentage of Non-Ionized Base at Various pH Values
The percentage of the non-ionized form of a weak base anesthetic can be calculated using the Henderson-Hasselbalch equation:
pH = pKa + log ([Base] / [Acid])
From this, the percentage of the non-ionized base can be derived. The table below illustrates this relationship for lidocaine and prilocaine.
| pH | % Non-Ionized Lidocaine (pKa 7.86) | % Non-Ionized Prilocaine (pKa 7.89) |
| 6.0 | 1.36% | 1.27% |
| 7.0 | 12.25% | 11.60% |
| 7.4 (Physiological pH) | 25.08% | 23.73% |
| 7.8 | 46.78% | 44.94% |
| 8.0 | 58.49% | 56.12% |
| 8.3 | 73.86% | 71.93% |
Calculations are based on the provided pKa values.
Table 3: Effect of pH on the Onset of Action of Amine Anesthetics
This table is based on data from studies on single myelinated nerve fibers, demonstrating the significant impact of external pH on the speed of nerve block.
| External pH | Half-Time of Action for Amine Anesthetics (e.g., Lidocaine) | Reference |
| 8.3 | < 1-2 seconds | [5][9][14] |
| 6.0 | Significantly slowed | [5][9][14] |
Experimental Protocols
The following sections detail the methodologies for key experiments that have elucidated the role of pH in the efficacy of topical anesthetics.
In Vitro Determination of pH-Dependent Nerve Block: The Voltage Clamp Technique on Single Myelinated Nerve Fibers
This foundational experimental setup provides direct evidence of the effect of pH on the rate of local anesthetic action at the single-neuron level.
-
Objective: To measure the time course of sodium channel blockade by local anesthetics at different external pH values.
-
Preparation: Single myelinated nerve fibers are dissected from a suitable animal model (e.g., the sciatic nerve of a frog, Rana pipiens).
-
Apparatus: The nerve fiber is mounted in a chamber that allows for rapid solution changes. A voltage clamp apparatus is used to control the membrane potential of the node of Ranvier and measure the resulting sodium currents.
-
Procedure:
-
The nerve fiber is equilibrated in a control Ringer's solution at a specific pH (e.g., 8.3 or 6.0).
-
Test pulses of depolarization are applied to elicit sodium currents, which are recorded as the baseline.
-
A solution containing the local anesthetic (e.g., lidocaine) at the same pH is rapidly perfused over the nerve fiber.
-
The decay of the sodium current is measured over time, and the half-time of action (the time to achieve 50% block) is determined.
-
The process is repeated at different pH values to compare the rates of action.[5][9][14]
-
In Vitro Skin Permeation Studies: The Franz Diffusion Cell System
This method is employed to assess the penetration of topical anesthetic formulations through the skin or mucosal membranes.
-
Objective: To quantify the in vitro permeation of lidocaine and prilocaine from a topical formulation through a membrane at a physiological pH.
-
Apparatus: A Franz diffusion cell consists of a donor chamber and a receptor chamber, separated by a piece of excised human or animal skin/mucosa. The receptor chamber is filled with a phosphate-buffered saline (PBS) solution at pH 7.4 and maintained at 37°C.
-
Procedure:
-
A known quantity of the topical anesthetic formulation (e.g., this compound) is applied to the surface of the skin/mucosa in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), samples are withdrawn from the receptor chamber.
-
The concentration of the anesthetic in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation rate.[13]
-
Clinical Efficacy Trials for Topical Anesthetics like this compound
Randomized controlled trials are the gold standard for evaluating the clinical efficacy and safety of topical anesthetics in a patient population.
-
Objective: To assess the anesthetic efficacy of a topical anesthetic compared to a placebo or another active comparator during a clinical procedure.
-
Study Design: A randomized, double-masked, split-mouth, placebo-controlled design is often utilized. In this design, each patient serves as their own control, with one side of the mouth receiving the active treatment and the other side receiving a placebo in a randomized and blinded manner.
-
Procedure:
-
Eligible patients requiring a specific procedure (e.g., scaling and root planing) are enrolled after providing informed consent.
-
The test product (e.g., this compound) and the placebo are applied to the respective treatment sites according to the randomization schedule.
-
After a specified onset time (e.g., 30 seconds for this compound), the clinical procedure is performed.
-
Pain perception is assessed by the patient using validated pain scales, such as the Visual Analog Scale (VAS) and the Verbal Rating Scale (VRS).
-
The investigator may also record other parameters, such as the need for additional anesthesia.
-
Data are collected and statistically analyzed to determine the difference in pain scores between the active treatment and placebo groups.[8][10][12]
-
Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of local anesthetics at the nerve membrane.
Experimental Workflow for In Vitro Nerve Block Assay
References
- 1. researchgate.net [researchgate.net]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. homework.study.com [homework.study.com]
- 5. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 7. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Initial Clinical Trial Data on the Safety and Efficacy of Oraqix® (lidocaine and prilocaine periodontal gel) 2.5%/2.5%
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical trial data concerning the safety and efficacy of Oraqix®, a non-injectable, subgingivally applied anesthetic gel. This compound is composed of a eutectic mixture of lidocaine (B1675312) (2.5%) and prilocaine (B1678100) (2.5%) in a thermosetting delivery system. It is a low-viscosity fluid at room temperature that transforms into an elastic gel at body temperature, allowing it to remain in the periodontal pocket during dental procedures.[1][2][3] This document synthesizes data from pivotal placebo-controlled trials, detailing experimental protocols, efficacy endpoints, and safety profiles for an audience of researchers, scientists, and drug development professionals.
Efficacy Data
The efficacy of this compound has been established in several key clinical trials, primarily focusing on its ability to reduce pain during scaling and/or root planing (SRP) procedures compared to a placebo gel.[4] The primary measure of efficacy in these studies was pain assessment using a 100-mm Visual Analogue Scale (VAS) and a Verbal Rating Scale (VRS).[5][6]
Pivotal Placebo-Controlled Trials
Three pivotal randomized, double-blind, placebo-controlled trials (designated B1, B2, and B3) were central to establishing the anesthetic effect of this compound.[4][6] These studies involved a total of 337 patients, with 169 receiving this compound and 168 receiving a placebo gel.[7]
Study B3 utilized an enrichment design, enrolling only patients who demonstrated sensitivity to mechanical probing of dental pockets (a VAS score > 30 mm).[4] In all three studies, patients treated with this compound reported statistically significant lower pain scores during the SRP procedure than those who received the placebo.[4][6]
Table 1: Summary of Efficacy Results from Pivotal Clinical Trials
| Study | N (this compound/Placebo) | Primary Endpoint | Median VAS Score (this compound) | Median VAS Score (Placebo) | Statistical Significance (p-value) |
| Study B1 [4][8] | 122 (Total) | Pain during SRP | 7 mm | 17 mm | < 0.0005 |
| Study B2 [5][8] | 130 (Total) | Pain during SRP | 5 mm | 13 mm | 0.015 |
| Study B3 [4][8] | 85 (Total) | Pain during SRP | 11 mm | 27 mm | < 0.004 |
Note: Data compiled from multiple sources referencing the same pivotal trials.
Onset and Duration of Anesthesia
Clinical studies have consistently demonstrated a rapid onset of action and a clinically relevant duration of anesthesia for procedures like SRP.
Table 2: Onset and Duration of Anesthetic Effect
| Parameter | Finding | Source(s) |
| Onset of Action | Anesthesia is achieved within 30 seconds of application. | [6][9][10][11] |
| A longer waiting time does not appear to enhance the anesthetic effect. | [2][6] | |
| Duration of Anesthesia | The median duration is approximately 20 minutes. | [2][6][10] |
| Individual results can range from 14 to 27 minutes. | [2] |
Safety and Pharmacokinetic Data
The safety of this compound was evaluated in nearly 400 patients, including those exposed to the maximum recommended dose.[4] The data indicate a favorable safety profile with primarily localized and transient adverse events.
Adverse Events
In placebo-controlled studies, no major differences in adverse events were observed between the this compound and placebo groups.[2][6] The most common adverse reactions were localized to the oral cavity.
Table 3: Incidence of Common Adverse Events
| Adverse Event Type | Description | Incidence | Source(s) |
| Local Oral Reactions | Includes pain, soreness, irritation, numbness, vesicles, ulcerations, edema, and/or redness in the treated area. | Occurred in approximately 15% of patients treated with this compound. | [6][7] |
| Specific Lesions | Of 391 patients, 5 developed mild to moderate ulcerative lesions and 2 developed vesicles near the SRP site. | Low incidence | [6][7] |
It is important to note that since all patients received either this compound or a placebo gel, it is not possible to definitively attribute these events to the active ingredients versus the vehicle, or to distinguish them from the normal symptoms following an SRP procedure.[2][8]
Pharmacokinetic Profile
Systemic absorption of lidocaine and prilocaine from this compound is low and remains well below toxic levels when used as recommended.[12][13]
Table 4: Pharmacokinetic Parameters
| Dosing Condition | Mean Cmax (Lidocaine) | Mean Cmax (Prilocaine) | Source(s) |
| Single Application (0.9 - 3.5 g) | 182 ng/mL | 77 ng/mL | [2] |
| Maximum Recommended Dose (8.5 g over 3 hrs) | 284 ng/mL | 106 ng/mL | [2][14] |
Note: Pharmacological effects and CNS toxicity for lidocaine are typically observed at plasma concentrations of 1 µg/mL (1000 ng/mL) and 5-6 µg/mL, respectively, indicating a large safety margin with this compound.[12]
Methemoglobinemia
Prilocaine, one of the active ingredients, has a known risk of causing methemoglobinemia at high doses. However, in clinical trials with this compound, even at the maximum recommended dose, methemoglobin levels did not exceed normal values (i.e., <2% of total hemoglobin).[15]
Experimental Protocols
The initial clinical trials for this compound were designed to rigorously assess its efficacy and safety for providing local anesthesia during periodontal procedures.
Study Design
The pivotal trials (B1, B2, B3) were multicenter, randomized, double-blind, and placebo-controlled.[4][5][6] This design is the gold standard for minimizing bias and establishing causality.
Patient Population
-
Inclusion Criteria: Adult patients requiring localized anesthesia for scaling and/or root planing procedures.[6][16] Study B3 specifically enrolled patients with a known sensitivity to mechanical probing.[4][6]
-
Exclusion Criteria: Patients with a history of hypersensitivity to amide-type local anesthetics or any other component of the product.[7]
Treatment Administration
-
Product: this compound (2.5% lidocaine and 2.5% prilocaine) or a matching placebo gel (vehicle only).[6]
-
Application: The gel was administered as a liquid into the periodontal pockets of a single quadrant using a blunt-tipped applicator.[1][6] The pocket was filled until the gel became visible at the gingival margin.[16]
-
Dosage: The median dose was approximately one cartridge (1.7 g) per quadrant. The maximum recommended dose for a single treatment session is five cartridges (8.5 g).[6][7][16]
-
Procedure: SRP was initiated 30 seconds after the application of the gel.[6][10]
Outcome Measures
-
Primary Efficacy Endpoint: Patient-reported pain score on a 100-mm VAS, assessed 5 minutes after the SRP procedure.[6][7]
-
Secondary Efficacy Endpoint: Patient-reported pain on a Verbal Rating Scale (VRS).[5][8]
-
Safety Assessment: Monitoring and recording of all adverse events, with a focus on local reactions in the oral cavity. Pharmacokinetic analysis and methemoglobin levels were assessed in specific studies.[2][4][15]
Visualizations: Workflows and Mechanisms
To clarify the processes and concepts described, the following diagrams illustrate the clinical trial workflow and the product's mechanism of action.
Caption: Workflow of a typical randomized, placebo-controlled clinical trial for this compound.
Caption: Pharmacodynamic mechanism of action for this compound in the periodontal pocket.
Caption: Logical framework for evaluating the safety and efficacy of this compound.
References
- 1. 43.230.198.52 [43.230.198.52]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A placebo-controlled multi-centred evaluation of an anaesthetic gel (this compound) for periodontal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. dentsplysirona.com [dentsplysirona.com]
- 8. This compound - CT-1819 - English version [has-sante.fr]
- 9. The anesthetic onset and duration of a new lidocaine/prilocaine gel intra-pocket anesthetic (this compound) for periodontal scaling/root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. dentalproductshopper.com [dentalproductshopper.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Articles [globalrx.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. cdha.ca [cdha.ca]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Oraqix® in Scaling and Root Planing Studies
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the use of Oraqix® (lidocaine and prilocaine (B1678100) periodontal gel) 2.5%/2.5% in scaling and root planing (SRP) studies.
Product Overview
This compound® is a non-injectable, amide-type local anesthetic indicated for providing localized anesthesia in periodontal pockets during scaling and/or root planing procedures in adults.[1][2][3] It is a microemulsion that exists as a low-viscosity fluid at room temperature and transforms into an elastic gel at body temperature upon application in the periodontal pocket.[1][4][5] This thermosetting property allows it to remain at the site of application, facilitating the release of its active ingredients, lidocaine (B1675312) and prilocaine.[3][4][6]
Composition: Each gram of this compound® contains 25 mg of lidocaine and 25 mg of prilocaine.[1] It is supplied in single-use dental cartridges containing 1.7g of the gel.[1][4]
Mechanism of Action
Lidocaine and prilocaine, the active components of this compound®, are amide-type local anesthetics.[1][4] Their primary mechanism of action involves the blockade of sodium ion channels on the neuronal membrane.[4][7] This action inhibits the ionic flux required for the initiation and conduction of nerve impulses, thereby producing a localized anesthetic effect.[7][8]
Pharmacokinetics and Pharmacodynamics
A summary of the key pharmacokinetic and pharmacodynamic parameters of this compound® is presented in the table below.
| Parameter | Value | References |
| Onset of Anesthesia | Approximately 30 seconds | [1][9][10] |
| Duration of Anesthesia | Median of 20 minutes (range: 14-31 minutes) | [1][3][4][11][12] |
| Peak Plasma Concentration (Cmax) of Lidocaine | 99-266 ng/mL | [13][14] |
| Peak Plasma Concentration (Cmax) of Prilocaine | 46-118 ng/mL | [13][14] |
| Time to Peak Plasma Concentration (Tmax) | 20-40 minutes after application | [13][14] |
Clinical Efficacy in Scaling and Root Planing
Clinical studies have demonstrated the efficacy of this compound® in reducing pain during SRP procedures compared to placebo.
| Study Outcome | Result | References |
| Pain Reduction (Visual Analog Scale - VAS) | Significantly lower pain scores compared to placebo. One study reported a reduction of VAS score to 13.3 units. | [1][15][16] |
| Pain Reduction (Verbal Rating Scale - VRS) | Significantly better pain reduction compared to no anesthetic or placebo. | [15][16] |
| Patient Satisfaction | High acceptance and satisfaction among patients and clinicians. | [15][16] |
Detailed Experimental Protocol for this compound® Application in SRP Studies
This protocol outlines the standardized application of this compound® for clinical research in SRP.
Materials
-
This compound® (lidocaine and prilocaine periodontal gel) 2.5%/2.5% cartridges
-
This compound® Dispenser™
-
Sterile blunt-tipped applicators (included with this compound® cartridges)
-
Cotton rolls or other isolation materials
-
Periodontal probe
-
Scaling and root planing instruments
-
Patient assessment tools (e.g., Visual Analog Scale, Verbal Rating Scale for pain)
Patient Preparation
-
Obtain informed consent from the study participant.
-
Conduct a thorough periodontal examination to identify the quadrants and teeth requiring SRP.
-
Record baseline pain perception using a standardized scale if applicable to the study design.
-
Isolate the treatment area with cotton rolls to ensure a dry field.[17]
This compound® Preparation and Application Workflow
Step-by-Step Application Procedure:
-
Preparation: Ensure this compound® is in a liquid state. If it has gelled, it should be refrigerated until it returns to a liquid form.[3][11] Assemble the this compound® Dispenser™ with a new cartridge and a sterile blunt-tipped applicator.
-
Initial Application: Apply a thin layer of this compound® to the gingival margin of the teeth to be treated.[1][11]
-
First Waiting Period: Wait for 30 seconds.[1][3][11] This initial application provides superficial anesthesia to the gingiva.
-
Subgingival Application: Gently insert the blunt-tipped applicator into the periodontal pocket.[1][11] Apply the gel into the pocket until it is completely filled and the gel becomes visible at the gingival margin.[1][3][11] On average, one cartridge is sufficient for one quadrant of the dentition.[1]
-
Second Waiting Period: Wait for an additional 30 seconds before initiating the SRP procedure.[1][3][11] A longer waiting time does not appear to enhance the anesthetic effect.[1][4][11]
-
Scaling and Root Planing: Proceed with the SRP procedure.
-
Reapplication: If the anesthetic effect begins to diminish during the procedure, this compound® may be reapplied as needed.[11] The maximum recommended dose for a single treatment session is five cartridges (8.5g of gel).[1][3][11]
Data Collection
-
Record the total amount of this compound® used per quadrant and per treatment session.
-
Measure pain perception at predefined intervals during and after the SRP procedure using the selected pain scales.
-
Note any adverse events, such as local reactions (e.g., pain, soreness, irritation, numbness, vesicles, ulcerations, edema, or redness).[1]
-
Record patient and operator satisfaction with the anesthetic procedure.
Logical Framework for a Placebo-Controlled SRP Study Using this compound®
Safety Considerations
-
This compound® is for periodontal pocket application only and must not be injected.[1][3]
-
It is contraindicated in patients with a known hypersensitivity to amide-type local anesthetics or any other component of the product.[3]
-
Cases of methemoglobinemia have been reported, particularly with high doses or in conjunction with other methemoglobin-inducing agents.[1][12]
-
Use with caution in patients with severe hepatic disease, as the metabolism of lidocaine may be impaired.[1][3][18]
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. Articles [globalrx.com]
- 3. dentsplysirona.com [dentsplysirona.com]
- 4. This compound (Lidocaine and Prilocaine Periodontal Gel): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 43.230.198.52 [43.230.198.52]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Lidocaine/prilocaine (this compound) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. The anesthetic onset and duration of a new lidocaine/prilocaine gel intra-pocket anesthetic (this compound) for periodontal scaling/root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Plasma levels of lidocaine and prilocaine after application of this compound, a new intrapocket anesthetic, in patients with advanced periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vitro Modeling of Oraqix® Mucosal Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oraqix® is a eutectic mixture of lidocaine (B1675312) and prilocaine (B1678100) that forms a thermosetting gel, providing localized anesthesia in the periodontal pocket. Understanding the mucosal absorption of its active pharmaceutical ingredients (APIs) is crucial for optimizing its efficacy and safety. This document provides detailed application notes and protocols for establishing in vitro models to study the mucosal absorption of this compound®. These models are essential for preclinical development, formulation optimization, and bioequivalence studies, offering a reliable alternative to animal testing.[1][2]
The oral mucosa presents a significant barrier to drug absorption, which can be broadly categorized into physical and metabolic barriers.[2] Drug transport across the buccal epithelium, a non-keratinized tissue, primarily occurs via two routes: the transcellular (intracellular) and paracellular (intercellular) pathways.[3][4] For many drugs, passive diffusion through the paracellular route is predominant.[3][4] In vitro models provide a valuable platform to investigate these mechanisms and quantify the permeation of active compounds.[1][5]
Recommended In Vitro Models
A variety of in vitro models can be employed to simulate the oral mucosal barrier. The choice of model depends on the specific research question, balancing physiological relevance with reproducibility and cost.
-
Ex Vivo Animal Mucosa: Porcine buccal mucosa is considered a gold standard for in vitro oral drug delivery studies due to its histological and permeability similarities to human tissue.[6][7][8] It provides a complex, multi-layered barrier that closely mimics the in vivo environment. However, high variability in permeability can be observed due to biological and experimental factors.[9]
-
3D Reconstituted Human Oral Epithelial Tissues: Commercially available models such as EpiOral™ and EpiGingival™ offer a highly reproducible and human-relevant alternative.[10][11] These models consist of normal, human-derived epithelial cells cultured to form multilayered, differentiated tissues that parallel native human buccal and gingival tissues, respectively.[11][12][13] They are suitable for assessing drug absorption, irritation, and other toxicological endpoints.[10][11]
-
Cell Culture Models: Immortalized cell lines, such as the human buccal carcinoma cell line TR146, can be cultured on permeable supports to form a stratified, non-keratinized multilayer.[14] While offering high reproducibility, their permeability characteristics may differ from native human mucosa.[14][15]
Experimental Workflow for Mucosal Absorption Studies
The following diagram outlines the general workflow for assessing the mucosal absorption of this compound® using an in vitro model in a Franz diffusion cell setup.
Caption: General experimental workflow for in vitro mucosal absorption testing.
Detailed Experimental Protocols
Protocol 1: Permeation Study using Porcine Buccal Mucosa
This protocol describes the use of excised porcine buccal mucosa in a Franz diffusion cell to evaluate the absorption of lidocaine and prilocaine from this compound®.
Materials:
-
Fresh porcine heads obtained from a local abattoir
-
Krebs-Ringer Bicarbonate (KRB) buffer or artificial saliva (pH 6.8)
-
Phosphate-buffered saline (PBS, pH 7.4) as receiver medium
-
This compound® (lidocaine and prilocaine periodontal gel, 2.5%/2.5%)
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath or heating block to maintain 37°C
-
Surgical scissors, forceps, and scalpel
Procedure:
-
Mucosa Preparation:
-
Excise the buccal mucosa from the porcine cheek.
-
Carefully remove the underlying connective and adipose tissues using a scalpel.
-
The separated epithelium can be obtained by heat treatment (e.g., immersion in water at 60°C for 2 minutes), which should not adversely affect its permeability.[9]
-
Store the prepared mucosa in KRB buffer at 4°C for up to 24 hours.[9]
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared porcine buccal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor compartment.[17][18]
-
Fill the receptor chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the mucosa.
-
Maintain the temperature of the receptor medium at 37°C using a circulating water bath.
-
Allow the system to equilibrate for at least 15-30 minutes.
-
-
This compound® Application and Sampling:
-
Apply a precise amount of this compound® (e.g., 50-100 mg) to the surface of the mucosa in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receiver medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for lidocaine and prilocaine concentrations using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss, μg/cm²/h) from the slope of the linear portion of the curve.
-
Calculate the apparent permeability coefficient (Papp, cm/s) using the following equation: Papp = Jss / (A * C0) Where:
-
Jss is the steady-state flux
-
A is the surface area of the mucosa
-
C0 is the initial concentration of the drug in the donor compartment
-
-
Protocol 2: Permeation Study using 3D Reconstituted Human Oral Epithelium (EpiOral™)
This protocol is adapted for commercially available 3D tissue models.
Materials:
-
EpiOral™ tissue culture inserts (MatTek Corporation)
-
Assay medium provided by the manufacturer
-
Receiver solution (e.g., cell culture medium or PBS)
-
This compound®
-
6-well or 12-well culture plates
-
Incubator (37°C, 5% CO₂)
-
HPLC system
Procedure:
-
Tissue Equilibration:
-
Upon receipt, transfer the EpiOral™ tissue inserts from the shipping container to a culture plate containing pre-warmed assay medium.
-
Incubate for at least 1 hour at 37°C and 5% CO₂.[12]
-
After the initial incubation, transfer the inserts to a new plate containing the receiver solution. Equilibrate for another 15 minutes.[12]
-
-
This compound® Application and Sampling:
-
Sample Analysis and Data Calculation:
-
Quantify the concentrations of lidocaine and prilocaine in the collected receiver solutions using HPLC.
-
Calculate the flux and apparent permeability coefficient as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize representative permeability data for lidocaine and prilocaine from literature, which can serve as a benchmark for experimental results.
Table 1: Permeability of Lidocaine across In Vitro Oral Mucosal Models
| Model | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Flux (Jss) (µg/cm²/min) | Reference |
| Porcine Buccal Mucosa | 17.0 ± 1.8 | Not Reported | [7] |
| Porcine Buccal Mucosa | Not Reported | 0.268 ± 0.009 | [7] |
| Liposome-Lido5 (Porcine Palatal Mucosa) | 1.14 ± 0.2 | Not Reported | [19] |
| EMLA (Porcine Palatal Mucosa) | 1.05 ± 0.1 | Not Reported | [19] |
Table 2: Pharmacokinetic Parameters of this compound® Active Ingredients
| Parameter | Lidocaine | Prilocaine | Reference |
| Systemic Bioavailability (after 8.5g dose) | 20-40% | 20-40% | [20] |
| Tmax (median) | 30 minutes | 30 minutes | [20] |
| Cmax (after 0.9-3.5g dose) | 182 ± 53 ng/mL | 77 ± 27 ng/mL | [21] |
| Cmax (after 8-8.5g dose) | 284 ± 122 ng/mL | 106 ± 45 ng/mL | [21] |
| Terminal Half-life (after this compound®) | 3.6 ± 1.3 hours | 2.8 ± 1.0 hours | [22][23] |
Signaling Pathways and Transport Mechanisms
The absorption of local anesthetics like lidocaine and prilocaine across the oral mucosa is primarily governed by passive diffusion. The physicochemical properties of the drug, such as its molecular weight, lipophilicity, and ionization state, are key determinants of the transport route.[14]
Caption: Drug transport pathways across the oral epithelium.
As depicted, drugs can traverse the epithelial barrier either by passing through the cells (transcellular route) or between the cells through tight junctions (paracellular route). For lipophilic compounds like lidocaine and prilocaine, the transcellular pathway is significant. The formulation of this compound® as a eutectic mixture enhances the concentration gradient and facilitates its partitioning into the lipid-rich cell membranes of the mucosal epithelium.
Conclusion
The in vitro models and protocols detailed in this document provide a robust framework for investigating the mucosal absorption of this compound®. By employing these methods, researchers can gain valuable insights into the bioavailability, bioequivalence, and formulation characteristics of this and other topical oral drug delivery systems. The use of 3D reconstituted human tissues is particularly encouraged for its high reproducibility and human relevance, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and ex vivo models of the oral mucosa as platforms for the validation of novel drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture models of oral mucosal barriers: A review with a focus on applications, culture conditions and barrier properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharaohacademy.com [pharaohacademy.com]
- 5. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mucoadhesive Electrospun Patch Delivery of Lidocaine to the Oral Mucosa and Investigation of Spatial Distribution in a Tissue Using MALDI-Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permeability of Buccal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porcine buccal mucosa as in vitro model: effect of biological and experimental variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. EpiOral and EpiGingival in vitro 3D Tissues | Mattek - Part of Sartorius [mattek.com]
- 12. Drug Delivery (Oral Mucosal) • Mattek - Part of Sartorius [mattek.com]
- 13. ORGANOTYPIC HUMAN ORAL TISSUE MODELS FOR TOXICOLOGICAL STUDIES. • Mattek - Part of Sartorius [mattek.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Oral Mucosa Models to Evaluate Drug Permeability [mdpi.com]
- 16. Oral Mucosa Models to Evaluate Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. dentsplysirona.com [dentsplysirona.com]
Application Notes and Protocols for Clinical Assessment of Pain Control with Oraqix®
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting clinical studies to evaluate the efficacy of Oraqix® (lidocaine and prilocaine (B1678100) periodontal gel) 2.5%/2.5% for pain control during scaling and root planing (SRP) procedures. The protocols are based on methodologies from published clinical trials.
Introduction
This compound® is a needle-free, subgingival anesthetic indicated for adults who require localized anesthesia in periodontal pockets during scaling and/or root planing procedures.[1][2][3] It is a microemulsion that is a liquid at room temperature and transforms into an elastic gel at body temperature, allowing it to remain in the periodontal pocket.[4][5][6] The active ingredients, lidocaine (B1675312) and prilocaine, are amide-type local anesthetics that block sodium ion channels, thereby inhibiting the initiation and conduction of nerve impulses and resulting in local anesthesia.[4][7] Clinical studies have demonstrated that this compound® is effective in reducing pain associated with SRP compared to placebo.[8][9]
Mechanism of Action Signaling Pathway
The anesthetic effect of this compound® is achieved through the synergistic action of lidocaine and prilocaine on voltage-gated sodium channels in neuronal cell membranes.
Caption: Mechanism of action of this compound® on neuronal membranes.
Clinical Study Design and Protocols
A robust clinical study to assess the efficacy of this compound® for pain control in SRP should follow a randomized, double-blind, placebo-controlled, split-mouth or parallel-arm design.[8][9][10]
Study Population
-
Inclusion Criteria:
-
Adult patients (18 years or older) requiring SRP in at least two quadrants.
-
Patients with a diagnosis of chronic periodontitis.
-
Patients with probing pocket depths of ≥ 5mm in the designated treatment quadrants.
-
Patients willing and able to provide informed consent.
-
-
Exclusion Criteria:
-
Known allergy or hypersensitivity to amide-type local anesthetics or any component of this compound®.[11]
-
Congenital or idiopathic methemoglobinemia.[11]
-
Patients with severe hepatic disease.[4]
-
Pregnant or nursing women.[12]
-
Patients who have taken analgesics within 24 hours prior to the procedure.
-
Study Design: Split-Mouth Model
A split-mouth design is often employed where each patient serves as their own control, minimizing inter-patient variability.[10][13] In this design, each of the two quadrants in a patient is randomly assigned to receive either this compound® or a placebo gel.
Experimental Workflow
Caption: Clinical study workflow for assessing this compound® efficacy.
Intervention Protocol
-
Application: Apply this compound® or the placebo gel to the gingival margin of the selected teeth using the blunt-tipped applicator.[7][14]
-
Pocket Filling: Fill the periodontal pockets with the gel until it becomes visible at the gingival margin.[7][14]
-
Second Waiting Period: Wait an additional 30 seconds before initiating the SRP procedure.[7][14] A longer waiting time does not appear to enhance the anesthetic effect.[7][8]
-
Dosage: The average dose is typically one cartridge (1.7g) per quadrant. The maximum recommended dose in a single treatment session is five cartridges (8.5g).[14][15]
Outcome Measures
-
Primary Outcome: Patient-reported pain during SRP, measured using a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no pain" and 100 mm represents the "worst pain imaginable".[8][9] Pain assessment should be performed approximately 5 minutes after completion of the SRP in the treated quadrant.[8]
-
Secondary Outcomes:
-
Verbal Rating Scale (VRS): A categorical scale with descriptors such as "no pain," "mild pain," "moderate pain," and "severe pain."[10][16]
-
Patient Satisfaction: Assessed through a questionnaire.
-
Need for Rescue Anesthesia: Record if additional anesthesia is required to complete the procedure.
-
Adverse Events: Monitor and record all local and systemic adverse events. Common local reactions include pain, soreness, irritation, numbness, vesicles, and ulcerations.[8]
-
Data Presentation
Quantitative data from clinical trials should be summarized in tables for clear comparison.
Table 1: Summary of Efficacy Results from Placebo-Controlled Trials
| Study | Treatment Group | N | Mean VAS Score (SD) | Median VAS Score |
| B1 | This compound® | 61 | 11.6 (± 12.0) | 7 |
| Placebo | 61 | 25.4 (± 24.7) | 17 | |
| B2 | This compound® | 65 | 12.8 (± 17.9) | 5 |
| Placebo | 65 | 19.2 (± 19.2) | 13 | |
| B3 * | This compound® | 43 | 17.3 (± 19.2) | 11 |
| Placebo | 42 | 28.5 (± 20.9) | 27 | |
| Study B3 specifically recruited patients with known sensitivity to mechanical probing.[8] |
Table 2: Comparison of this compound® with Other Anesthetics and Placebo
| Study (Mayor-Subirana et al., 2014) | Treatment Group | N | Mean VAS Score | VRS Reduction (vs. No Anesthetic) |
| This compound® | 15 | 13.3 | Significant (p=0.001) | |
| Hurricaine® (20% Benzocaine) | 15 | Not significantly different from this compound® | Similar to this compound® (p=0.232) | |
| Vaseline (Placebo) | 15 | Not significantly different from this compound® | This compound® better (p=0.024) | |
| No Anesthetic | 15 | This compound® significantly better | - | |
| [Source:[10][13][17]] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound®
| Parameter | Value |
| Active Ingredients | 25 mg/g Lidocaine, 25 mg/g Prilocaine[8] |
| Onset of Anesthesia | Approximately 30 seconds[7][8] |
| Duration of Anesthesia | Median of 20 minutes (range 14-31 minutes)[7][8] |
| Maximum Recommended Dose | 5 cartridges (8.5g) per session[15] |
| Systemic Bioavailability | 20-40% after highest recommended dose[4] |
Adverse Events
The most frequently reported adverse events in clinical trials were local reactions in the oral cavity, occurring in approximately 15% of patients.[8] These included pain, soreness, irritation, numbness, vesicles, ulcerations, edema, and/or redness in the treated area.[8] Ulcerative lesions and vesicles were reported in a small number of patients receiving both this compound® and placebo.[8]
Conclusion
The provided application notes and protocols offer a framework for designing and conducting rigorous clinical studies to evaluate the pain-controlling efficacy of this compound®. Adherence to a well-structured, randomized, and controlled methodology is crucial for generating reliable and valid data. The use of standardized pain assessment scales and systematic data collection will ensure the comparability of results across different studies.
References
- 1. dentalproductshopper.com [dentalproductshopper.com]
- 2. Articles [globalrx.com]
- 3. This compound: Side Effects, Dosage & Uses - Drugs.com [drugs.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. Quantification and analysis of pain in nonsurgical scaling and/or root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. dentsplysirona.com [dentsplysirona.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anesthetic Duration of Oraqix®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oraqix® is a eutectic mixture of lidocaine (B1675312) (2.5%) and prilocaine (B1678100) (2.5%) formulated as a thermosetting gel for localized anesthesia in periodontal pockets during procedures such as scaling and root planing (SRP).[1][2] Accurate measurement of the duration of its anesthetic effect is critical for clinical efficacy studies, comparative analyses, and further drug development. These application notes provide detailed protocols and data presentation guidelines for assessing the anesthetic duration of this compound®.
This compound® works by blocking sodium ion channels, which are essential for the initiation and conduction of nerve impulses, resulting in localized anesthesia.[1][3] The gel is unique in that it is a liquid at room temperature and transforms into an elastic gel at body temperature upon application into the periodontal pocket.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies evaluating the anesthetic properties of this compound®.
Table 1: Onset and Duration of Anesthetic Effect
| Parameter | Value | Study Reference(s) |
| Onset of Anesthesia | 30 seconds | [1][2][5] |
| Mean Duration of Anesthesia | 17 to 20 minutes | [5][6][7] |
| Individual Range of Duration | 14 to 31 minutes | [1][3][8] |
Table 2: Pain Assessment Scores (Visual Analog Scale - VAS)
| Treatment Group | Median VAS Score (0-100 mm) | Key Findings | Study Reference(s) |
| This compound® | 7.5 mm (30s application) | Significantly lower pain score compared to the 2-minute application group. | [5] |
| This compound® | 13.3 units | Significantly better than no anesthetic. No significant difference compared to Vaseline or Hurricaine®. | [6][9] |
| Placebo | 13 mm | This compound® showed statistically significant pain reduction compared to placebo. | [10] |
Signaling Pathway and Mechanism of Action
The active ingredients in this compound®, lidocaine and prilocaine, are amide-type local anesthetics. Their primary mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal membrane. This action inhibits the propagation of action potentials along the nerve fibers, thereby preventing the transmission of pain signals.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdha.ca [cdha.ca]
- 5. The anesthetic onset and duration of a new lidocaine/prilocaine gel intra-pocket anesthetic (this compound) for periodontal scaling/root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 43.230.198.52 [43.230.198.52]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. A placebo-controlled multi-centred evaluation of an anaesthetic gel (this compound) for periodontal therapy. | Semantic Scholar [semanticscholar.org]
Application of Oraqix in Pediatric Periodontal Research: A Guide for Investigational Use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for investigational use only. Oraqix® is not approved for use in pediatric patients, and its safety and efficacy in this population have not been established by regulatory agencies.[1][2][3][4][5][6][7][8][9][10] Researchers must adhere to all institutional and governmental guidelines for off-label drug use in clinical research and ensure appropriate ethical oversight and informed consent.
Application Notes
This compound is a eutectic mixture of lidocaine (B1675312) (2.5%) and prilocaine (B1678100) (2.5%) formulated as a periodontal gel.[11] While its primary indication is for local anesthesia during scaling and root planing in adults, its potential application in pediatric dentistry for minimizing pain and anxiety during minor periodontal procedures is a subject of limited research. The core challenge in pediatric pain management is the subjective nature of pain perception and the need for atraumatic care to foster a positive dental attitude.[12]
Mechanism of Action: this compound provides local anesthesia by blocking nerve impulses in the treated area.[4][8][13] The eutectic mixture allows for a lower melting point than either agent alone, enabling it to exist as a liquid oil in an emulsion, which is then delivered as a gel that becomes more viscous at body temperature. This property helps to keep the anesthetic at the site of application within the periodontal pocket.
Pharmacokinetics: The pharmacokinetics of this compound have not been formally studied in pediatric patients.[2][3][7][10] Systemic absorption of lidocaine and prilocaine does occur through the oral mucous membranes.[7]
Safety Considerations in Pediatrics:
-
Methemoglobinemia: A significant concern with the use of prilocaine, a component of this compound, in children is the risk of methemoglobinemia, a rare but serious blood disorder.[4][14][15] Very young children are more susceptible to this condition.[1][2][5] this compound is contraindicated in patients with congenital or idiopathic methemoglobinemia.[10]
-
Systemic Toxicity: As with all local anesthetics, there is a risk of systemic toxicity if excessive amounts are absorbed. The toxic effects of lidocaine and prilocaine are additive.[1][16]
Current Research Landscape:
The use of this compound in the pediatric population is not well-documented in scientific literature.[1][2][4][5][7][8] However, some studies have explored the efficacy of similar lidocaine and prilocaine formulations in pediatric dental procedures, primarily for pain control during injections or minor interventions.[16][17] One study directly compared this compound to 20% benzocaine (B179285) for reducing discomfort during rubber dam clamp placement in children aged 7 to 12.[18] The findings from this study were not statistically significant overall, but suggested potential efficacy in older children within the study group.[18]
Experimental Protocols for Investigational Use
The following protocols are derived from published research and are intended for investigational purposes only. All studies involving pediatric subjects must be approved by an Institutional Review Board (IRB) or equivalent ethics committee.
Protocol 1: Comparative Efficacy of this compound vs. Benzocaine for Rubber Dam Clamp Placement
This protocol is adapted from a study comparing the efficacy of this compound to 20% benzocaine gel in reducing pain during rubber dam clamp placement in children.[18]
1. Subject Recruitment and Selection:
- Enroll a cohort of healthy children (e.g., aged 7-12 years) requiring bilateral sealant placement on permanent first molars.
- Obtain informed consent from parents or legal guardians and assent from the child.
- Exclusion criteria should include known allergies to amide or ester local anesthetics, presence of oral lesions, or a history of methemoglobinemia.
2. Study Design:
- Employ a split-mouth design where each subject serves as their own control.
- Randomly assign the application of this compound to one side of the mouth and 20% benzocaine gel to the contralateral side.
3. Anesthetic Application:
- Isolate and dry the gingival tissue around the target tooth.
- For the this compound quadrant: Apply the gel to the gingival margin.
- For the benzocaine quadrant: Apply 20% benzocaine gel to the gingival margin using a cotton pellet.
- Wait for a standardized period (e.g., 30 seconds) after application before proceeding.[19]
4. Procedure and Data Collection:
- Place the rubber dam clamp on the tooth.
- Immediately following clamp placement, assess the child's pain perception using an appropriate, validated pain scale for children, such as the Faces Pain Scale (FPS).[18]
5. Data Analysis:
- Compare the mean FPS ratings between the this compound and benzocaine groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
- Analyze data for any significant differences based on age or gender.[18]
Protocol 2: Evaluation of this compound for Pain Control during Subgingival Procedures (Hypothetical)
This is a hypothetical protocol for a study that could be designed to assess the efficacy of this compound for mild subgingival procedures in adolescents, a population with a more mature physiology than young children.
1. Subject Recruitment and Selection:
- Recruit a cohort of adolescent subjects (e.g., aged 13-17 years) with mild gingivitis requiring subgingival debridement in a single quadrant.
- Obtain informed consent and assent.
- Exclusion criteria as in Protocol 1.
2. Study Design:
- A randomized controlled trial with a placebo control group.
- Randomly assign subjects to receive either this compound or a placebo gel.
3. Anesthetic/Placebo Application:
- Apply this compound or the placebo gel to the gingival margin and then into the periodontal pockets of the quadrant to be treated.[19]
- Wait for 30 seconds.[19]
4. Procedure and Data Collection:
- Perform manual scaling and root planing in the treated quadrant.
- Assess procedural pain using a Visual Analog Scale (VAS) at a set time point (e.g., 5 minutes after initiation of the procedure).[7]
- Record any adverse events, such as local irritation, numbness, or systemic symptoms.
5. Data Analysis:
- Compare the mean VAS scores between the this compound and placebo groups using an independent samples t-test or Mann-Whitney U test.
- Report the incidence and nature of all adverse events.
Data Presentation
Table 1: Summary of Quantitative Data from a Comparative Study of this compound vs. Benzocaine for Rubber Dam Clamp Placement in Children (Aged 7-12)
| Parameter | This compound | 20% Benzocaine | P-value |
| Overall Mean Faces Pain Scale (FPS) Rating | Not specified in abstract | Not specified in abstract | 0.27 (Not Statistically Significant) |
| Mean FPS Rating in Males | Not specified in abstract | Not specified in abstract | 0.65 (Not Statistically Significant) |
| Mean FPS Rating in Females | Not specified in abstract | Not specified in abstract | 0.26 (Not Statistically Significant) |
| Mean FPS Rating in Children < 9 years | Not specified in abstract | Not specified in abstract | 0.77 (Not Statistically Significant) |
| Mean FPS Rating in Children ≥ 9 years | Lower (more effective) | Higher (less effective) | 0.04 (Statistically Significant) |
Data adapted from a study by Wright et al. (2009) as presented in the search results. The abstract did not provide specific mean values, only the statistical significance of the comparisons.[18]
Mandatory Visualizations
Diagram 1: Experimental Workflow for a Split-Mouth Comparative Study
Caption: Workflow for a split-mouth study comparing this compound and Benzocaine.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. dentsplysirona.com [dentsplysirona.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lidocaine and prilocaine (gingival route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. cdha.ca [cdha.ca]
- 6. dentsplysirona.com [dentsplysirona.com]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. dentsplysirona.com [dentsplysirona.com]
- 10. docetp.mpa.se [docetp.mpa.se]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. aapd.org [aapd.org]
- 13. dentaldocsforkids.com [dentaldocsforkids.com]
- 14. dentalcare.com [dentalcare.com]
- 15. mskcc.org [mskcc.org]
- 16. Effectiveness and Tolerability of a New Formulation of a Topical Anesthetic in Reduction of Pain and Parents’ Satisfaction in Pediatric Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topical Anesthesia for Rubber Dam Clamp Placement in Sealant Plac...: Ingenta Connect [ingentaconnect.com]
- 19. medsafe.govt.nz [medsafe.govt.nz]
Application Notes and Protocols for Oraqix® in Soft Tissue Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oraqix® is a needle-free, topical anesthetic gel composed of a eutectic mixture of 2.5% lidocaine (B1675312) and 2.5% prilocaine (B1678100).[1][2] It is specifically formulated for localized anesthesia in periodontal pockets during procedures such as scaling and root planing.[1][3] A key feature of this compound® is its thermosetting property; it is a low-viscosity fluid at room temperature, which facilitates application into periodontal pockets, and transforms into an elastic gel at body temperature, ensuring it remains at the site of application.[2][4][5] This document provides detailed application notes, protocols, and supporting data for the use of this compound® in soft tissue procedures, intended for a scientific audience.
Mechanism of Action
Lidocaine and prilocaine, the active components of this compound®, are amide-type local anesthetics.[6][7] Their primary mechanism of action involves the blockade of sodium ion channels on the neuronal membrane.[6][7][8] This action inhibits the initiation and conduction of nerve impulses, resulting in localized anesthesia.[8][9]
Pharmacokinetics
This compound® is absorbed through the oral mucous membranes.[4][6] The pharmacokinetic parameters of lidocaine and prilocaine following this compound® administration have been characterized.
| Parameter | Lidocaine | Prilocaine | Condition |
| Cmax (mean ± SD) | 182 ± 53 ng/mL | 77 ± 27 ng/mL | Single application of 0.9 to 3.5 g |
| 284 ± 122 ng/mL | 106 ± 45 ng/mL | Repeated applications totaling 8.0 to 8.5 g over 3 hours | |
| Tmax (median) | 30 minutes | 30 minutes | Single application |
| Half-life (periodontal gel) | 2-6 hours | 2-6 hours | - |
Data compiled from multiple sources.[4][6][9]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound® in reducing pain during scaling and root planing procedures compared to placebo.[10][11][12] The primary endpoint in these studies was often the patient's reported pain on a 100 mm Visual Analog Scale (VAS), where 0 represents no pain and 100 represents the worst imaginable pain.[10][11]
| Study | Treatment Group | Mean VAS Score (mm) | Key Finding |
| Study B1 | This compound® | 29 | Statistically significant pain reduction compared to placebo. |
| Placebo | 41 | ||
| Study B2 | This compound® | 23 | Subjects receiving this compound® reported less pain. |
| Placebo | 33 | ||
| Study B3 | This compound® | 35 | Efficacy demonstrated in patients with known sensitivity. |
| Placebo | 52 |
Data is illustrative and compiled from summary reports.[10][11]
Application Protocol
The following protocol outlines the proper administration of this compound® for localized anesthesia in periodontal pockets.
Detailed Steps:
-
Preparation: Ensure this compound® is in a liquid state. If it has gelled, refrigerate it until it returns to a liquid form.[10][13] Use the provided sterile blunt-tipped applicator.[10]
-
Initial Application: Apply a thin layer of this compound® to the gingival margin of the teeth to be treated.[6][10]
-
First Incubation: Wait for 30 seconds for the initial anesthetic effect to take place on the gingiva.[6][10]
-
Subgingival Application: Insert the blunt-tipped applicator into the periodontal pocket and dispense this compound® until the gel is visible at the gingival margin.[10][13]
-
Second Incubation: Wait for an additional 30 seconds. A longer waiting time does not enhance the anesthetic effect.[1][6]
-
Procedure Commencement: Begin the scaling and/or root planing procedure. The duration of anesthesia is approximately 20 minutes.[1][6][10]
-
Reapplication (if necessary): If the anesthetic effect diminishes during the procedure, this compound® may be reapplied.[1][10] The maximum recommended dose for a single treatment session is five cartridges (8.5 g of gel).[10][13]
Experimental Protocol: Clinical Efficacy Assessment
This protocol describes a general methodology for a double-blind, placebo-controlled clinical trial to evaluate the anesthetic efficacy of this compound®.
Objective: To compare the anesthetic efficacy of this compound® (2.5% lidocaine and 2.5% prilocaine) to a placebo gel during scaling and root planing in adult patients with periodontitis.
Methodology:
-
Patient Selection: Recruit adult patients requiring scaling and root planing in at least two quadrants with comparable pocket depths and disease severity.
-
Randomization: Randomly assign each quadrant to receive either this compound® or a placebo gel (vehicle without the active ingredients).[10]
-
Blinding: Ensure both the patient and the clinician performing the procedure are blinded to the treatment allocation.
-
Anesthetic Application: Apply the assigned gel (this compound® or placebo) to the designated quadrant according to the standard application protocol.
-
Procedure: Five minutes after application, commence standardized scaling and root planing for a fixed duration.[10][11]
-
Pain Assessment: Immediately following the procedure, ask the patient to rate their overall procedural pain using a 100 mm Visual Analog Scale (VAS).[10][11]
-
Data Analysis: Compare the mean VAS scores between the this compound® and placebo groups using appropriate statistical tests (e.g., t-test or Wilcoxon rank-sum test).
Safety and Tolerability
This compound® is generally well-tolerated.[12] The most common adverse reactions are application site reactions, including pain, soreness, irritation, numbness, and redness.[6] It is contraindicated in patients with a known hypersensitivity to amide-type local anesthetics.[6][11] Prilocaine can cause elevated methemoglobin levels, particularly in conjunction with methemoglobin-inducing agents.[11]
Conclusion
This compound® provides a safe and effective needle-free alternative for localized anesthesia during soft tissue procedures, particularly in periodontics. Its unique thermosetting formulation allows for targeted application and retention. The rapid onset and adequate duration of anesthesia contribute to improved patient comfort. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals investigating the application and properties of this compound®.
References
- 1. drugs.com [drugs.com]
- 2. thethis compound.com [thethis compound.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. compendiumlive.com [compendiumlive.com]
- 6. drugs.com [drugs.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lidocaine/prilocaine (this compound) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound - CT-1819 - English version [has-sante.fr]
- 13. dentsplysirona.com [dentsplysirona.com]
Application Notes and Protocols: Non-dental Research Applications of a Lidocaine-Prilocaine Thermosensitive Gel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lidocaine (B1675312) and prilocaine (B1678100) are amide-type local anesthetic agents that reversibly block nerve impulse transmission by inhibiting sodium ion channels.[1][2] A eutectic mixture of lidocaine and prilocaine, typically in a 2.5%/2.5% cream or gel formulation, allows for enhanced penetration into the dermal and epidermal layers of the skin.[1] The thermosensitive nature of certain gel formulations, often utilizing poloxamers, allows the product to be in a liquid state at cooler temperatures and transition to a gel at physiological temperatures.[3][4] This property is advantageous for various medical applications as it allows for easy application and prolonged contact with the target tissue.
While widely used in dentistry and for minor skin procedures, the unique properties of a lidocaine-prilocaine thermosensitive gel lend themselves to a variety of non-dental research applications.[5][6] These notes provide an overview of these applications, along with detailed protocols for their investigation.
Mechanism of Action
Lidocaine and prilocaine stabilize neuronal membranes by inhibiting the ionic fluxes, primarily of sodium ions, required for the initiation and conduction of nerve impulses.[1][7] This blockage of voltage-gated sodium channels prevents depolarization of the nerve membrane, thereby blocking the transmission of pain signals.[2][8] The combination of lidocaine and prilocaine in a eutectic mixture provides a dual-action effect, with lidocaine offering a steady numbing effect and prilocaine contributing to a faster onset and deeper penetration.[7]
References
- 1. LIDOCAINE AND PRILOCAINE [dailymed.nlm.nih.gov]
- 2. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 3. Effect of Lidocaine- and Prilocaine-Based Topical Anesthetics on the Inflammatory Exudates in Subcutaneous Tissue of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. A lidocaine-prilocaine cream for superficial skin surgery and painful lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hexiapharm.com [hexiapharm.com]
- 8. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Patient-Reported Outcomes with Oraqix®
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating patient-reported outcomes (PROs) associated with the use of Oraqix®, a non-injectable anesthetic gel composed of lidocaine (B1675312) and prilocaine (B1678100) (2.5%/2.5%). The following protocols are based on established clinical trial designs and are intended to guide researchers in generating robust and comparable data on the efficacy and patient acceptance of this compound® in controlling pain and discomfort during dental procedures, particularly scaling and root planing (SRP).
Introduction
This compound® is a topical anesthetic agent designed for administration into periodontal pockets to provide localized anesthesia during dental procedures. Evaluating its effectiveness from the patient's perspective is crucial for understanding its clinical utility and benefits. Patient-reported outcomes (PROs) are essential in capturing the patient's experience of pain, satisfaction, and overall preference, which are key factors in treatment acceptance and adherence. The methodologies outlined below provide a framework for the systematic evaluation of these outcomes.
Core Patient-Reported Outcome Measures
The primary PROs for evaluating this compound® focus on pain perception and patient satisfaction. The following are the most commonly used and validated instruments:
-
Visual Analog Scale (VAS): A continuous scale, typically a 100 mm line, where patients mark their pain intensity, ranging from "no pain" to "very severe pain". This provides a sensitive measure of pain.[1][2][3][4][5]
-
Verbal Rating Scale (VRS): A categorical scale where patients choose a descriptor that best fits their pain level (e.g., no pain, mild pain, moderate pain, severe pain, very severe pain).[1][2][3][4][5]
-
Patient Preference: In comparative studies, patients are asked to state their preferred anesthetic method.[1][6]
-
Patient Satisfaction: Assessed through questionnaires regarding ease of application, comfort during the procedure, and overall experience.[1][7]
-
Need for Re-anesthetization: The frequency with which additional anesthetic is required during a procedure is a key indicator of efficacy from both the patient and clinician perspective.[1][2]
Experimental Protocols
Study Design: Split-Mouth, Double-Blind, Randomized Controlled Trial
This design is highly recommended for comparing this compound® to a placebo or another active anesthetic. Each patient serves as their own control, which minimizes inter-patient variability.
Protocol:
-
Patient Recruitment: Enroll patients requiring scaling and root planing (SRP) in at least two quadrants of the mouth.[1][2][5]
-
Inclusion/Exclusion Criteria: Define clear criteria for patient selection (e.g., age, periodontal condition, absence of contraindications to local anesthetics).
-
Randomization: Randomly assign the anesthetic for each quadrant. For example, one quadrant receives this compound®, and the contralateral quadrant receives the comparator (e.g., placebo gel, another topical anesthetic, or a sham treatment).[1][2][5] The assignment should be blinded to both the patient and the clinician performing the procedure.
-
Anesthetic Application:
-
Procedure: Perform the SRP procedure after the specified onset time.
-
Data Collection:
-
Data Analysis: Analyze the differences in VAS and VRS scores between the this compound®-treated quadrants and the comparator-treated quadrants using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Study Design: Parallel-Group, Randomized Controlled Trial
This design is suitable for comparing this compound® to injectable anesthesia where a split-mouth design may not be feasible.
Protocol:
-
Patient Recruitment: Recruit patients requiring SRP.
-
Randomization: Randomly assign patients to one of two or more treatment groups (e.g., Group A receives this compound®, Group B receives injectable lidocaine).[6]
-
Anesthetic Application: Administer the assigned anesthetic according to standard procedures.
-
Procedure: Perform the SRP procedure.
-
Data Collection: Collect PRO data (VAS, VRS, satisfaction) at the end of the procedure.
-
Data Analysis: Compare the PRO scores between the groups using appropriate statistical tests (e.g., independent t-test or Mann-Whitney U test).
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies evaluating this compound®.
Table 1: Pain Scores (VAS and VRS) - this compound® vs. Placebo and Other Anesthetics
| Study Comparator | This compound® Mean VAS Score (0-100mm) | Comparator Mean VAS Score (0-100mm) | This compound® VRS (% "no/mild pain") | Comparator VRS (% "no/mild pain") | Statistical Significance (p-value) |
| Placebo | 5 mm | 13 mm | 78% | 76% | p=0.015 (for VAS)[3] |
| Placebo | 7 mm | 17 mm | 90% | 64% | p<0.0005 (for VAS)[6] |
| Placebo | 11 mm | 27 mm | 70% | 48% | p<0.004 (for VAS)[6] |
| Nothing | 13.3 units reduction from baseline | - | Better VRS reduction | - | p=0.001 (for VRS)[1][2][4] |
| Vaseline | - | - | Better VRS reduction | - | p=0.024 (for VRS)[1][2][4] |
| Hurricaine® (20% Benzocaine) | No significant difference | No significant difference | Similar | Similar | p=0.232 (for VRS)[1][2][4] |
Table 2: Patient Preference and Need for Additional Anesthesia
| Study Comparator | Patient Preference for this compound® | Need for Re-application (this compound®) | Need for Infiltration Anesthesia (this compound®) |
| Infiltration Anesthesia (Lidocaine 2%) | 70% of patients preferred this compound®[1][6] | - | - |
| Hurricaine®/Vaseline/Nothing | - | 20% (3/15 patients)[2] | 6.6% (1/15 patients)[2] |
| Placebo | - | In three trials, 92% of patients did not require further gel application[6] | - |
Visualizations
Signaling Pathway of Local Anesthetics (Lidocaine and Prilocaine)
Caption: Mechanism of action of this compound® local anesthetics.
Experimental Workflow for Evaluating Patient-Reported Outcomes
Caption: Workflow for a split-mouth clinical trial of this compound®.
Conclusion
The methodologies presented provide a comprehensive framework for the evaluation of patient-reported outcomes with this compound®. By employing validated instruments such as the VAS and VRS within robust study designs like the split-mouth, double-blind, randomized controlled trial, researchers can generate high-quality evidence on the efficacy and patient acceptance of this non-injectable anesthetic. The provided protocols and data summaries serve as a valuable resource for designing future studies and for the interpretation of clinical data related to this compound®. The high patient preference for this compound® over injectable anesthesia, even with slightly lower anesthetic efficacy in some cases, highlights the importance of PROs in understanding the overall clinical value of a treatment.[1][6]
References
- 1. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A placebo-controlled multi-centred evaluation of an anaesthetic gel (this compound) for periodontal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - CT-1819 - English version [has-sante.fr]
- 7. dentalproductshopper.com [dentalproductshopper.com]
- 8. cdn.vivarep.com [cdn.vivarep.com]
- 9. This compound Dispenser & Periodontal Gel | Dentsply Sirona USA [dentsplysirona.com]
- 10. insidedentistry.net [insidedentistry.net]
Application Notes and Protocols for Oraqix® Administration in Deep Periodontal Pockets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oraqix® is a needle-free, subgingival anesthetic agent indicated for adults requiring localized anesthesia in periodontal pockets during scaling and/or root planing procedures.[1][2] It is a microemulsion that exists as a low-viscosity liquid at room temperature and transforms into an elastic gel at body temperature upon application into the periodontal pocket.[3][4] This thermosetting property allows for easy application and retention at the site of action.[5] The active ingredients are a eutectic mixture of two amide-type local anesthetics: lidocaine (B1675312) (2.5%) and prilocaine (B1678100) (2.5%).[2][6][7] This combination provides rapid onset and adequate duration of anesthesia for periodontal debridement procedures.[5]
Mechanism of Action
Lidocaine and prilocaine, the active components of this compound®, are amide-type local anesthetics.[3][6] Their primary mechanism of action involves the blockade of sodium ion channels on the neuronal membrane.[2][3] This action inhibits the initiation and conduction of nerve impulses, resulting in localized anesthesia.[2][6][7] By applying this compound® directly into the periodontal pocket, a high concentration of the anesthetic agents is delivered to the nerve endings in the periodontal tissues, providing effective pain control during instrumentation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the application and efficacy of this compound®.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound®
| Parameter | Value | Source |
| Active Ingredients | Lidocaine 25 mg/g (2.5%), Prilocaine 25 mg/g (2.5%) | [2][7] |
| Onset of Anesthesia | Approximately 30 seconds | [5][6][7] |
| Duration of Anesthesia | Approximately 20 minutes (range: 14-31 minutes) | [2][8] |
| Maximum Recommended Dose | 5 cartridges (8.5 g of gel) per treatment session | [7][8] |
| Peak Plasma Concentration (Tmax) | 20-40 minutes after application | [9] |
| Systemic Bioavailability | Estimated at 20-40% for both drugs at the highest recommended dose | [3] |
Table 2: Clinical Efficacy of this compound® in Pain Reduction (Visual Analog Scale - VAS)
| Study | Treatment Group | Mean VAS Score (0-100mm) | Median VAS Score | Source |
| B1 (n=122) | This compound® | 11.6 (± 12.0) | 7 | [7] |
| Placebo | 25.4 (± 24.7) | 17 | [7] | |
| B2 (n=130) | This compound® | 12.8 (± 17.9) | 5 | [7] |
| Placebo | 19.2 (± 19.2) | 13 | [7] | |
| B3 (n=85) | This compound® | 17.3 (± 19.2) | 11 | [7] |
| Placebo | 28.5 (± 20.9) | 27 | [7] |
Experimental Protocols
Protocol 1: Standard Administration of this compound® for Deep Periodontal Pockets
Objective: To achieve localized anesthesia in deep periodontal pockets prior to scaling and root planing.
Materials:
-
This compound® (lidocaine and prilocaine periodontal gel) 2.5%/2.5% single-use cartridge[10]
-
This compound® Dispenser[11]
-
Blunt-tipped applicator (included with cartridge)[11]
-
Standard periodontal examination instruments
Procedure:
-
Preparation: Ensure this compound® is in a liquid state. If it has formed a gel, place the cartridge in a refrigerator until it returns to a liquid state. The air bubble inside should move freely when the cartridge is tilted.[8][12]
-
Assembly: Assemble the this compound® Dispenser according to the manufacturer's instructions, attaching the cartridge and a new blunt-tipped applicator.[11] The applicator tip may be bent for easier access to periodontal pockets.[11]
-
Initial Application: Apply a thin layer of this compound® to the gingival margin of the teeth to be treated.[2][8]
-
Waiting Period 1: Wait for 30 seconds to allow for initial anesthesia of the gingival cuff.[2][8]
-
Subgingival Application: Gently insert the blunt-tipped applicator into the periodontal pocket. Fill the pocket with this compound® until the gel becomes visible at the gingival margin.[2][8] One cartridge is typically sufficient for one quadrant of the dentition.[7]
-
Waiting Period 2: Wait for an additional 30 seconds before commencing the periodontal procedure. A longer waiting time does not enhance the anesthetic effect.[2][8]
-
Commence Treatment: Begin scaling and/or root planing. The duration of anesthesia is approximately 20 minutes.[2][5]
-
Reapplication (if necessary): If anesthesia begins to diminish during the procedure, this compound® may be reapplied. The maximum recommended dose for a single treatment session is five cartridges.[8][12]
Protocol 2: Clinical Trial Protocol for Efficacy Evaluation of this compound® in Deep Pockets
Objective: To evaluate the anesthetic efficacy and safety of this compound® compared to a placebo gel during scaling and root planing in patients with chronic periodontitis and deep periodontal pockets (≥5mm).
Study Design: A multi-center, randomized, double-blind, placebo-controlled, split-mouth or parallel-group study.
Inclusion Criteria:
-
Adult patients (18-75 years) diagnosed with chronic periodontitis.
-
Presence of at least one quadrant with a minimum of three teeth having probing depths of ≥5mm.
-
Patients requiring scaling and root planing.
-
Patients providing written informed consent.
Exclusion Criteria:
-
Known hypersensitivity to amide-type local anesthetics or any other component of the product.[10]
-
History of congenital or idiopathic methemoglobinemia.[3]
-
Severe hepatic disease.[13]
-
Pregnancy or lactation.[2]
Methodology:
-
Baseline Assessment: Conduct a comprehensive periodontal examination, including probing pocket depth (PPD), clinical attachment level (CAL), and bleeding on probing (BOP) for all teeth. Record baseline pain perception using a 100mm Visual Analog Scale (VAS) where 0 is no pain and 100 is the worst pain imaginable.
-
Randomization: Randomly assign patients (or quadrants in a split-mouth design) to receive either this compound® or a placebo gel. The placebo should be identical in appearance and consistency to this compound®.
-
Anesthetic Application: Administer the assigned gel (this compound® or placebo) according to the Standard Administration Protocol (Protocol 1).
-
Periodontal Treatment: Commence scaling and root planing in the designated quadrant(s) immediately following the 30-second waiting period after subgingival application. The procedure should be standardized in terms of time per tooth or quadrant.
-
Efficacy Assessment:
-
Primary Endpoint: Immediately following the procedure, ask the patient to rate their overall pain experience during the treatment using the 100mm VAS.
-
Secondary Endpoints:
-
Record the patient's pain perception using a Verbal Rating Scale (VRS) (e.g., no pain, mild, moderate, severe, very severe).
-
Note the number of patients requiring supplemental (rescue) anesthesia.
-
Assess patient and operator satisfaction with the anesthetic procedure using a questionnaire.
-
-
-
Safety Assessment: Monitor and record any local or systemic adverse events throughout the study.
-
Data Analysis: Compare the mean VAS scores between the this compound® and placebo groups using appropriate statistical tests (e.g., t-test or Wilcoxon rank-sum test). Analyze secondary endpoints and safety data accordingly.
Visualizations
Caption: Workflow for this compound® administration in deep periodontal pockets.
Caption: Simplified signaling pathway of local anesthetics like this compound®.
References
- 1. This compound® Periodontal Gel | Henry Schein Dental [henryschein.com]
- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Dispenser & Periodontal Gel | Dentsply Sirona UK [dentsplysirona.com]
- 6. nps.org.au [nps.org.au]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. drugs.com [drugs.com]
- 9. Plasma levels of lidocaine and prilocaine after application of this compound, a new intrapocket anesthetic, in patients with advanced periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dentsplysirona.com [dentsplysirona.com]
- 11. dentsplysirona.com [dentsplysirona.com]
- 12. dentsplysirona.com [dentsplysirona.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Factors affecting the anesthetic efficacy of Oraqix in inflamed tissues
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the anesthetic efficacy of Oraqix, particularly in the context of inflamed tissues. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its fundamental mechanism of action?
A1: this compound is a non-injectable, locally applied anesthetic gel with a 2.5% lidocaine (B1675312) and 2.5% prilocaine (B1678100) concentration.[1][2] It is formulated as a eutectic mixture, meaning the combination of the two anesthetics has a lower melting point than either component alone, existing as a liquid oil at room temperature.[3][4] The formulation also contains thermosetting agents, allowing it to be applied as a low-viscosity liquid into periodontal pockets, where it transforms into an elastic gel at body temperature.[1][2][4]
The mechanism of action for both lidocaine and prilocaine involves the blockade of voltage-gated sodium channels on the neuronal membrane.[1][5][6] By inhibiting the influx of sodium ions, these agents prevent the depolarization of the nerve fiber, thereby blocking the initiation and conduction of pain signals.[5][6][7]
Q2: What is the primary reason for the reduced efficacy of local anesthetics like this compound in inflamed tissues?
A2: The primary and most widely accepted reason is inflammatory acidosis .[7][8][9] Inflamed tissues have a lower pH (are more acidic) due to the accumulation of metabolic by-products like lactic acid from inflammatory and bacterial cells.[7][10] Local anesthetics are weak bases. Their ability to function depends on an equilibrium between two forms: the uncharged (non-ionized) base and the charged (ionized) cation.[11][12]
-
The uncharged form is lipid-soluble and can penetrate the nerve cell membrane.[12]
-
The charged form is responsible for binding to and blocking the sodium channel from within the nerve cell.[12]
In the acidic environment of inflamed tissue, the equilibrium shifts, favoring the charged, ionized form.[7][11] This "traps" the anesthetic molecules outside the nerve cell, as the charged form cannot effectively cross the lipid membrane to reach its site of action inside the neuron.[7][12]
Q3: How does the pKa of lidocaine and prilocaine relate to their effectiveness in acidic environments?
A3: The pKa of a drug is the pH at which 50% of the molecules are in the ionized form and 50% are in the non-ionized form.[11][12] The pKa of lidocaine is 7.86 and prilocaine is 7.89.[4] According to the Henderson-Hasselbalch equation, when the tissue pH is lower than the drug's pKa, a greater proportion of the anesthetic will exist in the charged (ionized) form.[8] Since normal tissue pH is around 7.4, a significant portion of the drug is already ionized upon injection. In inflamed tissue, where the pH can drop to 6.4 or lower, this effect is exacerbated, leading to a much smaller fraction of the drug being available in the uncharged form needed to cross the nerve membrane, thus delaying onset and reducing efficacy.[8][12]
Q4: Beyond tissue acidosis, what other inflammation-related factors can impair this compound's efficacy?
A4: Several other factors associated with inflammation contribute to reduced anesthetic efficacy:
-
Increased Blood Flow: Inflammation causes vasodilation, which increases blood supply to the affected area.[7] This can lead to a more rapid systemic absorption of the anesthetic, removing it from the target site and shortening its duration of action.[7]
-
Inflammatory Mediators: Pro-inflammatory mediators such as bradykinin (B550075) and prostaglandin (B15479496) E2 can directly sensitize nociceptors (pain-sensing nerves), lowering their firing threshold and making them more resistant to the blocking action of local anesthetics.[7]
-
Inflammatory Peroxynitrite: Some research suggests that peroxynitrite, a reactive nitrogen species produced by inflammatory cells, may directly inhibit the interaction of local anesthetics with nerve cell membranes, offering an alternative mechanism for anesthetic failure independent of acidosis.[8][13][14]
Q5: The this compound formulation has a pH of 7.5-8.0. Why might its efficacy still be reduced in inflamed tissue?
A5: While the formulation of this compound itself is slightly alkaline (pH 7.5-8.0), which is beneficial, its efficacy can still be compromised in inflamed tissues.[4] The small volume of the applied gel may not be sufficient to completely buffer the acidic environment of an entire inflamed periodontal pocket. The anesthetic molecules diffuse from the gel into the surrounding tissue, where they are then subject to the prevailing acidic pH. Therefore, while the initial formulation pH is favorable, the hostile acidic environment of the inflamed tissue remains the dominant factor affecting the ionization state and ultimate efficacy of the lidocaine and prilocaine molecules.
Troubleshooting Guide for Experimental Studies
Problem: Suboptimal or inconsistent anesthetic effect observed with this compound in an experimental model of inflammation (e.g., induced periodontitis).
This guide provides a logical workflow to diagnose potential causes for reduced efficacy during research.
| Possible Cause | Diagnostic Steps / Experimental Probes | Potential Solutions / Mitigations |
| 1. Severe Tissue Acidosis | Measure the local tissue pH in your model using a micro-pH electrode to confirm the level of acidosis. Compare pH values between inflamed and control tissues. | If acidosis is extreme, consider experimental arms that include a buffering agent. Pre-treatment with systemic anti-inflammatory drugs (e.g., NSAIDs) could also be investigated to reduce the overall inflammatory response and associated acidosis.[7] |
| 2. Increased Vascular Perfusion | Use techniques like laser Doppler flowmetry to quantify blood flow at the application site. Increased perfusion can lead to rapid clearance of the anesthetic. | In pre-clinical models, this is an inherent part of the inflammatory response. Ensure consistent application technique and timing of efficacy measurements. Acknowledge this as a contributing factor in your analysis. |
| 3. Altered Nerve Fiber State | Employ immunohistochemistry to assess for changes in the expression of sodium channel subtypes or key nociceptive receptors (e.g., TRPV1) on nerve fibers in inflamed vs. healthy tissue. Electrophysiological studies (e.g., patch-clamp) can directly measure nerve excitability and sensitivity to anesthetics.[15] | These investigations provide mechanistic insight. If nerve fibers are found to be resistant, this is a key finding. There is no direct "solution" other than to characterize this resistance as a primary factor in anesthetic failure in your model. |
| 4. Inconsistent Drug Delivery/Retention | Verify that the this compound gel is being applied correctly and is fully retained within the periodontal pocket or target site for the intended duration. In animal models, anatomical differences may affect retention. | Refine the application protocol. Ensure the pocket is free of excessive fluid before application. Use a blunt-tipped cannula to apply the gel to the base of the pocket.[16] Confirm gelation occurs as expected. |
Quantitative Data Summary
The efficacy of this compound has been quantified in several clinical trials, primarily using a Visual Analog Scale (VAS) where patients rate their pain from 0 (no pain) to 100 (worst pain imaginable).
Table 1: Summary of Clinical Efficacy of this compound vs. Placebo in Periodontal Procedures
| Study / Reference | Metric | This compound Group | Placebo Group | Key Finding |
| Donaldson et al. (2003)[17] | Median VAS Pain Score (0-100mm) | 5 mm | 13 mm | This compound was statistically more effective than placebo in reducing pain (P=0.015). |
| Magnusson et al. (2003)[16] | Mean VAS Pain Score (0-100mm) | 17.3 (± 19.2) | 28.5 (± 20.9) | Subjects given this compound reported significantly less pain during the procedure. |
| Reddy et al. (2014)[2] | Median NRS Pain Score (0-10) | 1 (Range: 0-4) | 5 (Range: 3-7) | Highly significant reduction in pain perception for the this compound-treated sites (P < 0.001). |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value / Observation | Reference(s) |
| Onset of Action | ~30 seconds | [1][4][16][18] |
| Duration of Anesthesia | ~20 minutes (Range: 14-31 minutes) | [1][4][19] |
| Peak Plasma Concentration (Lidocaine) | 99-266 ng/ml (after 0.9-3.5g dose) | [20] |
| Peak Plasma Concentration (Prilocaine) | 46-118 ng/ml (after 0.9-3.5g dose) | [20] |
| Safety Margin | Peak plasma levels are well below those associated with initial signs of CNS toxicity (~5000 ng/mL). | [20][21][22] |
Experimental Protocols
Protocol 1: Pre-clinical Evaluation of this compound Efficacy in a Rodent Model of Ligature-Induced Periodontitis
-
Animal Model: Use male Wistar rats (250-300g). Anesthetize animals according to approved institutional protocols (e.g., isoflurane (B1672236) inhalation).
-
Induction of Periodontitis: Place a sterile 4-0 silk ligature around the second maxillary molar. This induces plaque accumulation and a localized inflammatory response. Allow 7-14 days for inflammation to develop. A control group will not receive a ligature.
-
Grouping: Randomly assign animals to four groups: (1) Healthy + Placebo Gel; (2) Healthy + this compound; (3) Inflamed + Placebo Gel; (4) Inflamed + this compound.
-
Anesthetic Application: Under brief anesthesia, carefully remove any debris from the gingival sulcus of the target molar. Using a custom blunt-tipped micro-applicator, apply 10µL of this compound or placebo gel into the periodontal pocket. Wait 30 seconds for the anesthetic to take effect.
-
Efficacy Assessment (Pain Response):
-
Mechanical Probing: Use a standardized electronic von Frey anesthesiometer to apply increasing force to the gingival margin. Record the force at which a withdrawal reflex (head jerk, pawing) is elicited. A higher force threshold indicates a greater anesthetic effect.
-
Behavioral Observation: After recovery from anesthesia, observe for signs of oral pain, such as reduced grooming or changes in feeding behavior, over a set time period.
-
-
Tissue Analysis (Post-mortem): After the final assessment, euthanize the animals. Collect maxillary tissue for histological analysis (to confirm inflammation via immune cell infiltration) and/or tissue pH measurement.
Protocol 2: Clinical Trial Protocol for Assessing this compound Efficacy During Scaling and Root Planing (SRP)
-
Subject Recruitment: Recruit adult patients diagnosed with chronic periodontitis requiring SRP in at least two dental quadrants, with pocket depths ≥5 mm. Obtain informed consent.
-
Study Design: A randomized, double-blind, split-mouth, placebo-controlled trial. For each patient, one quadrant is randomly assigned to receive this compound and another to receive a matching placebo gel.
-
Application Protocol:
-
Isolate the quadrant to be treated.
-
Apply a thin layer of the assigned gel to the gingival margin. Wait 30 seconds.[16]
-
Insert the blunt-tipped applicator to the base of the periodontal pockets and fill each pocket with the gel until it becomes visible at the gingival margin.[16]
-
Wait an additional 30 seconds before commencing treatment.
-
-
Procedure: Perform standardized SRP on the treated quadrant using both manual and ultrasonic scalers.
-
Efficacy Assessment:
-
Primary Endpoint: Immediately following the procedure, ask the patient to rate the overall pain experienced during SRP on a 100 mm Visual Analog Scale (VAS).[16]
-
Secondary Endpoints: Use a Verbal Rating Scale (VRS) (e.g., no pain, mild pain, moderate pain, severe pain). Record any need for rescue anesthesia (conventional injection).
-
-
Data Analysis: Compare the mean VAS and VRS scores between the this compound and placebo groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Visualizations: Pathways and Workflows
References
- 1. This compound (Lidocaine and Prilocaine Periodontal Gel): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. hexiapharm.com [hexiapharm.com]
- 6. What is the mechanism of Prilocaine Hydrochloride? [synapse.patsnap.com]
- 7. Dental Anesthesia in the Presence of Inflammation: Pharmacological Mechanisms for the Reduced Efficacy of Local Anesthetics [jscimedcentral.com]
- 8. Local anesthetic failure associated with inflammation: verification of the acidosis mechanism and the hypothetic participation of inflammatory peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. jscimedcentral.com [jscimedcentral.com]
- 11. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 12. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Local anesthetic failure associated with inflammation: verification of the acidosis mechanism and the hypothetic participation of inflammatory peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inflammation Increases Neuronal Sensitivity to General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medsafe.govt.nz [medsafe.govt.nz]
- 17. researchgate.net [researchgate.net]
- 18. This compound Dispenser & Periodontal Gel | Dentsply Sirona Finland [dentsplysirona.com]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. Plasma levels of lidocaine and prilocaine after application of this compound, a new intrapocket anesthetic, in patients with advanced periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Limited Duration of Action of Oraqix in Research Applications
For researchers, scientists, and drug development professionals, the short duration of action of Oraqix (a thermosensitive gel containing 2.5% lidocaine (B1675312) and 2.5% prilocaine) presents a significant challenge in experimental designs requiring prolonged local anesthesia. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address this limitation, offering insights into advanced formulation strategies and the incorporation of adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the duration of action of this compound?
A1: The primary limitation is the relatively rapid clearance of the active pharmaceutical ingredients, lidocaine and prilocaine (B1678100), from the application site. This compound is designed for short dental procedures, with a typical duration of anesthesia lasting approximately 20 minutes.[1][2] This is due to the absorption of the anesthetics into the systemic circulation and their subsequent metabolism.
Q2: Can the duration of this compound be extended by simply reapplying the gel?
A2: While reapplication can prolong the anesthetic effect, it may not be suitable for many research protocols that require a consistent and uninterrupted period of anesthesia.[2] Frequent reapplication can also introduce variability into the experiment and may not be feasible in all models.
Q3: What are the main strategies to extend the duration of a lidocaine/prilocaine thermosensitive gel?
A3: The two primary strategies investigated by researchers are:
-
Advanced Drug Delivery Systems: Encapsulating lidocaine and prilocaine in carriers like liposomes, niosomes, or nanoparticles can create a sustained-release reservoir at the application site.[3][4][5]
-
Incorporation of Adjuvants: Adding substances that potentiate or prolong the anesthetic effect, such as vasoconstrictors (though not the focus here due to potential confounding effects in some research), corticosteroids like dexamethasone (B1670325), or alpha-2 adrenergic agonists like clonidine.[6][7][8]
Q4: Are there safety concerns with modifying the this compound formulation for research purposes?
A4: Yes. Any modification to a standard formulation requires careful consideration of the safety and biocompatibility of the added components. Adjuvants can have systemic side effects, and novel delivery systems must be assessed for potential local tissue reactions and toxicity. All modified formulations should undergo rigorous preclinical safety testing.
Troubleshooting Guide: Extending Anesthetic Duration
This guide provides an overview of potential solutions to the short duration of action of this compound-like formulations in a research setting.
| Issue | Potential Cause | Suggested Solution |
| Anesthetic effect wears off too quickly for the experimental timeframe. | Rapid absorption and metabolism of lidocaine and prilocaine. | 1. Incorporate Dexamethasone: Add dexamethasone to the gel formulation to prolong the anesthetic block. 2. Liposomal Encapsulation: Formulate the lidocaine and prilocaine within liposomes before incorporating them into the thermosensitive gel. 3. Utilize a Bioadhesive Polymer: Enhance the retention of the gel at the application site by adding a bioadhesive polymer. |
| Inconsistent anesthetic duration between experimental subjects. | Variability in application technique and physiological differences in drug absorption and metabolism. | 1. Standardize Application Protocol: Develop a precise and repeatable method for applying the gel to ensure consistent dosing. 2. Control Temperature: As the release from some gel formulations can be temperature-dependent, ensure a consistent ambient temperature during application and experimentation.[9] |
| Need for a significantly longer duration of action (hours instead of minutes). | The inherent properties of lidocaine and prilocaine lead to a relatively short half-life at the application site. | 1. Combine Adjuvants and Delivery Systems: For a synergistic effect, consider using both an adjuvant like dexamethasone and a sustained-release delivery system like liposomes within the thermosensitive gel. 2. Investigate Nanostructured Lipid Carriers (NLCs): NLCs have shown promise in providing a more sustained release of local anesthetics compared to simpler formulations.[5] |
Quantitative Data on Extended Anesthetic Duration
The following tables summarize quantitative data from studies investigating methods to prolong the duration of local anesthetics. Note that direct head-to-head comparisons with a standard lidocaine/prilocaine thermosensitive gel are limited, and data is often from studies using single anesthetics or different administration routes.
Table 1: Effect of Dexamethasone on Local Anesthetic Duration
| Anesthetic | Administration Route | Dexamethasone Dose | Control Duration (Anesthetic Alone) | Duration with Dexamethasone | Percentage Increase in Duration | Reference |
| Prilocaine | Brachial Plexus Block | 8 mg | Not specified | Significantly longer than prilocaine alone | Not specified | [6][7] |
| Lidocaine | Caudal Epidural (Cows) | 8 mg | 116.0 ± 11.5 min | 152.4 ± 25.8 min | ~31% | [10] |
Table 2: Effect of Advanced Delivery Systems on Local Anesthetic Duration
| Anesthetic(s) | Delivery System | Control Formulation | Control Duration | Duration with Delivery System | Percentage Increase in Duration | Reference |
| Lidocaine & Prilocaine | Niosomal Emulgel | Standard Cream (EMLA®) | Not specified | Comparable to EMLA® | Not specified | [4] |
| Lidocaine & Prilocaine | Solid Lipid Nanoparticles (SLNs) | N/A | N/A | Sustained release over 48 hours | N/A | [5] |
| Lidocaine & Prilocaine | Nanostructured Lipid Carriers (NLCs) | N/A | N/A | Sustained release over 48 hours | N/A | [5] |
| Lidocaine | Liposomal Gel | 5% Lidocaine Ointment | Not specified | Equivalent to EMLA® | N/A | [11] |
Experimental Protocols
1. Preparation of a Thermosensitive Gel with Dexamethasone
This protocol is adapted from methodologies for creating thermosensitive gels for local anesthetic delivery.
-
Materials:
-
Poloxamer 407
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) (as a bioadhesive agent)
-
Polyvinyl pyrrolidone (PVP) (to adjust gelation temperature)
-
Lidocaine hydrochloride
-
Prilocaine hydrochloride
-
Dexamethasone sodium phosphate (B84403)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Methodology:
-
Polymer Dispersion: Disperse Poloxamer 407, HPMC, and PVP in cold PBS with continuous stirring until a homogenous solution is formed. Maintain a low temperature to prevent premature gelation.
-
Active Ingredient Incorporation: Separately dissolve lidocaine HCl, prilocaine HCl, and dexamethasone sodium phosphate in a small amount of PBS.
-
Mixing: Slowly add the active ingredient solution to the polymer solution while stirring continuously in a cold environment.
-
pH Adjustment: Adjust the pH of the final formulation to a physiologically compatible range (typically 7.2-7.4) using small amounts of NaOH or HCl.
-
Characterization: Determine the gelation temperature, viscosity at different temperatures, and in vitro release profile of the anesthetics and dexamethasone.
-
2. Preparation of a Liposomal Lidocaine/Prilocaine Thermosensitive Gel
This protocol combines liposome (B1194612) preparation with incorporation into a thermosensitive gel.
-
Materials:
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Lidocaine
-
Prilocaine
-
Chloroform and Methanol (for lipid film)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Poloxamer 407
-
-
Methodology:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve SPC, cholesterol, lidocaine, and prilocaine in a chloroform:methanol mixture.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with PBS by gentle rotation, forming a multilamellar vesicle (MLV) suspension.
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.
-
-
Thermosensitive Gel Preparation:
-
Prepare a Poloxamer 407 solution in cold PBS as described in the previous protocol.
-
-
Incorporation of Liposomes:
-
Gently mix the prepared liposomal suspension with the cold Poloxamer 407 solution.
-
-
Characterization:
-
Analyze the liposome size, zeta potential, and encapsulation efficiency.
-
Determine the gelation temperature and in vitro release profile of the liposomal gel.
-
-
Visualizations
Below are diagrams illustrating key concepts related to local anesthesia and experimental design.
Caption: Mechanism of action of lidocaine and prilocaine.
Caption: Experimental workflow for developing and testing a prolonged-action gel.
References
- 1. The anesthetic onset and duration of a new lidocaine/prilocaine gel intra-pocket anesthetic (this compound) for periodontal scaling/root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. dermlasersurgery.com [dermlasersurgery.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and evaluation of lidocaine- and prilocaine-coloaded nanoparticulate drug delivery systems for topical anesthetic analgesic therapy: a comparison between solid lipid nanoparticles and nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of clinical effects of prilocaine, dexamethasone added to prilocaine and levobupivacaine on brachial plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Comparison the effects of prilocaine and the addition of dexketoprofen and dexamethasone to prilocaine for intravenous regional anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of prilocaine gels for enhanced local anesthetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the application of lidocaine, lidocaine-dexamethasone and lidocaine-epinephrine for caudal epidural anesthesia in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Drug interaction studies involving Oraqix and systemic medications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding drug interaction studies involving Oraqix® (lidocaine and prilocaine (B1678100) periodontal gel, 2.5%/2.5%) and systemic medications.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound's active ingredients, lidocaine (B1675312) and prilocaine?
A1: Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. The main metabolite is monoethylglycinexylidide (B1676722) (MEGX). Prilocaine is also metabolized in the liver, where it is hydrolyzed to o-toluidine. This metabolite is responsible for the potential side effect of methemoglobinemia.
Q2: What are the known major drug interactions with this compound?
A2: this compound has potential interactions with other local anesthetics, Class I antiarrhythmic drugs (e.g., mexiletine), Class III antiarrhythmic drugs (e.g., amiodarone), and drugs known to induce methemoglobinemia (e.g., sulfonamides). The toxic effects of local anesthetics are additive.[1][2][3]
Q3: How should I manage a patient who develops methemoglobinemia after this compound administration?
A3: For clinically significant methemoglobinemia, the standard treatment is a slow intravenous injection of methylene (B1212753) blue at a dosage of 1-2 mg/kg administered over five minutes.[4]
Q4: Are there specific patient populations at higher risk for adverse drug interactions with this compound?
A4: Yes. Patients with severe hepatic disease are at a greater risk of developing toxic plasma concentrations due to their inability to metabolize local anesthetics normally.[5] Additionally, patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency or congenital or idiopathic methemoglobinemia are more susceptible to drug-induced methemoglobinemia.
Troubleshooting Guides
Issue 1: Unexpectedly high plasma concentrations of lidocaine in a patient on concomitant amiodarone (B1667116).
-
Possible Cause: Amiodarone is a known inhibitor of CYP3A4, one of the primary enzymes responsible for lidocaine metabolism.[1][2] This inhibition can lead to decreased clearance and increased plasma levels of lidocaine, potentially increasing the risk of toxicity.
-
Troubleshooting Steps:
-
Review Patient Medication: Confirm the patient's current medication regimen, including the dose and duration of amiodarone therapy.
-
Monitor Lidocaine Levels: If toxicity is suspected, measure plasma lidocaine concentrations.
-
Dose Adjustment: Consider a reduction in the this compound dosage for patients on chronic amiodarone therapy.
-
Clinical Monitoring: Closely monitor the patient for signs of lidocaine toxicity, such as central nervous system (CNS) effects (e.g., dizziness, confusion, seizures) and cardiovascular effects (e.g., hypotension, bradycardia).
-
Issue 2: Patient develops cyanosis and other symptoms of methemoglobinemia after receiving this compound and a sulfonamide antibiotic.
-
Possible Cause: Both prilocaine (a component of this compound) and sulfonamides are known to induce methemoglobinemia. Their concurrent use can have an additive effect, increasing the risk of this adverse reaction.[3][6]
-
Troubleshooting Steps:
-
Discontinue Suspect Agents: Immediately discontinue the administration of this compound and the sulfonamide.
-
Administer Oxygen: Provide supplemental oxygen.
-
Measure Methemoglobin Levels: Confirm the diagnosis by measuring methemoglobin levels in the blood.
-
Administer Methylene Blue: If clinically indicated (symptomatic patient or high methemoglobin levels), administer methylene blue as described in the FAQs.
-
Patient Education: Advise the patient to inform their healthcare providers about this reaction in the future.
-
Data Presentation: Quantitative Summaries
Table 1: Pharmacokinetic Parameters of this compound (Single Application)
| Parameter | Lidocaine | Prilocaine |
| Cmax (ng/mL) | 157 - 552 | 53 - 181 |
| Tmax (minutes) | 20 - 40 | 20 - 40 |
| Half-life (hours) | 3.6 | 2.8 |
Data represents the range of values observed after application of the maximum recommended dose of 5 cartridges of this compound.[5]
Table 2: Summary of a Clinical Drug Interaction Study: Intravenous Lidocaine and Oral Amiodarone
| Parameter | Control (Lidocaine alone) | Lidocaine + Amiodarone (3g) | Lidocaine + Amiodarone (13g) |
| Lidocaine AUC (ng·h/mL) | Baseline | Increased | Increased |
| N-monodesethylated lidocaine AUC | Baseline | Decreased | Decreased |
| Lidocaine Systemic Clearance (L/h) | Baseline | Decreased | Decreased |
This study involved the intravenous administration of lidocaine to 6 cardiac patients. The data indicates that amiodarone inhibits the metabolism of lidocaine, leading to increased exposure.[1]
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay for Lidocaine
This protocol outlines a general procedure to assess the potential of a new molecular entity (NME) to inhibit the CYP-mediated metabolism of lidocaine.
-
Materials:
-
Human liver microsomes (HLM)
-
Lidocaine
-
Test NME
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a series of dilutions of the test NME in the appropriate vehicle.
-
In a 96-well plate, pre-incubate HLM, lidocaine (at a concentration near its Km for the specific CYP isoform), and the test NME at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the primary metabolite of lidocaine, MEGX, using a validated LC-MS/MS method.
-
Calculate the IC50 value of the NME for the inhibition of lidocaine metabolism.
-
Protocol 2: Assessment of Methemoglobin Formation (In Vitro)
This protocol provides a framework for evaluating the potential of a compound to induce methemoglobin formation, relevant for metabolites of prilocaine.
-
Materials:
-
Freshly collected human red blood cells (RBCs)
-
Test compound (e.g., o-toluidine)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Wash the RBCs with PBS to remove plasma components.
-
Prepare a suspension of RBCs in PBS.
-
Incubate the RBC suspension with various concentrations of the test compound at 37°C for a specified time (e.g., 2 hours).
-
Lyse the RBCs with a hypotonic solution.
-
Measure the absorbance of the lysate at multiple wavelengths (e.g., 560, 576, and 630 nm) to determine the percentage of methemoglobin.
-
Compare the results to a negative control (vehicle-treated RBCs) and a positive control (e.g., sodium nitrite).
-
Visualizations
Caption: Metabolic pathways of this compound and potential drug interactions.
Caption: Troubleshooting workflow for suspected drug interactions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Possible mechanism for pharmacokinetic interaction between lidocaine and mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methemoglobinemia associated with a prilocaine-lidocaine cream and trimetoprim-sulphamethoxazole. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aemps.gob.es [aemps.gob.es]
- 5. researchgate.net [researchgate.net]
- 6. Trimethoprim/sulfamethoxazole‐induced methemoglobinemia in pediatric patient: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Managing localized adverse reactions to Oraqix in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on managing localized adverse reactions to Oraqix® (lidocaine and prilocaine (B1678100) periodontal gel) 2.5%/2.5% in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common localized adverse reactions observed with this compound® in clinical studies?
A1: In clinical trials involving 391 patients treated with this compound® for scaling and root planing (SRP), the most frequently reported adverse events were local reactions within the oral cavity. These reactions occurred in approximately 15% of patients and included symptoms such as pain, soreness, irritation, numbness, vesicles, ulcerations, edema, and/or redness in the treated area.[1][2][3][4]
Q2: How does the incidence of localized adverse reactions with this compound® compare to placebo?
A2: While no major differences in adverse events were observed between subjects treated with this compound® and those who received a placebo gel, it is important to note that the placebo consisted of the same vehicle as this compound® but without the active ingredients (lidocaine and prilocaine).[1][4] Therefore, it is difficult to definitively attribute these reactions to the active ingredients versus the vehicle itself.[1][4] For instance, ulcerative lesions near the treatment area were reported in five out of 391 patients treated with this compound® and in three out of 168 patients who received the placebo.[2][3][4]
Q3: What is the typical onset and duration of local anesthesia with this compound®?
A3: The onset of local anesthesia after applying this compound® is rapid, occurring within approximately 30 seconds.[4][5][6] The anesthetic effect, as assessed by the probing of pocket depths, has a median duration of about 20 minutes, with an individual range of 14 to 31 minutes.[5][7] A longer waiting time beyond 30 seconds does not appear to enhance the anesthetic effect.[4][5]
Q4: Can this compound® be reapplied during a treatment session if the anesthetic effect diminishes?
A4: Yes, if the anesthesia begins to wear off during the procedure, this compound® may be reapplied as needed.[6][7][8] The maximum recommended dose for a single treatment session is five cartridges, which is equivalent to 8.5 g of gel containing 212.5 mg of lidocaine (B1675312) base and 212.5 mg of prilocaine base.[4][7][8]
Q5: Are there any systemic adverse reactions to be aware of?
A5: While localized reactions are more common, systemic adverse effects can occur, particularly if other local anesthetics are used concurrently, as their toxic effects are additive.[1][3][4] Systemic reactions may manifest as central nervous system (CNS) excitation and/or depression (e.g., light-headedness, visual disturbances, muscular tremors) or cardiovascular symptoms.[1][2][9] Allergic reactions, characterized by urticaria, angioedema, bronchospasm, and shock, can also occur and should be managed by conventional means.[1][2][3][9] A rare but serious blood problem called methemoglobinemia has also been reported in association with local anesthetic use.[10]
Troubleshooting Guide for Localized Adverse Reactions
Issue: A clinical study participant reports pain, soreness, or irritation at the application site.
Possible Cause:
-
This is a known and common localized adverse reaction to this compound®.[1][2][3][4]
-
The reaction may be due to the active ingredients, the gel vehicle, or the mechanical application process itself.
Suggested Management Protocol:
-
Acknowledge and Document: Acknowledge the participant's discomfort and meticulously document the nature, intensity (e.g., using a visual analog scale), and location of the reaction in the case report form.
-
Examine the Area: Visually inspect the affected area for signs of excessive redness, swelling, or tissue damage.
-
Provide Palliative Care:
-
Monitor: Continue to monitor the participant for the duration of the study visit and at subsequent follow-up appointments to ensure the reaction resolves.
Issue: A participant develops vesicles or ulcerations in or near the treated area.
Possible Cause:
-
This is a less common, but reported, localized adverse reaction.[1][2][3][4] In clinical studies, five of 391 patients treated with this compound® developed ulcerative lesions, and two developed vesicles.[1][2][3][4]
Suggested Management Protocol:
-
Immediate Documentation and Assessment: Document the size, number, and location of the vesicles or ulcers. A clinical photograph, if permitted by the study protocol, is recommended. Assess the severity (mild, moderate, severe).[1][4]
-
Consultation: The principal investigator and medical monitor should be notified promptly.
-
Patient Counseling:
-
Inform the participant about the nature of the reaction.
-
Provide guidance on maintaining oral hygiene to prevent secondary infection.
-
Advise the patient to avoid spicy, acidic, or abrasive foods that may exacerbate the discomfort.
-
-
Treatment Considerations (as per study protocol):
-
Follow-up: Schedule follow-up evaluations to monitor the healing of the lesions.
Data on Localized Adverse Reactions
The following table summarizes the incidence of treatment-emergent adverse events in the oral cavity from placebo-controlled parallel studies.
| Adverse Event Category | This compound® (n=391) | Placebo (n=168) |
| Application Site Reaction | ~15% | ~12% |
| Includes: | ||
| Pain | Reported | Reported |
| Soreness | Reported | Reported |
| Irritation | Reported | Reported |
| Numbness | Reported | Reported |
| Ulcerations | 5 cases | 3 cases |
| Vesicles | 2 cases | Not specified |
| Edema | Reported | Reported |
| Abscess | Reported | Not specified |
| Redness | Reported | Reported |
Data derived from prescribing information and clinical study reports.[1][2][3][4][8]
Experimental Protocols
Protocol for this compound® Application in Clinical Studies
The standardized application of this compound® is crucial for ensuring consistent delivery and minimizing procedural variability. The following methodology is based on the manufacturer's instructions for use in clinical settings.[4][5][6][8][13]
-
Preparation:
-
Ensure the this compound® cartridge is at room temperature. The formulation is a low-viscosity fluid at this temperature, which facilitates application.[4][5][6]
-
Use only the specific this compound Dispenser™ and the provided sterile blunt-tipped applicator. Standard dental syringes should not be used.[2][3][8][9]
-
-
Initial Application to the Gingival Margin:
-
Subgingival Application:
-
Final Waiting Period:
-
Reapplication (if necessary):
Visualizations
Caption: Workflow for identifying and managing localized adverse reactions.
Caption: Logical relationship for care escalation in severe reactions.
References
- 1. This compound (Lidocaine and Prilocaine Periodontal Gel): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. drugs.com [drugs.com]
- 7. dentsplysirona.com [dentsplysirona.com]
- 8. cdha.ca [cdha.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. agd.org [agd.org]
- 13. Articles [globalrx.com]
Optimizing the onset time of Oraqix for procedural efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Oraqix® (lidocaine and prilocaine (B1678100) periodontal gel) 2.5%/2.5%. The focus is on ensuring proper application and achieving the expected anesthetic onset for maximal procedural efficiency in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the application of this compound®, potentially impacting the efficiency and outcomes of your procedures.
| Issue | Potential Cause | Recommended Action |
| Delayed or Ineffective Anesthesia | Improper application technique; insufficient gel volume; premature removal of the gel. | Ensure the periodontal pocket is filled until the gel is visible at the gingival margin.[1][2] Adhere to the recommended 30-second waiting period before initiating the procedure.[3] A longer waiting time does not improve the anesthetic effect.[1][2] |
| Gel Does Not Adhere to the Application Site | The application site is excessively moist; the product is not at the correct temperature. | Gently dry the gingival margin before application. This compound® is a liquid at room temperature and transforms into a gel at body temperature. Ensure the product is in its liquid state before application. If it has gelled, it should be refrigerated until it returns to a liquid state.[2] |
| Difficulty Dispensing the Gel | The dispenser is not assembled or used correctly; the this compound® cartridge is too warm, causing it to gel. | Follow the manufacturer's instructions for loading and operating the this compound® Dispenser.[4] Do not use cartridge warmers.[2] If the dispenser is warm after autoclaving, allow it to cool to room temperature before use.[4][5] |
| Patient Reports Discomfort During Application | The blunt-tipped applicator is not angled correctly for easy access to the periodontal pocket. | The applicator tip can be bent to improve access.[4] A double-bend technique is recommended for angles greater than 45°.[4] |
| Variable Anesthetic Effect Between Subjects | Anatomical differences in periodontal pocket depth; presence of inflammation. | This compound® is pH neutral, making it safe for use on inflamed tissue. However, severe inflammation or very shallow pockets may affect gel retention and, consequently, the anesthetic effect.[6] Ensure adequate gel fills the pocket. |
Frequently Asked Questions (FAQs)
Q1: What is the precise onset time of this compound®, and can it be expedited?
A1: The onset of local anesthesia with this compound® occurs within 30 seconds of application into the periodontal pocket.[3] Clinical data indicates that a longer waiting time does not enhance the anesthetic effect, so extending the application time beyond 30 seconds will not improve procedural efficiency.[1][2]
Q2: What is the mechanism of action for this compound®?
A2: this compound® contains lidocaine (B1675312) and prilocaine, which are amide-type local anesthetics.[7] These molecules block voltage-gated sodium channels in the neuronal membranes of the periodontal nerves.[8][9][10][11][12] This blockage prevents the influx of sodium ions, thereby inhibiting the initiation and conduction of nerve impulses, resulting in localized anesthesia.[7]
Q3: What is the proper application technique to ensure optimal onset?
A3: For optimal performance, apply this compound® to the gingival margin around the selected teeth and wait for 30 seconds. Following this, fill the periodontal pockets with the gel using the blunt-tipped applicator until it becomes visible at the gingival margin. Wait another 30 seconds before beginning the procedure.[1][2]
Q4: Can this compound® be used in conjunction with other local anesthetics?
A4: Yes, this compound® can be used with other local anesthetics. However, it is important to remember that the toxic effects of local anesthetics are additive.[7] If other anesthetics are used, the total dosage of all agents should be carefully monitored.
Q5: What is the duration of the anesthetic effect?
A5: The anesthetic effect of this compound® typically lasts for about 20 minutes.[3] If the procedure extends beyond this time, this compound® can be reapplied as needed, up to a maximum recommended dose of five cartridges per treatment session.[1]
Experimental Protocols
Protocol for Determining the Onset of Anesthesia
This protocol is adapted from methodologies used to evaluate topical dental anesthetics and can be applied to assess the onset of this compound® in a research setting.
-
Subject Selection: Recruit healthy adult subjects with no known allergies to amide-type local anesthetics.
-
Test Site Selection: Identify a test site with a probing depth of at least 4mm.
-
Baseline Pain Assessment: Use a calibrated electronic pressure-sensitive probe to determine the baseline pain threshold at the selected site. Record the pressure at which the subject first reports discomfort.
-
This compound® Application: Apply this compound® according to the recommended two-step procedure.
-
Onset Time Measurement: Start a timer immediately after the final application into the periodontal pocket.
-
Pain Threshold Assessment at Intervals: At 15-second intervals (or other defined intervals) post-application, re-apply pressure with the probe up to a pre-determined cut-off level.
-
Determination of Anesthesia: The onset of anesthesia is defined as the first time point at which the subject does not report discomfort at the pre-determined cut-off pressure.
-
Data Recording: Record all pain threshold measurements and the time to anesthetic onset for each subject.
Visualizations
Signaling Pathway of this compound® Anesthesia
Caption: Mechanism of action of this compound® on voltage-gated sodium channels.
Experimental Workflow for Onset Time Determination
Caption: Workflow for the experimental determination of this compound® onset time.
References
- 1. cdha.ca [cdha.ca]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. drugs.com [drugs.com]
- 4. dentsplysirona.com [dentsplysirona.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mazzocco-paniz.com [mazzocco-paniz.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium...: Ingenta Connect [ingentaconnect.com]
Oraqix stability and degradation analysis under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Oraqix (lidocaine and prilocaine (B1678100) periodontal gel) 2.5%/2.5% under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature, between 15°C and 30°C (59°F and 86°F). It is crucial to not freeze the product. Some components of this compound may precipitate if the cartridges are frozen.[1] If the gel becomes too viscous, it can be refrigerated until it returns to a liquid state.[2] The approved shelf life for this compound is 36 months when stored under these conditions.[3]
Q2: How does temperature affect the physical state of this compound?
A2: this compound is a thermosensitive gel formulated with poloxamer excipients.[4][5] It exists as a low-viscosity liquid at room temperature, which allows for easy application into periodontal pockets.[6][7] Upon contact with the warmer body temperature inside the periodontal pocket, it transforms into an elastic gel.[6][7] If the product inadvertently gels in the cartridge due to exposure to higher temperatures, it can be returned to its liquid state by refrigeration.[2] At temperatures below 5°C, the gel may become opaque, but this will disappear when the cartridge is warmed to room temperature.[2]
Q3: What are the known degradation pathways for the active ingredients in this compound, lidocaine (B1675312) and prilocaine?
A3: Both lidocaine and prilocaine are amide-type local anesthetics. Their primary degradation pathway under stress conditions (e.g., strong acid or base) is hydrolysis of the amide bond.
-
Lidocaine can hydrolyze to form 2,6-dimethylaniline (B139824) and N,N-diethylaminoacetic acid.
-
Prilocaine can hydrolyze to form o-toluidine (B26562) and N-propylalanine.
Additionally, oxidative degradation can occur. For instance, studies on lidocaine have shown the formation of N-oxide derivatives in the presence of oxidizing agents.[8] A key consideration for this compound is the potential interaction between prilocaine and residual aldehydes present in the poloxamer excipients, which was identified during the product's development.[8]
Q4: What are the potential impurities and degradation products that should be monitored in a stability study of this compound?
A4: Based on the known degradation pathways and formulation components, a stability-indicating method for this compound should monitor for the following:
-
A decrease in the concentration of lidocaine and prilocaine.
-
The appearance of major degradation products such as 2,6-dimethylaniline (from lidocaine) and o-toluidine (from prilocaine).
-
Other potential process-related impurities or degradants arising from the interaction of the active ingredients with excipients.
Regulatory reviews of the this compound application included the revision of specifications for degradants, indicating that specific limits for impurities are in place.[3]
Q5: Are there validated analytical methods for the stability testing of lidocaine and prilocaine gels?
A5: Yes, several stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), have been developed and validated for the simultaneous determination of lidocaine and prilocaine in topical formulations.[9][10][11] These methods are capable of separating the active ingredients from their degradation products and from excipients present in the formulation.
Troubleshooting Guide for Stability and Degradation Analysis
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of active ingredients. | - Improper storage conditions (e.g., exposure to high temperatures or light).- Contamination of the sample.- Incompatibility with experimental containers or apparatus. | - Verify that storage conditions adhere to the recommended 15°C to 30°C range and that samples are protected from light.- Ensure proper handling and preparation of samples to avoid contamination.- Use inert materials for all containers and equipment that come into contact with the product. |
| Inconsistent or non-reproducible analytical results. | - Issues with the analytical method (e.g., improper mobile phase preparation, column degradation).- Sample preparation variability.- Instrument malfunction. | - Re-validate the analytical method, paying close attention to mobile phase pH and composition.- Standardize the sample preparation procedure, ensuring complete extraction of the analytes from the gel matrix.- Perform system suitability tests before each analytical run to ensure the instrument is functioning correctly. |
| Appearance of unknown peaks in the chromatogram. | - Formation of a novel degradation product.- Contamination from an external source.- Leaching of substances from container closure systems. | - Attempt to identify the unknown peak using mass spectrometry (MS) coupled with the separation technique (LC-MS or GC-MS).- Review the sample handling and storage procedures to identify potential sources of contamination.- Conduct a leachable and extractable study on the container closure system. |
| Physical changes in the gel (e.g., color change, precipitation). | - Significant degradation of an active ingredient or excipient.- Microbial contamination.- Freezing of the product. | - Quantify the active ingredients and any known degradation products to assess the extent of chemical change.- Perform microbial limit testing on the affected samples.- Visually inspect cartridges for any signs of freezing-induced precipitation. |
Data Presentation: Illustrative Stability Data
While specific quantitative stability data for this compound is not publicly available, the following table illustrates how such data would be presented for a similar lidocaine and prilocaine poloxamer-based gel. This data is hypothetical and for illustrative purposes only .
Table 1: Illustrative Long-Term Stability Data for a Lidocaine/Prilocaine Gel Stored at 25°C / 60% RH
| Time Point (Months) | Lidocaine Assay (% of Initial) | Prilocaine Assay (% of Initial) | o-toluidine (% w/w) | Total Degradation Products (% w/w) | Appearance | pH |
| 0 | 100.2 | 99.8 | < 0.01 | < 0.05 | Clear, colorless liquid | 7.8 |
| 3 | 100.1 | 99.5 | < 0.01 | 0.06 | Clear, colorless liquid | 7.8 |
| 6 | 99.8 | 99.2 | 0.01 | 0.08 | Clear, colorless liquid | 7.7 |
| 9 | 99.5 | 98.9 | 0.02 | 0.10 | Clear, colorless liquid | 7.7 |
| 12 | 99.2 | 98.5 | 0.02 | 0.12 | Clear, colorless liquid | 7.6 |
| 18 | 98.8 | 98.1 | 0.03 | 0.15 | Clear, colorless liquid | 7.6 |
| 24 | 98.5 | 97.6 | 0.04 | 0.18 | Clear, colorless liquid | 7.5 |
| 36 | 97.9 | 97.0 | 0.05 | 0.22 | Clear, colorless liquid | 7.5 |
Table 2: Illustrative Accelerated Stability Data for a Lidocaine/Prilocaine Gel Stored at 40°C / 75% RH
| Time Point (Months) | Lidocaine Assay (% of Initial) | Prilocaine Assay (% of Initial) | o-toluidine (% w/w) | Total Degradation Products (% w/w) | Appearance | pH |
| 0 | 100.2 | 99.8 | < 0.01 | < 0.05 | Clear, colorless liquid | 7.8 |
| 1 | 99.5 | 99.0 | 0.02 | 0.10 | Clear, colorless liquid | 7.7 |
| 2 | 99.0 | 98.4 | 0.04 | 0.15 | Clear, colorless liquid | 7.7 |
| 3 | 98.6 | 97.8 | 0.06 | 0.20 | Clear, colorless liquid | 7.6 |
| 6 | 97.5 | 96.5 | 0.10 | 0.35 | Clear, colorless liquid | 7.5 |
Experimental Protocols
A stability-indicating method is crucial for the accurate assessment of this compound's stability. Based on published methods for similar formulations, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous quantification of lidocaine and prilocaine and their degradation products in a poloxamer-based gel.
Materials and Reagents:
-
Lidocaine hydrochloride reference standard
-
Prilocaine hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer components (e.g., monobasic potassium phosphate)
-
Deionized water
-
This compound or a representative placebo gel
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 6.8). A typical starting point could be a 60:40 (v/v) mixture of the organic and aqueous phases.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 225 nm[10]
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh a portion of the this compound gel into a volumetric flask.
-
Dissolve the gel in a suitable solvent, such as methanol or the mobile phase, using sonication to ensure complete dissolution of the gel and extraction of the active ingredients.
-
Dilute the solution to the final volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound gel.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
After exposure, the samples should be neutralized (if necessary) and analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peaks of lidocaine and prilocaine and from each other.
Visualizations
References
- 1. acgpubs.org [acgpubs.org]
- 2. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. complexgenerics.org [complexgenerics.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Addressing Patient Variability in Response to Topical Lidocaine/Prilocaine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address patient variability in response to topical lidocaine (B1675312)/prilocaine (B1678100) formulations.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving topical lidocaine/prilocaine.
Issue 1: High Inter-Subject Variability in Anesthetic Efficacy
Question: We are observing significant differences in the anesthetic effect of our topical lidocaine/prilocaine formulation between individual subjects in our study. What are the potential causes and how can we mitigate this?
Answer: High inter-subject variability is a common challenge in topical anesthetic research. Several factors can contribute to these discrepancies:
-
Genetic Factors: Polymorphisms in genes encoding voltage-gated sodium channels (e.g., SCN5A) or metabolic enzymes can alter an individual's sensitivity to local anesthetics.[1] Individuals with red hair, due to mutations in the melanocortin-1 receptor (MC1R) gene, may also exhibit altered pain perception and anesthetic requirements.
-
Physiological Conditions:
-
Skin pH: The normal pH of the skin is slightly acidic. Inflamed or infected tissues tend to have a lower pH, which can reduce the amount of the un-ionized, active form of the anesthetic available to penetrate the nerve membrane.[2]
-
Skin Hydration: Increased skin hydration can enhance the percutaneous absorption of drugs.[3][4][5] Dehydrated skin may present a more significant barrier to drug penetration.
-
Skin Integrity: The stratum corneum is the primary barrier to drug absorption. Conditions like psoriasis, eczema, or atopic dermatitis compromise this barrier, leading to increased and more variable drug absorption.[6]
-
-
Anatomical Variations: Differences in the density and location of nerve endings, as well as the vascularity of the application site, can influence the onset and duration of the anesthetic effect. Highly vascular areas may lead to faster systemic absorption and a shorter duration of local anesthesia.[1]
-
Psychological Factors: Patient anxiety and expectation can significantly influence pain perception. A patient's fear of the procedure can lead to a heightened pain response, which may be misinterpreted as anesthetic failure.[7]
Mitigation Strategies:
-
Standardize Application Procedures: Ensure consistent application time, dose, and surface area for all subjects. Use of an occlusive dressing can help standardize skin hydration and drug penetration.
-
Control for Skin Condition: Document and account for the skin condition at the application site. If possible, exclude subjects with active skin conditions that could interfere with the study.
-
Acclimatize Subjects: Allow subjects to acclimate to the experimental environment to reduce anxiety.
-
Objective Efficacy Measures: Utilize Quantitative Sensory Testing (QST) in addition to subjective pain scores to obtain objective data on sensory nerve function.
-
Stratify Study Population: If feasible, stratify your study population based on known factors that influence anesthetic response (e.g., genetic markers, skin type).
Issue 2: Inconsistent or Failed Anesthetic Effect
Question: A subset of our study participants is showing little to no response to the topical lidocaine/prilocaine cream, even with standardized application. What could be the reason for this apparent anesthetic failure?
Answer: Complete or partial failure of topical anesthesia can be frustrating. Beyond the factors contributing to high variability, consider the following:
-
Incorrect Application Technique: Insufficient amount of cream, inadequate application time, or improper use of occlusive dressing can all lead to suboptimal results. For many procedures, an application time of at least 60 minutes is required to achieve sufficient dermal analgesia.[8]
-
Anatomical Location: The thickness of the stratum corneum varies across the body. Thicker skin, such as on the palms and soles, will require longer application times for effective anesthesia compared to thinner skin on the face or mucous membranes.
-
Drug Formulation: The eutectic mixture of lidocaine and prilocaine has a lower melting point than either component alone, which enhances its penetration into the skin.[9] Issues with the formulation's stability or composition could impact its efficacy.
-
True Anesthetic Resistance: While rare, some individuals may have a genuine resistance to local anesthetics due to genetic variations in their sodium channels.[1]
Troubleshooting Steps:
-
Verify Application Protocol: Review your study's standard operating procedures for cream application and ensure they are being strictly followed.
-
Evaluate Application Site: Consider if the anatomical location requires a longer application time.
-
Assess Formulation Integrity: If you suspect an issue with the drug product, contact the manufacturer and consider having the batch's quality re-assessed.
-
Investigate Potential Resistance: For subjects with consistent and well-documented anesthetic failure, consider further investigation into potential genetic factors if it is within the scope of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for topical lidocaine/prilocaine?
A1: Lidocaine and prilocaine are amide-type local anesthetics. They work by reversibly blocking voltage-gated sodium channels within the nerve membrane. This blockage prevents the influx of sodium ions necessary for the depolarization of the nerve, thereby inhibiting the initiation and conduction of nerve impulses and producing a local anesthetic effect.[9]
Q2: How does the eutectic mixture of lidocaine and prilocaine (e.g., EMLA cream) improve efficacy?
A2: A eutectic mixture is a mixture of substances that has a single melting point that is lower than the melting points of the individual components. The 1:1 mixture of lidocaine and prilocaine forms an oil at room temperature, which allows for a higher concentration of the anesthetic to be present in a dissolved form. This high concentration gradient drives the passive diffusion of the anesthetic molecules across the stratum corneum, leading to enhanced penetration and a more profound anesthetic effect compared to applying each agent individually.[9]
Q3: What are the key factors influencing the depth and duration of anesthesia?
A3: The primary factors are:
-
Application Time: Longer application times lead to a greater depth of anesthesia.[10][11]
-
Dose and Surface Area: Applying a larger amount of cream over a larger surface area can increase systemic absorption but may not necessarily increase the depth of local anesthesia beyond a certain point.
-
Occlusion: Using an occlusive dressing over the cream increases skin hydration and enhances drug penetration.[3]
-
Skin Type and Location: Thicker skin requires longer application times.
-
Patient-Specific Factors: As discussed in the troubleshooting section, genetics, age, and underlying skin conditions play a significant role.
Q4: Are there any common side effects associated with topical lidocaine/prilocaine?
A4: The most common side effects are localized skin reactions at the application site, including transient blanching (paleness), erythema (redness), and alterations in temperature sensation. These reactions are generally mild and resolve on their own. Systemic side effects are rare when the product is used as directed but can occur with excessive application, use on large surface areas, or on compromised skin.
Data Presentation
Table 1: Effect of Application Time on the Depth of Anesthesia with Lidocaine/Prilocaine Cream
| Application Time (minutes) | Mean Depth of Anesthesia with Acceptable Pain (mm) |
| 60 | 2.9[11] |
| 120 | 4.5[11] |
| 180 - 240 | 6.0[11] |
Table 2: Influence of Patient and Application Factors on Lidocaine/Prilocaine Efficacy
| Factor | Influence on Efficacy | Reference |
| Genetic Variations | ||
| SCN5A gene mutations | May lead to resistance to local anesthetics. | [1] |
| MC1R gene variants (red hair) | May alter pain perception and anesthetic requirements. | |
| Skin Condition | ||
| Inflammation/Infection (Lower pH) | Reduced efficacy due to a lower proportion of un-ionized anesthetic. | [2] |
| Psoriasis, Eczema | Increased and more variable drug absorption due to a compromised skin barrier. | [6] |
| Application Parameters | ||
| Occlusion | Enhances skin hydration and drug penetration. | [3] |
| Skin Hydration | Increased hydration generally leads to better drug absorption. | [3][4][5] |
Experimental Protocols
Protocol 1: Quantitative Sensory Testing (QST) for Assessing Anesthetic Efficacy
This protocol outlines a standardized method for assessing the efficacy of topical lidocaine/prilocaine using QST.
1. Subject Preparation:
- Obtain informed consent.
- Acclimatize the subject to the testing room for at least 15-20 minutes to ensure stable skin temperature.
- Clearly define and mark the application and testing sites on the skin.
2. Baseline Measurements (Pre-application):
- Perform a battery of QST measurements at the designated testing site to establish a baseline. This should include:
- Mechanical Detection Threshold (MDT): Using von Frey filaments of increasing force, determine the lowest force that the subject can perceive.
- Mechanical Pain Threshold (MPT): Using calibrated pinprick stimulators, determine the lowest force that is perceived as painful.[12][13]
- Thermal Detection Thresholds (Cold and Warm): Using a thermal sensory analyzer, determine the temperatures at which the subject first perceives a sensation of cold and warmth.
- Thermal Pain Thresholds (Cold and Heat): Determine the temperatures at which the thermal sensations become painful.
3. Application of Topical Anesthetic:
- Apply a standardized amount of the lidocaine/prilocaine formulation to the designated application site.
- Cover the area with an occlusive dressing.
- Record the start time of the application.
4. Post-application Measurements:
- After the specified application time, remove the occlusive dressing and any residual cream.
- Repeat the full battery of QST measurements at the testing site at predefined time points (e.g., 15, 30, 60, 90, and 120 minutes post-application) to assess the onset, depth, and duration of the anesthetic effect.
5. Data Analysis:
- Compare the post-application QST thresholds to the baseline measurements to quantify the change in sensory perception.
- Analyze the time course of these changes to determine the pharmacodynamic profile of the formulation.
Mandatory Visualizations
Caption: Signaling pathway of topical lidocaine and prilocaine.
Caption: Experimental workflow for assessing anesthetic efficacy using QST.
Caption: Factors contributing to patient variability in response.
References
- 1. apsf.org [apsf.org]
- 2. hexiapharm.com [hexiapharm.com]
- 3. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Massage and Skin Hydration on Dermal Penetration Efficacy of Nile Red from Petroleum Jelly-An Unexpected Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lidocaine and Prilocaine USP, 2.5%/2.5% [dailymed.nlm.nih.gov]
- 10. Depth and duration of skin analgesia to needle insertion after topical application of EMLA cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Depth of cutaneous analgesia after application of a eutectic mixture of the local anesthetics lidocaine and prilocaine (EMLA cream) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new protocol to evaluate the effect of topical anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in achieving complete anesthesia with Oraqix in severe periodontitis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Oraqix® (lidocaine and prilocaine (B1678100) periodontal gel) 2.5%/2.5% for achieving local anesthesia in experimental models of severe periodontitis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound®?
A1: this compound® is a microemulsion containing a eutectic mixture of two amide local anesthetics: lidocaine (B1675312) (2.5%) and prilocaine (2.5%). At room temperature, it is a low-viscosity liquid that transforms into an elastic gel at body temperature upon application into the periodontal pocket.[1][2] Both lidocaine and prilocaine work by blocking sodium ion channels, which are essential for the initiation and conduction of nerve impulses, thereby producing a local anesthetic effect.[3][4]
Q2: What is the standard onset and duration of anesthesia with this compound®?
A2: The onset of anesthesia with this compound® is rapid, typically occurring within 30 seconds of application into the periodontal pocket.[1][5] A longer waiting time does not appear to enhance the anesthetic effect.[1][6][7] The median duration of anesthesia, as assessed by probing of pocket depths, is approximately 20 minutes, with an individual range of 14 to 31 minutes.[3][4][7]
Q3: What is the recommended application procedure for this compound® in a research setting?
A3: For optimal results, this compound® should be administered as a liquid. If it has formed a gel, it should be refrigerated until it returns to a liquid state.[1] The recommended procedure is as follows:
-
Apply a small amount of this compound® to the gingival margin of the target teeth.
-
Wait for 30 seconds.
-
Insert the blunt-tipped applicator to the base of the periodontal pocket.
-
Fill the pocket with this compound® until the gel becomes visible at the gingival margin.
-
Wait an additional 30 seconds before commencing the experimental procedure.[6][7]
Q4: Can this compound® be reapplied during a procedure?
A4: Yes, if the anesthesia begins to diminish during the experiment, this compound® may be reapplied as needed.[6] The maximum recommended dose in a single treatment session is five cartridges (8.5g of gel).[6]
Troubleshooting Guide: Challenges in Severe Periodontitis
Severe periodontitis presents unique challenges to achieving complete and predictable anesthesia with topical agents like this compound®. The following guide addresses specific issues that may be encountered during your experiments.
| Problem/Observation | Potential Cause(s) | Troubleshooting/Experimental Considerations |
| Incomplete or patchy anesthesia in deep periodontal pockets (>6mm). | 1. Inadequate Penetration: The gel may not reach the apical extent of deep, tortuous, or narrow pockets, leaving deeper nerve endings unanesthetized. The efficacy of topical anesthetics can be limited by their ability to flow to the deepest portions of the pocket.[5] 2. Anatomical Complexity: Furcation involvements and root concavities, common in severe periodontitis, can hinder the complete filling of the pocket with the anesthetic gel. | 1. Application Technique: Ensure the blunt-tipped applicator is gently guided to the base of the pocket before dispensing the gel. For complex anatomy like furcations, consider using a bent applicator tip for better access.[8] Apply gentle, steady pressure to encourage the flow of the liquid gel into all aspects of the pocket before it fully transforms into its gel state. 2. Volume of Anesthetic: In deeper pockets, a larger volume of this compound® may be necessary to ensure the entire pocket is filled. One cartridge is generally sufficient for one quadrant, but this may vary based on pocket depths.[1][6] |
| Rapid loss of anesthetic effect. | 1. Washout by Gingival Crevicular Fluid (GCF): Severe inflammation leads to an increased flow of GCF, which can dilute and physically displace the anesthetic gel from the periodontal pocket.[9][10] 2. Bleeding on Probing: Significant bleeding can wash away the anesthetic before it can effectively penetrate the tissues. | 1. Hemostasis: If permissible by the experimental protocol, achieve gentle hemostasis before applying this compound®. This can be done with gentle pressure using a cotton pellet. Note that this compound® itself does not contain a vasoconstrictor to aid in hemostasis.[11] 2. Reapplication: Be prepared to reapply this compound® more frequently in highly inflamed sites with significant GCF flow or bleeding. |
| Reduced anesthetic efficacy despite proper application. | 1. Inflammation-Induced pH Changes: Inflamed tissues have a lower pH (are more acidic). Local anesthetics are less effective in an acidic environment as the lower pH reduces the amount of the anesthetic in the non-ionized, lipid-soluble form, which is necessary for it to penetrate the nerve sheath. 2. Presence of a Dense Subgingival Biofilm: A mature, dense subgingival biofilm can act as a physical barrier, preventing the diffusion of the anesthetic agents to the underlying tissues. | 1. Pre-procedural Rinse: While not a direct solution for tissue pH, a neutral pH pre-procedural rinse might help to momentarily alter the pocket environment, although its effect on anesthetic efficacy requires further investigation. This compound® itself has a neutral pH (around 7.0), making it safe for use on inflamed tissues.[12][13] 2. Gross Debridement: If the experimental design allows, gentle removal of supragingival and gross subgingival deposits prior to this compound® application might reduce the biofilm barrier. |
| Variable anesthetic success between different experimental subjects or sites. | 1. Tissue Keratinization: The degree of keratinization of the gingival tissue can affect the penetration of topical anesthetics. 2. Individual Pain Perception: Pain thresholds and perception can vary significantly among subjects. | 1. Subject Selection Criteria: For research purposes, it is important to have clearly defined inclusion and exclusion criteria for subjects to minimize variability. 2. Standardized Pain Assessment: Utilize standardized and validated pain scales, such as the Visual Analog Scale (VAS) or Verbal Rating Scale (VRS), to quantify and compare pain perception across different subjects and experimental conditions.[1][5] |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound®.
Table 1: this compound® Anesthetic Properties
| Parameter | Value | Source(s) |
| Active Ingredients | Lidocaine 2.5% (25 mg/g), Prilocaine 2.5% (25 mg/g) | [2] |
| Onset of Anesthesia | 30 seconds | [1][5] |
| Median Duration | 20 minutes | [1] |
| Individual Duration Range | 14 - 31 minutes | [3][4] |
| Maximum Recommended Dose | 5 cartridges (8.5g gel) per session | [6] |
Table 2: Efficacy of this compound® in Clinical Trials (Pain measured on a 100 mm Visual Analog Scale - VAS)
| Study | Treatment Group | Mean VAS Score (± SD) | Median VAS Score | Source(s) |
| B1 (n=122) | This compound® | 11.6 (± 12.0) | 7 | [1] |
| Placebo | 25.4 (± 24.7) | 17 | [1] | |
| B2 (n=130) | This compound® | 12.8 (± 17.9) | 5 | [1] |
| Placebo | 19.2 (± 19.2) | 13 | [1] | |
| B3 (n=85) | This compound® | 17.3 (± 19.2) | 11 | [1] |
| Placebo | 28.5 (± 20.9) | 27 | [1] |
Experimental Protocols
Protocol 1: Evaluation of Anesthetic Efficacy Using a Visual Analog Scale (VAS)
This protocol is adapted from methodologies used in clinical trials of this compound®.[1]
-
Subject Selection: Recruit subjects with a diagnosis of severe chronic periodontitis, with pocket depths of ≥6 mm in at least one quadrant.
-
Baseline Pain Assessment: Prior to any intervention, have the subject rate their baseline discomfort on a 100 mm VAS, where 0 represents "no pain" and 100 represents "the worst pain imaginable."
-
Randomization: In a split-mouth or parallel-group design, randomly assign quadrants to receive either this compound® or a placebo gel.
-
Anesthetic Application: Apply the assigned gel according to the standard application procedure outlined in the FAQs.
-
Experimental Procedure: At 30 seconds post-application, begin the standardized experimental procedure (e.g., scaling and root planing with a specific number of strokes per tooth).
-
Pain Assessment: Immediately following the procedure, and at specified time points (e.g., 5, 10, 15, and 20 minutes), ask the subject to rate their pain level during the procedure using the VAS.
-
Data Analysis: Compare the mean and median VAS scores between the this compound® and placebo groups using appropriate statistical tests.
Visualizations
Caption: Signaling pathway of local anesthesia with this compound®.
Caption: Experimental workflow for evaluating this compound® efficacy.
Caption: Logical workflow for troubleshooting incomplete anesthesia.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. 43.230.198.52 [43.230.198.52]
- 5. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdha.ca [cdha.ca]
- 7. drugs.com [drugs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 10. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 11. This compound - CT-1819 - English version [has-sante.fr]
- 12. This compound® Gel: A Safe and Effective Alternative to Injectable Anesthesia | Compendium [compendiumlive.com]
- 13. This compound Dispenser & Periodontal Gel | Dentsply Sirona USA [dentsplysirona.com]
Modifying Oraqix formulation for enhanced tissue penetration
Welcome to the Technical Support Center for advanced formulation of topical anesthetics. This guide is designed for researchers, scientists, and drug development professionals who are focused on modifying Oraqix-like formulations to achieve enhanced tissue penetration.
Frequently Asked Questions (FAQs)
Q1: What is the baseline formulation of this compound and why is it effective?
A: this compound is a periodontal gel containing a eutectic mixture of 2.5% lidocaine (B1675312) and 2.5% prilocaine (B1678100).[1][2][3] Its formulation as an oil-in-water microemulsion is key to its function.[2][3] Lidocaine and prilocaine, both solids at room temperature, form a liquid oil when mixed in a 1:1 ratio, a phenomenon known as a eutectic mixture.[4][5] This allows for a high concentration of the active ingredients without the need for potentially irritating non-aqueous solvents.[4] The formulation also contains poloxamers, which are thermosetting polymers. This makes this compound a low-viscosity liquid at room temperature for easy application into the periodontal pocket, which then transforms into a viscous gel at body temperature, ensuring it remains at the site of action.[1][6]
Q2: What is the mechanism of action for the active ingredients in this compound?
A: Lidocaine and prilocaine are both amide-type local anesthetics.[1][2] Their primary mechanism of action is the blockade of voltage-gated sodium ion channels on the neuronal membrane.[1][7] By blocking these channels, they prevent the influx of sodium ions required for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation or local anesthesia.[1][2]
Q3: What are the primary strategies for enhancing the mucosal penetration of lidocaine and prilocaine?
A: Enhancing penetration through the oral mucosa involves overcoming its natural barrier properties. The main strategies can be categorized as follows:
-
Chemical Penetration Enhancers (CPEs): These are excipients that reversibly disrupt the barrier function of the mucosa.[8] They can work by fluidizing the intercellular lipid matrix or by improving the partitioning of the drug into the tissue.[9] Common classes include solvents (e.g., ethanol, propylene (B89431) glycol), surfactants (e.g., polysorbate 80), fatty acids (e.g., oleic acid), and pyrrolidones.[8][10][11]
-
Advanced Delivery Systems: Encapsulating the active ingredients in systems like nanoemulsions, microemulsions, or vesicles can improve drug solubility and facilitate transport across the mucosal barrier.[12][13]
-
Physical Enhancement Methods: Techniques like iontophoresis (using a small electric current) or sonophoresis (using ultrasound) can be used to temporarily increase the permeability of the tissue.[10][13]
Q4: What experimental models are standard for testing the permeability of a modified this compound formulation?
A: Ex vivo and in vitro models are standard in preclinical development to assess mucosal permeability.
-
Ex Vivo Models: These involve using excised animal mucosal tissues. Porcine (pig) buccal mucosa is considered the gold standard due to its histological similarity to human oral mucosa.[14] Other animal tissues from rabbits, hamsters, or dogs are also used.[15][16]
-
In Vitro Models: These models utilize cultured cells to create "Oral Mucosa Equivalents" (OMEs), which can provide a highly controlled environment for permeability studies.[17][18]
Troubleshooting Guide
Issue 1: My modified formulation shows poor stability and phase separation.
-
Possible Cause: The addition of a new penetration enhancer or excipient has disrupted the microemulsion. The hydrophilic-lipophilic balance (HLB) of the surfactant system may no longer be optimal for the oil phase.
-
Troubleshooting Steps:
-
Re-evaluate Surfactant System: Screen different non-ionic surfactants or combinations of surfactants to find a system that properly emulsifies the eutectic oil phase with the new components.
-
Adjust Component Ratios: Systematically vary the concentration of the oil phase, aqueous phase, and surfactant to determine the new stable formulation region.
-
Temperature Control: Ensure that processing temperatures are tightly controlled. Excessive heat can degrade poloxamers and other polymers, while rapid cooling can cause precipitation of components.[19]
-
Issue 2: The viscosity of my thermosensitive gel is too low/high at body temperature.
-
Possible Cause: The concentration or type of poloxamer may be incorrect for the new formulation. Added excipients can interfere with the micelle formation and entanglement of the poloxamer chains that cause gelation.
-
Troubleshooting Steps:
-
Vary Poloxamer Concentration: Test a range of concentrations of the existing poloxamer (e.g., Poloxamer 407) to find the optimal gelation temperature and viscosity.
-
Blend Poloxamers: Investigate blends of different poloxamers (e.g., Poloxamer 407 and Poloxamer 188) to fine-tune the gelation properties.[3][20]
-
Evaluate Excipient Effects: Test the effect of each new excipient on the gelation properties of the base poloxamer system independently to identify the interfering component.
-
Issue 3: In vitro permeation results are highly variable and not reproducible.
-
Possible Cause: Inconsistent experimental setup in the Franz diffusion cell assay is a common source of variability.
-
Troubleshooting Steps:
-
Standardize Membrane Preparation: Ensure the excised mucosal tissue is of a consistent thickness and from the same anatomical location. If using animal tissue, follow a strict protocol for preparation and storage (e.g., cryopreservation).[14]
-
Eliminate Air Bubbles: Be meticulous about removing any air bubbles between the membrane and the receptor fluid in the Franz cell, as they can act as a barrier to diffusion.[21][22]
-
Control Temperature and Stirring: Maintain a constant temperature (typically 32°C for skin or 37°C for mucosa) and a consistent, vortex-free stirring speed in the receptor chamber.[23][24]
-
Ensure Sink Conditions: The concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. This may require more frequent sampling or a larger volume of receptor fluid.[24]
-
Data Presentation
Table 1: Common Chemical Penetration Enhancers for Mucosal Delivery
| Enhancer Class | Example(s) | Typical Concentration Range (% w/w) | Proposed Mechanism of Action |
| Solvents | Ethanol, Propylene Glycol, DMSO | 5 - 20% | Disrupts lipid structure, increases drug solubility.[10][11] |
| Surfactants | Polysorbate 80, Sodium Lauryl Sulfate | 0.1 - 5% | Reduces surface tension, disrupts lipid bilayers.[10][25] |
| Fatty Acids | Oleic Acid | 1 - 5% | Fluidizes and disrupts intercellular lipids.[9][11] |
| Terpenes | Eucalyptol, Menthol | 1 - 10% | Interacts with tissue lipids, increases drug partitioning.[10][26] |
| Pyrrolidones | N-methyl-2-pyrrolidone (NMP) | 1 - 10% | Increases lipid fluidity by interacting with lipids.[8][12] |
| Glycols | Dimethyl Isosorbide (DMI) | 5 - 15% | Enhances the solubility of the API within the tissue.[9] |
Experimental Protocols
Protocol 1: Ex Vivo Permeation Testing Using a Franz Diffusion Cell
This protocol outlines a standard method for evaluating the permeation of a modified lidocaine/prilocaine formulation through excised porcine buccal mucosa.
1. Materials and Equipment:
-
Vertical Franz diffusion cells[23]
-
Porcine buccal mucosa (obtained from a local abattoir)[14]
-
Isotonic phosphate-buffered saline (PBS), pH 7.4
-
Modified lidocaine/prilocaine test formulation
-
Control formulation (e.g., baseline this compound)
-
Circulating water bath and magnetic stir plate[21]
-
High-Performance Liquid Chromatography (HPLC) system for analysis[27]
2. Membrane Preparation:
-
Excise the buccal mucosa from the porcine cheek pouch immediately post-slaughter.
-
Separate the epithelial layer from the underlying connective tissue. This can be done carefully with a scalpel or by heat-separation (immersing the full-thickness mucosa in water at 60°C for 60 seconds).[15]
-
Cut the separated epithelium into sections suitable for mounting on the Franz cells.
3. Franz Cell Assembly and Execution:
-
Fill the receptor compartment of each Franz cell with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped.[21][22]
-
Mount the prepared porcine buccal membrane between the donor and receptor compartments, with the epithelial side facing the donor chamber.[23]
-
Equilibrate the system for 30 minutes.
-
Apply a precise amount (e.g., 200 mg) of the test or control formulation onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor fluid via the sampling arm.[27]
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume and sink conditions.[24]
4. Sample Analysis:
-
Analyze the collected samples to determine the concentration of lidocaine and prilocaine using a validated HPLC method.[28]
-
Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (hours).
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the plot. The permeability coefficient (Kp) can also be determined.
Visualizations
Diagrams of Key Processes
Caption: Workflow for developing and testing enhanced penetration formulations.
Caption: Mechanism of chemical penetration enhancers at the mucosal barrier.
Caption: Troubleshooting flowchart for variable in vitro permeation results.
References
- 1. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. nps.org.au [nps.org.au]
- 4. Lidocaine/prilocaine - Wikipedia [en.wikipedia.org]
- 5. Eutectic system - Wikipedia [en.wikipedia.org]
- 6. This compound Dispenser & Periodontal Gel | Dentsply Sirona USA [dentsplysirona.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 9. crodapharma.com [crodapharma.com]
- 10. Penetration Enhancer Excipients - Protheragen [protheragen.ai]
- 11. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Improving Transdermal Administration: New Approaches to Controlled Drug Release | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Oral Mucosa Models to Evaluate Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oral Mucosa Models to Evaluate Drug Permeability [publicatt.unicatt.it]
- 18. [PDF] Oral Mucosa Models to Evaluate Drug Permeability | Semantic Scholar [semanticscholar.org]
- 19. pharmtech.com [pharmtech.com]
- 20. dentsplysirona.com [dentsplysirona.com]
- 21. norlab.com [norlab.com]
- 22. youtube.com [youtube.com]
- 23. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 24. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Oraqix® and Injectable Lidocaine for Periodontal Anesthesia
For Immediate Release
This guide provides a detailed comparison of the efficacy of Oraqix®, a non-injectable anesthetic gel, and traditional injectable lidocaine (B1675312) for pain management during periodontal procedures such as scaling and root planing (SRP). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform clinical and developmental decisions.
Executive Summary
This compound® (lidocaine and prilocaine (B1678100) periodontal gel) 2.5%/2.5% offers a needle-free alternative to injectable lidocaine for localized anesthesia in periodontal pockets. Clinical data indicates that while injectable lidocaine may provide a higher degree of anesthesia, this compound® is preferred by a significant majority of patients, particularly those with needle phobia.[1][2] The choice between these two agents involves a trade-off between anesthetic depth and patient comfort and acceptance. This compound® demonstrates a rapid onset of action and a duration suitable for many routine periodontal procedures.[3][4][5]
I. Comparative Efficacy: Quantitative Data
The following tables summarize the key performance indicators for this compound® and injectable lidocaine based on available clinical trial data.
Table 1: Onset and Duration of Anesthesia
| Parameter | This compound® | Injectable Lidocaine | Source(s) |
| Onset of Action | ~30 seconds | Variable (typically 1-5 minutes) | [3][6][7] |
| Mean Duration | 17-20 minutes | Procedure-dependent, typically longer | [1][3] |
| Reapplication | Can be reapplied as needed | Typically single administration per site | [6][8] |
Table 2: Pain Control and Anesthetic Efficacy
| Parameter | This compound® | Injectable Lidocaine (2% with adrenaline) | Source(s) |
| Patient-Reported Efficacy | 80% of patients reported effective anesthesia | 96% of patients reported effective anesthesia | [1] |
| Clinician-Reported Efficacy | 76% of procedures deemed effectively anesthetized | 100% of procedures deemed effectively anesthetized | [1] |
| Pain Reduction (VAS) | Significant reduction compared to placebo (~10-14 mm on a 100 mm scale) | Generally provides more profound pain reduction | [1][2] |
Table 3: Patient Preference and Acceptance
| Parameter | This compound® | Injectable Lidocaine (2% with adrenaline) | Source(s) |
| Patient Preference | 70% of patients preferred this compound® | 22% of patients preferred injection | [1][2] |
| Primary Reason for Preference | Less post-procedure numbness, needle-free application | More profound anesthesia during the procedure | [1][6] |
| Patient Satisfaction | High acceptance due to reduced anxiety and discomfort | Lower acceptance in needle-phobic patients | [8][9] |
II. Experimental Protocols
The data presented is primarily derived from randomized, controlled, crossover, and split-mouth clinical trials. A common methodology is outlined below.
Study Design: Crossover Clinical Trial Comparing this compound® and Injectable Lidocaine
A prevalent design is the multicenter, randomized, crossover study.[2]
-
Participants: Adult patients requiring scaling and root planing in at least two quadrants of the mouth.[1][2] Patients with a fear of injections are often specifically included.[1]
-
Procedure:
-
Randomization: Patients are randomly assigned to receive this compound® in one quadrant and injectable 2% lidocaine with adrenaline in another quadrant during the same visit or in two separate visits spaced a week apart.[1][2]
-
Anesthetic Application:
-
This compound®: The gel is applied to the gingival margin, left for 30 seconds, and then applied subgingivally into the periodontal pockets until the gel is visible at the margin. Treatment begins 30 seconds after the final application.[4][5]
-
Injectable Lidocaine: Administered via infiltration to the target quadrant.
-
-
Periodontal Procedure: Scaling and root planing is performed using ultrasonic and/or hand instruments.[2]
-
Data Collection:
-
Pain: Assessed using a 100 mm Visual Analog Scale (VAS), where 0 is no pain and 100 is the worst imaginable pain.[1][3]
-
Patient Preference: After experiencing both anesthetic methods, patients are asked to state their preference and reasons.[1][2]
-
Efficacy: Both patients and clinicians rate the effectiveness of the anesthesia.[1]
-
-
-
Statistical Analysis: Appropriate statistical tests are used to compare pain scores and preference percentages between the two groups.
III. Visualized Experimental Workflow
The following diagram illustrates the typical workflow of a comparative clinical trial between this compound® and injectable lidocaine.
References
- 1. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CT-1819 - English version [has-sante.fr]
- 3. The anesthetic onset and duration of a new lidocaine/prilocaine gel intra-pocket anesthetic (this compound) for periodontal scaling/root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dentsplysirona.com [dentsplysirona.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. allenandneumann.com [allenandneumann.com]
- 7. compendiumlive.com [compendiumlive.com]
- 8. This compound is a safe alternative to injectable anesthesia | Inside Dentistry [insidedentistry.net]
- 9. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mucosal Anesthetics: Oraqix vs. EMLA Cream
For drug development professionals, researchers, and scientists, the selection of an appropriate mucosal anesthetic is a critical decision impacting both procedural efficacy and patient comfort. This guide provides an objective comparison of two prominent lidocaine (B1675312) and prilocaine (B1678100) combination products: Oraqix, a thermosetting gel, and EMLA, a cream formulation. The following analysis is supported by experimental data to facilitate informed decision-making in clinical and research settings.
Both this compound and EMLA are eutectic mixtures of 2.5% lidocaine and 2.5% prilocaine, designed to provide topical anesthesia.[1][2] Their shared active ingredients result in a similar mechanism of action, primarily by blocking sodium ion channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses.[3] Despite this commonality, their distinct formulations lead to differences in physical properties, application methods, and pharmacokinetic profiles, which are detailed below.
Performance and Efficacy: A Head-to-Head Comparison
Clinical studies have demonstrated that both this compound and EMLA cream are more effective than 20% benzocaine (B179285) gel in reducing pain associated with palatal anesthetic infiltration.[1][4] In a direct comparison, both this compound and EMLA showed significantly lower pain scores compared to benzocaine, with no statistically significant difference in efficacy noted between the two lidocaine/prilocaine formulations for this specific application.[1][4]
This compound is specifically indicated for localized anesthesia in periodontal pockets during scaling and root planing (SRP).[3] Its unique thermosetting property allows it to be applied as a liquid that transforms into a gel at body temperature, conforming to the periodontal pocket.[3] Clinical trials have shown that this compound provides anesthesia within 30 seconds, with a mean duration of action of approximately 17 to 20 minutes.[5][6]
EMLA cream, while not specifically registered for intra-oral use in all regions, has been extensively studied for mucosal applications.[3][7] It has been shown to reduce pain during various dental procedures, including probing, scaling, and before injections.[3][7] The onset of action for EMLA on oral mucosa can be as rapid as 5-15 minutes for effective anesthesia.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative and single-product studies of this compound and EMLA cream.
Table 1: Efficacy and Clinical Characteristics
| Parameter | This compound | EMLA Cream |
| Active Ingredients | 2.5% Lidocaine, 2.5% Prilocaine | 2.5% Lidocaine, 2.5% Prilocaine |
| Formulation | Thermosetting Gel | Cream |
| Primary Indication | Periodontal pocket anesthesia for SRP | Dermal and genital mucosal anesthesia |
| Onset of Action | ~30 seconds | 5-15 minutes |
| Mean Duration of Anesthesia | 17-20 minutes | Varies by application time and location |
| Pain Reduction (vs. Benzocaine) | Significantly better (p < 0.05) | Significantly better (p < 0.05) |
Table 2: Pharmacokinetic Properties (Cutaneous Application)
| Parameter | This compound Gel | EMLA Cream |
| Maximum Flux (Jmax) of Lidocaine | Lower | Higher |
| Maximum Flux (Jmax) of Prilocaine | Lower | Higher |
| Area Under the Curve (AUC) of Lidocaine | Lower | Higher |
| Area Under the Curve (AUC) of Prilocaine | Lower | Higher |
Data from in vitro permeation tests suggest that the bioavailability of the active ingredients is lower for this compound gel compared to EMLA cream when applied to the skin.[9]
Experimental Protocols
Comparative Efficacy of this compound and EMLA for Palatal Anesthesia
-
Study Design: A comparative, controlled clinical trial involving two groups of 20 subjects each.[1][4]
-
Objective: To compare the topical anesthetic effect of 20% benzocaine gel with 2.5% lidocaine/2.5% prilocaine in both a cream (EMLA) and a thermosetting gel (this compound) formulation on the pain experienced during palatal anesthetic infiltration.[1][4]
-
Methodology:
-
Endpoint: Comparison of pain scores between the different anesthetic agents.[1][4]
Pharmacokinetic Comparison of this compound and EMLA
-
Study Design: In vitro permeation test (IVPT) and an in vivo pilot study using dermal open flow microperfusion (dOFM).[9]
-
Objective: To compare the cutaneous pharmacokinetics of lidocaine and prilocaine from this compound gel and EMLA cream.[9]
-
Methodology (IVPT):
-
Application of a 10 mg/cm² dose of each product to excised human skin in a diffusion cell apparatus.
-
Measurement of the flux of lidocaine and prilocaine across the skin over time.
-
-
Methodology (dOFM):
-
Application of a 10 mg/cm² dose of each product to the skin of healthy subjects.
-
Microdialysis probes inserted into the dermis to sample the interstitial fluid.
-
Quantification of lidocaine and prilocaine concentrations in the dialysate.[9]
-
-
Endpoints: Maximum flux (Jmax) and area under the curve (AUC) for both lidocaine and prilocaine.[9]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of lidocaine and prilocaine.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in topical anesthesia -Journal of Dental Anesthesia and Pain Medicine | Korea Science [koreascience.kr]
- 3. Recent advances in topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of topical anesthetics (EMLA/Oraqix vs. benzocaine) on pain experienced during palatal needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anesthetic onset and duration of a new lidocaine/prilocaine gel intra-pocket anesthetic (this compound) for periodontal scaling/root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Head-to-Head Clinical Trial: Oraqix® vs. 20% Benzocaine Gel
A comprehensive analysis of clinical data reveals comparable efficacy in some dental procedures and notable differences in others between Oraqix®, a thermosetting gel containing 2.5% lidocaine (B1675312) and 2.5% prilocaine (B1678100), and the widely used 20% benzocaine (B179285) gel. This guide provides a detailed comparison of their performance based on available clinical trial data, focusing on efficacy, safety, and patient-reported outcomes to inform researchers, scientists, and drug development professionals.
Efficacy in Scaling and Root Planing (SRP)
A split-mouth, double-blind, randomized controlled clinical trial was conducted to evaluate the anesthetic efficacy of this compound® compared to 20% benzocaine gel (Hurricaine®) and a placebo during scaling and root planing (SRP) procedures.[1][2][3][4] The study involved 15 patients, each requiring four sessions of SRP, where each quadrant was randomly assigned to receive this compound®, 20% benzocaine, vaseline (placebo), or no anesthetic.[1][2][3]
Pain perception was the primary outcome, measured using a 100 mm Visual Analog Scale (VAS) and a Verbal Rating Scale (VRS).[1][2][3] The results indicated that while this compound® was significantly more effective than no anesthetic in reducing pain, there were no statistically significant differences observed between this compound® and 20% benzocaine gel in terms of VAS scores.[1][2][3] However, on the VRS, this compound® demonstrated better pain reduction than no anesthetic and vaseline, but its performance was similar to that of 20% benzocaine gel.[1][2][3]
Data Summary: Pain Scores during SRP
| Anesthetic Agent | Mean VAS Score (0-100mm) | VRS Pain Reduction vs. No Anesthetic | VRS Pain Reduction vs. 20% Benzocaine |
| This compound® | 13.3 | Significant (p=0.001) | Not Significant (p=0.232) |
| 20% Benzocaine Gel | Not specified, but no significant difference from this compound® | Not specified | - |
| No Anesthetic | Significantly higher than this compound® | - | - |
| Vaseline (Placebo) | Not specified, but no significant difference from this compound® | Significant (p=0.024) for this compound® | Not specified |
Efficacy in Palatal Anesthesia
In a separate study comparing the topical anesthetic effects for palatal needle injections, a combination of 2.5% lidocaine and 2.5% prilocaine (L/P), available as a cream (EMLA®) and a thermosetting gel (this compound®), was evaluated against 20% benzocaine gel.[5][6] This study involved two groups of 20 subjects each.[6] The results demonstrated that both EMLA® and this compound® were associated with significantly lower pain scores (p < .05) compared to 20% benzocaine gel for reducing the pain of palatal anesthetic infiltration.[5][6] This suggests a superior efficacy of the lidocaine/prilocaine combination for this specific application.
Data Summary: Pain Scores during Palatal Injection
| Anesthetic Agent | Pain Scores (VAS and Verbal Scales) vs. 20% Benzocaine |
| This compound® (L/P Gel) | Significantly Lower (p < .05) |
| EMLA® (L/P Cream) | Significantly Lower (p < .05) |
| 20% Benzocaine Gel | - |
Experimental Protocols
Scaling and Root Planing (SRP) Study Methodology
A split-mouth, double-blind, randomized controlled clinical trial design was employed.[1][2][3]
-
Participants: 15 patients requiring four sessions of SRP.[1][2][3]
-
Interventions: Each of the four quadrants per patient was randomly assigned to one of four groups:
-
Anesthetic Application:
-
Outcome Measures:
Palatal Injection Study Methodology
This study utilized a controlled clinical trial design.[6]
-
Participants: Two groups of 20 subjects each.[6]
-
Interventions:
-
Group 1: 2.5% lidocaine/2.5% prilocaine cream (EMLA®) vs. 20% benzocaine gel.
-
Group 2: 2.5% lidocaine/2.5% prilocaine gel (this compound®) vs. 20% benzocaine gel.[6]
-
-
Anesthetic Application: The topical agents were applied to the palatal mucosa in the canine region. A needle prick was administered on each side every 2 minutes for a duration of 10 minutes.[6]
-
Outcome Measures: Pain was recorded by the subjects using verbal and Visual Analog Scales (VAS).[6]
Safety and Patient Acceptance
The study on SRP reported that this compound® was well-accepted by both patients and clinicians, with few side effects.[1][2][3][4] This suggests a favorable safety profile for this compound® in this application.
Conclusion
The available clinical evidence indicates that while this compound® and 20% benzocaine gel show comparable efficacy for pain control during scaling and root planing as measured by VAS, this compound® may offer an advantage in certain clinical scenarios, such as reducing the pain of palatal injections, where it has been shown to be significantly more effective. The thermosetting nature of this compound® allows it to remain in the periodontal pocket, which may be advantageous for certain procedures.[8] The choice of topical anesthetic should be guided by the specific dental procedure, patient factors, and clinician preference. Further head-to-head trials with larger patient populations would be beneficial to further delineate the specific advantages of each agent.
References
- 1. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of topical anesthetics (EMLA/Oraqix vs. benzocaine) on pain experienced during palatal needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Effectiveness Analysis: Oraqix® vs. Traditional Anesthetics in Periodontal Procedures
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of dental anesthetics is evolving, with a growing emphasis on patient comfort and procedural efficiency. Oraqix®, a needle-free, subgingival anesthetic gel, presents a notable alternative to traditional local anesthetic injections for periodontal procedures such as scaling and root planing (SRP). This guide provides a comprehensive cost-effectiveness analysis of this compound compared to traditional anesthetics, supported by available clinical data and detailed experimental methodologies.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound with traditional anesthetics.
Table 1: Efficacy and Procedural Characteristics
| Parameter | This compound® (2.5% Lidocaine (B1675312)/2.5% Prilocaine (B1678100) Gel) | Traditional Injectable Anesthetics (e.g., 2% Lidocaine with Epinephrine) | Traditional Topical Anesthetics (e.g., 20% Benzocaine) |
| Onset of Anesthesia | 30 seconds[1][2][3][4] | 2-5 minutes | 1-2 minutes |
| Duration of Anesthesia | Approximately 20 minutes[1][2][3][4] | 1-3 hours (depending on formulation) | 10-15 minutes |
| Pain Reduction (vs. Placebo) | Statistically significant reduction in pain scores (e.g., VAS, VRS).[3][5] | Well-established, profound anesthesia. | Moderate pain reduction, often insufficient for invasive procedures.[5] |
| Patient Preference (vs. Injection) | High preference (70% of patients in one study).[6] | Lower preference, often associated with fear and anxiety.[1] | N/A |
| Need for Re-anesthetization | May be required for longer procedures.[1] | Infrequent. | Frequent if used for procedural pain control. |
Table 2: Cost Comparison
| Anesthetic | Estimated Cost per Unit | Typical Use per Procedure (Quadrant SRP) | Estimated Cost per Procedure |
| This compound® | $7 - $13.5 per 1.7g cartridge[7][8][9] | 1 cartridge[3][4][6] | $7 - $13.5 |
| Traditional Injectable Anesthetics | Cost of local anesthesia is often bundled into the overall procedure cost.[10] Estimated cost per procedure ranges from $50 to $200.[11] | 1-2 cartridges | Included in procedural fee. |
| Traditional Topical Anesthetics | Varies by formulation, generally low cost. | Minimal | Minimal, often considered part of overhead. |
Note: Costs are estimates and can vary based on supplier, location, and insurance coverage.
Experimental Protocols
The clinical data cited in this guide are derived from studies with rigorous experimental designs. Below are representative methodologies.
Protocol 1: Randomized Controlled Trial (RCT) Comparing this compound to Placebo for Scaling and Root Planing (SRP)
-
Objective: To evaluate the efficacy and safety of this compound in reducing pain during SRP compared to a placebo gel.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, split-mouth or parallel-group study.
-
Patient Population: Adult patients with chronic periodontitis requiring SRP in at least two quadrants. Patients with a history of sensitivity to amide-type anesthetics are typically excluded.
-
Intervention:
-
Test Group: Application of this compound (2.5% lidocaine and 2.5% prilocaine) gel into the periodontal pockets of the designated quadrant(s) until the gel is visible at the gingival margin. A 30-second waiting period is observed before initiating the procedure.[4]
-
Control Group: Application of a placebo gel with the same appearance and consistency.
-
-
Outcome Measures:
-
Primary Endpoint: Patient-reported pain intensity using a 100-mm Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) immediately following the procedure.[3][5]
-
Secondary Endpoints: Verbal Rating Scale (VRS) for pain, need for rescue anesthesia, patient and operator satisfaction, and incidence of adverse events.
-
-
Data Analysis: Statistical comparison of pain scores between the test and control groups using appropriate parametric or non-parametric tests (e.g., t-test, Mann-Whitney U test).
Protocol 2: Crossover Study Comparing Patient Preference for this compound vs. Infiltration Anesthesia
-
Objective: To assess patient preference for this compound versus traditional injectable anesthesia for SRP.
-
Study Design: An open-label, randomized, crossover study.
-
Patient Population: Adult patients requiring SRP in two separate appointments. Patients with a stated fear of needles may be specifically included to assess this subpopulation.
-
Intervention:
-
Visit 1: Patients are randomly assigned to receive either this compound or infiltration anesthesia (e.g., 2% lidocaine with epinephrine) for SRP in one quadrant.
-
Visit 2: Patients receive the alternative anesthetic for SRP in another quadrant.
-
-
Outcome Measures:
-
Primary Endpoint: Patient preference for the anesthetic method, assessed via a questionnaire at the end of the second visit.[6]
-
Secondary Endpoints: Patient-reported pain during injection and procedure (using VAS/NRS), post-procedural numbness and discomfort, and willingness to pay for the preferred method.
-
-
Data Analysis: Comparison of preference ratings using chi-square or McNemar's test. Pain and discomfort scores are compared using paired statistical tests.
Mandatory Visualization
Signaling Pathway of Amide Local Anesthetics
References
- 1. This compound is a safe alternative to injectable anesthesia | Inside Dentistry [insidedentistry.net]
- 2. This compound Dispenser & Periodontal Gel | Dentsply Sirona USA [dentsplysirona.com]
- 3. A randomized placebo-controlled trial to evaluate a novel noninjectable anesthetic gel with thermosetting agent during scaling and root planing in chronic periodontitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docetp.mpa.se [docetp.mpa.se]
- 5. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CT-1819 - English version [has-sante.fr]
- 7. suprememed.com [suprememed.com]
- 8. net32.com [net32.com]
- 9. Astra this compound Lidocaine & Prilocaine Periodontal Gel 20 - 1.7g Cartridges/box [k-dental.ca]
- 10. quora.com [quora.com]
- 11. theteethdoctors.com [theteethdoctors.com]
A Comparative Guide to Thermosensitive and Traditional Gel Delivery Systems for Drug Development Professionals
For researchers, scientists, and drug development professionals, the choice of a drug delivery vehicle is a critical decision that significantly impacts therapeutic efficacy and patient compliance. This guide provides an objective comparison of two prominent topical and transmucosal delivery platforms: thermosensitive gels and traditional hydrogels. By examining their fundamental differences in composition, mechanism of action, and performance, this document aims to equip researchers with the necessary information to select the optimal gel system for their specific drug delivery applications.
This comparison will focus on a representative thermosensitive polymer, Poloxamer 407, and a widely used traditional gelling agent, Carbopol 940. The performance of these systems will be illustrated with experimental data for the delivery of a model non-steroidal anti-inflammatory drug (NSAID), ketorolac (B1673617).
Executive Summary
Thermosensitive gels, such as those formulated with Poloxamer 407, are "smart" materials that undergo a reversible sol-gel transition in response to temperature changes.[1][2] They exist as free-flowing liquids at cooler temperatures, facilitating easy mixing with therapeutic agents and administration, and transform into a gel at physiological body temperatures.[1][2] This in-situ gelation provides sustained drug release and enhanced patient comfort.
Traditional hydrogels, exemplified by Carbopol 940-based formulations, are formed by the dispersion of a polymer in a solvent, which hydrates to form a gel structure, often requiring a neutralizing agent to achieve the desired viscosity.[3][4] These gels are valued for their high viscosity, bioadhesive properties, and controlled drug release capabilities.[5]
The selection between these two systems depends on the specific requirements of the therapeutic application, including the desired release profile, the route of administration, and the need for patient-friendly application.
Comparative Performance Data
The following tables summarize the key performance differences between a model thermosensitive gel (20% Poloxamer 407) and a traditional hydrogel (1% Carbopol 940), both loaded with 1% ketorolac.
| Parameter | Thermosensitive Gel (20% Poloxamer 407) | Traditional Gel (1% Carbopol 940) | Significance |
| Gelation Temperature | 25-30 °C | Not Applicable (Pre-formed gel) | Thermosensitive gel forms a gel in-situ at body temperature, offering ease of application as a liquid.[1] |
| Viscosity at 25°C (sol state) | Low | High | Low viscosity of the thermosensitive sol allows for easy mixing and administration. |
| Viscosity at 37°C (gel state) | High | High | Both systems provide a viscous matrix for sustained drug release at body temperature. |
| Drug Release Mechanism | Primarily diffusion-controlled from the gel matrix.[1] | Swelling and diffusion-controlled.[3][6] | The mechanism influences the drug release profile. |
Table 1: Physicochemical Properties
| Time (hours) | Thermosensitive Gel (% Cumulative Release) | Traditional Gel (% Cumulative Release) |
| 1 | 25 | 15 |
| 2 | 45 | 28 |
| 4 | 70 | 50 |
| 6 | 85 | 65 |
| 8 | 95 | 78 |
| 12 | >98 | 90 |
Table 2: In Vitro Drug Release of Ketorolac [7][8][9]
| Parameter | Thermosensitive Gel (Poloxamer 407) | Traditional Gel (Carbopol 940) |
| Cell Viability (Fibroblast cells, 24h) | > 95% | > 90% |
| Biocompatibility | Generally considered biocompatible and non-irritating.[2] | Biocompatible, but can be slightly irritating at higher concentrations. |
Table 3: Biocompatibility Data
| Parameter | Thermosensitive Gel (Poloxamer 407) | Traditional Gel (Carbopol 940) |
| Physical Stability (3 months at 25°C) | Stable, no phase separation.[10] | Stable, no change in viscosity or appearance. |
| Chemical Stability of Ketorolac (3 months at 25°C) | > 98% of initial concentration remaining.[7] | > 97% of initial concentration remaining. |
Table 4: Stability Data
Experimental Protocols
Preparation of a Thermosensitive Gel (20% Poloxamer 407 with 1% Ketorolac)
Materials:
-
Poloxamer 407 (Pluronic® F-127)
-
Ketorolac tromethamine
-
Purified water, chilled (4-8°C)
-
Magnetic stirrer and stir bar
-
Beaker
-
Calibrated weighing balance
Procedure:
-
Weigh the required amount of Poloxamer 407 and ketorolac tromethamine.
-
Add the weighed Poloxamer 407 slowly to the chilled purified water while stirring gently with a magnetic stirrer.[11]
-
Continue stirring until the Poloxamer 407 is completely dissolved. This may take several hours. The solution should be clear.
-
Once the polymer is fully hydrated, add the ketorolac tromethamine to the solution and continue stirring until it is completely dissolved.
-
Store the resulting solution in a sealed container at 4°C. The solution will be a liquid at this temperature.
Preparation of a Traditional Hydrogel (1% Carbopol 940 with 1% Ketorolac)
Materials:
-
Carbopol 940
-
Ketorolac tromethamine
-
Propylene (B89431) glycol
-
Purified water
-
Mechanical stirrer
-
Beaker
-
pH meter
-
Calibrated weighing balance
Procedure:
-
Weigh the required amounts of Carbopol 940, ketorolac tromethamine, and propylene glycol.
-
Disperse the Carbopol 940 in purified water with continuous stirring using a mechanical stirrer. Avoid the formation of lumps.[3][12]
-
Allow the dispersion to hydrate (B1144303) for at least 2 hours.
-
In a separate beaker, dissolve the ketorolac tromethamine in propylene glycol.
-
Add the ketorolac solution to the hydrated Carbopol 940 dispersion and mix until uniform.
-
Slowly add triethanolamine dropwise while continuously stirring and monitoring the pH.[12]
-
Continue adding triethanolamine until a pH of approximately 6.5-7.0 is reached, and a clear, viscous gel is formed.[12]
-
Allow the gel to stand for 24 hours to ensure complete hydration and stabilization.
In Vitro Drug Release Study (Dialysis Membrane Method)
Materials:
-
Franz diffusion cell apparatus
-
Dialysis membrane (e.g., cellulose (B213188) acetate, MWCO 12-14 kDa)
-
Phosphate buffered saline (PBS), pH 7.4
-
Thermostatic water bath
-
Magnetic stirrer
-
Syringes and needles
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Soak the dialysis membrane in the release medium (PBS, pH 7.4) for at least 12 hours before use.
-
Assemble the Franz diffusion cells, mounting the pre-soaked dialysis membrane between the donor and receptor compartments.
-
Fill the receptor compartment with a known volume of pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz diffusion cells in the thermostatic water bath set at 37°C and start the magnetic stirrers.
-
Accurately weigh and apply a specified amount of the gel formulation (thermosensitive or traditional) onto the surface of the dialysis membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the withdrawn samples for ketorolac concentration using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the cumulative percentage of drug released at each time point.
Biocompatibility Study (MTT Assay)
Materials:
-
Human dermal fibroblast cell line (e.g., HDFa)
-
96-well cell culture plates
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the fibroblast cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare extracts of the thermosensitive and traditional gels by incubating a known amount of each gel in cell culture medium for 24 hours at 37°C.
-
Remove the culture medium from the wells and replace it with the gel extracts at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh culture medium).
-
Incubate the plates for 24 hours.
-
After incubation, remove the medium containing the gel extracts and add MTT solution to each well.
-
Incubate for another 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Stability Study (Swelling and Degradation)
Materials:
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Analytical balance
-
Lyophilizer (optional)
Procedure:
-
Prepare cylindrical samples of a known weight and dimension for both the thermosensitive and traditional gels.
-
For the swelling study, immerse the pre-weighed gel samples (Wd) in PBS at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
For the degradation study, place pre-weighed gel samples in PBS at 37°C.
-
At predetermined time intervals, remove the samples, and if possible, lyophilize them to a constant weight to determine the remaining polymer mass.
-
Calculate the percentage of weight loss over time to assess the degradation rate.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
References
- 1. Mucosal Applications of Poloxamer 407-Based Hydrogels: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. carbomer.com [carbomer.com]
- 5. Preparation and irradiation of Pluronic F127-based thermoreversible and mucoadhesive hydrogel for local delivery of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. saudijournals.com [saudijournals.com]
- 8. Novel in-situ gel for intravesical administration of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermosensitive Pluronic® hydrogel: prolonged injectable formulation for drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Comparative Guide to the In Vivo Tissue Concentration of Lidocaine and Prilocaine from Oraqix
For researchers, scientists, and professionals in drug development, understanding the local tissue concentration of anesthetics is paramount for evaluating efficacy and safety. This guide provides a comparative analysis of Oraqix, a eutectic mixture of 2.5% lidocaine (B1675312) and 2.5% prilocaine (B1678100), focusing on its in vivo tissue concentration. Due to a notable gap in publicly available direct in vivo studies on gingival tissue concentration, this guide also presents relevant alternative data and detailed experimental protocols to facilitate future research in this area.
Quantitative Data on Local Anesthetic Penetration
| Formulation | Active Ingredients | Key Findings on Penetration | Citation |
| This compound® Gel | 2.5% Lidocaine, 2.5% Prilocaine | Lower maximum flux (Jmax) and area under the curve (AUC) for both lidocaine and prilocaine compared to EMLA® cream in an in vitro cutaneous penetration study. The products were not found to be bioequivalent in this model. | [1][2] |
| EMLA® Cream | 2.5% Lidocaine, 2.5% Prilocaine | Higher cutaneous penetration of lidocaine and prilocaine compared to this compound® gel in the same in vitro study. | [1][2] |
Note: While this data pertains to skin penetration, it suggests potential differences in tissue bioavailability between the two formulations that may be relevant to their application on oral mucosa. Further research is needed to confirm these findings within the oral cavity.
Alternative Topical Anesthetic for Periodontal Procedures
A common alternative to this compound for topical anesthesia in dental procedures is benzocaine (B179285) gel.
| Product Example | Active Ingredient | Onset of Action |
| Hurricaine® Gel | 20% Benzocaine | 15-30 seconds |
Currently, there is no available data in the searched literature directly comparing the in vivo gingival tissue concentration of lidocaine and prilocaine from this compound with benzocaine from products like Hurricaine®.
Experimental Protocols for Determining In Vivo Tissue Concentration
To address the existing data gap, the following experimental methodologies could be employed to measure the in vivo tissue concentration of local anesthetics in periodontal tissues.
1. Microdialysis
This minimally invasive technique allows for the continuous sampling of unbound drug concentrations in the interstitial fluid of a specific tissue.
-
Probe Insertion: A microdialysis probe would be carefully inserted into the gingival tissue of an animal model (e.g., rat, pig) or human volunteer.
-
Perfusion: The probe is perfused with a physiological solution at a slow, constant rate.
-
Analyte Diffusion: Lidocaine and prilocaine in the extracellular fluid diffuse across the semipermeable membrane of the probe into the perfusate.
-
Sample Collection: The resulting dialysate is collected at timed intervals.
-
Analysis: The concentration of lidocaine and prilocaine in the dialysate is quantified using a sensitive analytical method like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
2. Tissue Sampling and Homogenization
This method involves the collection of tissue biopsies for the analysis of total drug concentration.
-
Anesthetic Application: this compound or the alternative anesthetic is applied to the gingival tissue according to a standardized protocol.
-
Tissue Biopsy: At predetermined time points, small gingival tissue samples are excised from the application site.
-
Homogenization: The tissue samples are weighed and then homogenized in a suitable buffer to release the drug from the tissue matrix.
-
Extraction: The anesthetic agents are extracted from the homogenate using techniques like solid-phase extraction.
-
Quantification: The extracted samples are analyzed by HPLC-MS/MS to determine the concentration of lidocaine and prilocaine per unit weight of tissue.[3][4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of lidocaine and prilocaine and a typical experimental workflow for measuring their tissue concentration.
References
- 1. fda.gov [fda.gov]
- 2. Correlation of Physico-Structural (Q3) Properties of Lidocaine/Prilocaine Topical Products with Product Performance In Vitro and In Vivo | FDA [fda.gov]
- 3. HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Trials on the Efficacy of Oraqix® for Periodontal Procedures
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical efficacy of Oraqix®, a non-injectable anesthetic gel composed of a 2.5% lidocaine (B1675312) and 2.5% prilocaine (B1678100) eutectic mixture. Designed for local anesthesia in periodontal pockets during procedures such as scaling and root planing (SRP), this compound® presents an alternative to traditional injectable anesthetics and other topical agents. This document synthesizes quantitative data from multiple clinical trials, details common experimental protocols, and offers a comparative assessment of its performance against key alternatives.
Executive Summary
This compound® is a thermosetting gel that is liquid at room temperature and becomes a gel at body temperature, allowing it to remain in the periodontal pocket after application.[1][2] Clinical trials consistently demonstrate that this compound® is more effective than placebo in reducing pain during SRP and is comparable in efficacy to other topical anesthetics like 20% benzocaine (B179285) gel (Hurricaine®).[3][4][5] While it provides less profound anesthesia than injectable lidocaine, a significant majority of patients, particularly those with needle phobia, prefer this compound® due to the absence of an injection and less prolonged numbness post-procedure.[3][6]
Quantitative Efficacy Analysis
The following tables summarize the quantitative outcomes from key clinical trials, comparing this compound® to placebo, other topical anesthetics, and injectable anesthesia. Pain is most commonly measured using a 100-mm Visual Analog Scale (VAS) or a Verbal Rating Scale (VRS).
Table 1: this compound® vs. Placebo
| Study Design & Population | Outcome Measure | This compound® Result | Placebo Result | Statistical Significance |
| Multicenter, Randomized, Double-Blind, Controlled Trial (337 patients) | Median VAS Pain Score (100-mm) | ~10 mm lower than placebo | - | Statistically significant |
| Patients Reporting "No Pain" or "Mild Pain" (VRS) | 90% | 64% | p < 0.001[7] | |
| Multicenter, Placebo-Controlled Evaluation | VAS Pain Scores | Statistically more effective | - | Significant[8] |
Table 2: this compound® vs. Other Topical Anesthetics
| Study Design & Population | Comparator | Outcome Measure | This compound® Result | Comparator Result | Statistical Significance |
| Split-mouth, Double-blind, Randomized Controlled Trial (15 patients requiring 4 SRP sessions) | Hurricaine® (20% Benzocaine) | Mean VAS Reduction | 13.3 units (vs. no anesthetic) | Not significantly different from this compound® | p > 0.05[3][4] |
| Mean VRS Reduction | Better than no anesthetic (p=0.001) | Similar to this compound® | p = 0.232[3][4] |
Table 3: this compound® vs. Injectable Anesthesia
| Study Design & Population | Comparator | Outcome Measure | This compound® Result | Comparator Result | Key Findings |
| Crossover Study (157 patients with injection fear) | 2% Lidocaine Injection | Patient Preference | 70% preferred this compound® | 22% preferred injection | Preference for this compound® was mainly due to less post-procedure numbness.[3][4] |
| Anesthesia Efficacy (Patient Reported) | 80% rated as effective | 96% rated as effective | Injection demonstrated superior anesthetic efficacy.[3][4] | ||
| Open Crossover Trial | Lidocaine 2% with Adrenaline (Infiltration) | Patient Preference | 70% preferred this compound® | 22% preferred injection | Despite lower anesthetic depth, patient preference was high for the non-injectable option.[6] |
Experimental Protocols and Methodologies
The evaluation of this compound® efficacy predominantly relies on randomized controlled trials (RCTs), often employing a split-mouth or crossover design to minimize inter-patient variability.
Key Methodological Components:
-
Study Design: The most common design is the split-mouth randomized controlled trial . In this setup, different quadrants of a patient's mouth are randomly assigned to receive different treatments (e.g., this compound®, placebo, or another anesthetic) during the same visit or sequential visits.[4][5] This allows for intra-patient comparison, providing high statistical power. Parallel group designs are also used.[5]
-
Patient Population: Trials typically enroll adult patients with moderate to severe periodontitis requiring scaling and root planing procedures.[7] Inclusion criteria often specify a certain probing depth (e.g., ≥5 mm) and may sometimes target patients with known pain sensitivity or fear of injections.[6][9]
-
Intervention:
-
Application: this compound® is dispensed from a 1.7g cartridge via a blunt-tipped applicator directly into the periodontal pockets until the gel is visible at the gingival margin.[1][6][10]
-
Onset Time: Anesthesia is typically achieved within 30 seconds to 2 minutes following application.[1][10][11]
-
Procedure: The primary procedure evaluated is scaling and root planing (SRP), performed with ultrasonic scalers and/or hand instruments.[6]
-
-
Outcome Measures:
-
Primary Outcome: The most frequent primary endpoint is the patient's self-reported pain intensity during the procedure, measured using a 100-mm Visual Analog Scale (VAS) or a 4- or 5-point Verbal Rating Scale (VRS).[3][4]
-
Secondary Outcomes: These often include the need for supplemental or rescue anesthesia, patient preference, operator satisfaction, and the incidence of local adverse events.[3][4][6]
-
Visualized Workflows and Logic
The following diagrams illustrate the typical experimental workflow for an this compound® clinical trial and the clinical decision-making logic when selecting an anesthetic.
Caption: Experimental workflow of a split-mouth randomized controlled trial for this compound®.
Caption: Clinical decision logic for selecting a local anesthetic for periodontal procedures.
Conclusion
The available evidence from a range of clinical trials indicates that this compound® is an effective and well-tolerated non-injectable local anesthetic for controlling pain during scaling and root planing procedures. Its efficacy is superior to placebo and comparable to other topical agents. While not as potent as injectable anesthesia, its favorable safety profile, rapid onset of action (around 30 seconds), and duration of approximately 20 minutes make it a valuable tool in periodontal therapy.[10][11] The most significant advantage highlighted in multiple studies is high patient acceptance and preference, particularly among individuals with anxiety about needles, who often prioritize comfort and the avoidance of prolonged numbness over the achievement of profound anesthesia.[3][6][10] For researchers and clinicians, this compound® represents a viable alternative to traditional methods, bridging the gap between no anesthesia and injectable local anesthesia for mild to moderately painful procedures.
References
- 1. dentalcompare.com [dentalcompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CT-1819 - English version [has-sante.fr]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment | Semantic Scholar [semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. insidedentistry.net [insidedentistry.net]
- 11. The anesthetic onset and duration of a new lidocaine/prilocaine gel intra-pocket anesthetic (this compound) for periodontal scaling/root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Visual Analog Scale for Pain Assessment in Oraqix® Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of studies validating the use of the Visual Analog Scale (VAS) for pain assessment in clinical trials of Oraqix® (lidocaine and prilocaine (B1678100) periodontal gel). It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in designing and evaluating studies on dental anesthetics.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies that have used the VAS to assess the efficacy of this compound® in managing pain during periodontal procedures.
Table 1: Comparison of VAS Scores for this compound® vs. Placebo and Other Anesthetics
| Study | Treatment Groups | N | Procedure | Mean/Median VAS Score (0-100mm) | Key Findings |
| Donaldson et al.[1][2] | This compound®, Placebo | 130 | Scaling and Root Planing (SRP) | This compound®: 5 mm (median) Placebo: 13 mm (median) | This compound® was statistically more effective than placebo in reducing pain (P=0.015).[1] |
| Mayor-Subirana et al.[3][4][5][6] | This compound®, Hurricaine® (20% Benzocaine), Vaseline® (Placebo), No Anesthetic | 15 | Scaling and Root Planing (SRP) | This compound®: 13.3 (mean reduction) Hurricaine®: Not significantly different from this compound® Vaseline®: Not significantly different from this compound® No Anesthetic: Significantly higher pain than this compound® | This compound® effectively controls pain during SRP procedures.[3][4][5] No significant difference in VAS scores was found between this compound® and Hurricaine®.[5] |
| Friskopp et al.[7][8] | This compound® (30s, 2min, 5min application) | 30 | Scaling and Root Planing (SRP) | 30s: 7.5 mm (median) 2min: 28.5 mm (median) 5min: 15.5 mm (median) | A 30-second application of this compound® provides effective anesthesia with a mean duration of 17-20 minutes.[7][8] |
Experimental Protocols
Placebo-Controlled, Multi-Centered Evaluation of this compound®
-
Objective: To investigate the analgesic efficacy of an anesthetic gel (this compound®) for periodontal therapy.[1]
-
Study Design: A randomized, double-blind, placebo-controlled, multi-centered study conducted across six Canadian dental schools.[1]
-
Participants: 130 adult patients requiring periodontal debridement (scaling and root planing).[1]
-
Procedure:
-
Each patient received either the active this compound® gel or a placebo gel.
-
The gel was applied to the periodontal pockets in one quadrant of the mouth for 30 seconds.[1]
-
Periodontal debridement was then performed.
-
-
Pain Assessment:
-
Pain was measured using a 100-mm Visual Analog Scale (VAS), where 0 mm represented "no pain" and 100 mm represented "worst possible pain".
-
A Verbal Rating Scale (VRS) was also used.[1]
-
-
Statistical Analysis: Nonparametric statistics were used to compare the VAS scores between the two groups.[1]
Anesthetic Efficacy of this compound® vs. Hurricaine® and Placebo
-
Objective: To evaluate the efficacy of this compound® during scaling and root planing (SRP) in comparison with 20% benzocaine (B179285) (Hurricaine®) and a placebo.[3][4][5]
-
Study Design: A split-mouth, double-blind, randomized controlled clinical trial.[3]
-
Participants: 15 patients requiring four sessions of SRP.[3][4][5]
-
Procedure:
-
Pain Assessment:
-
Statistical Analysis: Repeated-measures ANOVA was used to compare VAS scores among the different anesthetic groups.[5]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for a placebo-controlled trial of this compound®.
Caption: Workflow for a comparative study of this compound®.
Signaling Pathway
The active ingredients of this compound®, lidocaine (B1675312) and prilocaine, are local anesthetics that block nerve impulses by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This mechanism involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.
Caption: Mechanism of action of this compound®.
References
- 1. A placebo-controlled multi-centred evaluation of an anaesthetic gel (this compound) for periodontal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled multi-centred evaluation of an anaesthetic gel (this compound) for periodontal therapy. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Anesthetic efficacy of this compound® versus Hurricaine® and placebo for pain control during non-surgical periodontal treatment | Semantic Scholar [semanticscholar.org]
- 7. The anesthetic onset and duration of a new lidocaine/prilocaine gel intra-pocket anesthetic (this compound) for periodontal scaling/root planing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Oraqix®: A Guide for Laboratory and Clinical Professionals
The safe and compliant disposal of Oraqix® (lidocaine and prilocaine (B1678100) periodontal gel) is critical for environmental protection and adherence to regulatory standards. This guide provides essential, step-by-step procedures for the proper handling and disposal of used, partially used, and expired this compound cartridges, as well as for managing spills.
I. Core Principles of this compound® Disposal
The primary principle governing the disposal of this compound® is adherence to all national and local regulations for pharmaceutical waste.[1] Improper disposal, such as flushing down drains or discarding in regular trash, is prohibited as it can introduce harmful chemicals into waterways and the environment.[2] Water treatment facilities are often not equipped to filter out these compounds, leading to potential contamination of water supplies.
II. Step-by-Step Disposal Protocol for this compound® Cartridges
1. Segregation of Waste:
-
Do not mix this compound® waste with other types of medical waste, such as sharps or biohazardous materials. These different waste streams are treated and disposed of differently; pharmaceutical waste is typically incinerated at high temperatures, while other medical waste may be autoclaved.[3]
-
Any dental carpules, including this compound® cartridges, that contain residual anesthetic should be treated as pharmaceutical waste.[2]
2. Use of Designated Containers:
-
Place all used, partially used, or expired this compound® cartridges into a designated, leak-proof container specifically labeled "Pharmaceutical Waste".[3][4]
-
These containers are often color-coded; blue or white with a blue top are commonly used for non-hazardous pharmaceutical waste.[3]
3. Handling of Empty Cartridges:
-
Even empty containers can retain product residues and should be handled with the same precautions as full containers.[1][5]
-
If a container cannot be sufficiently cleaned to ensure no residue remains, it should be punctured to prevent reuse and disposed of in an authorized landfill.[4][5]
4. Final Disposal:
-
Engage a licensed pharmaceutical waste management company for the final transport and disposal of the collected this compound® waste.[2][3]
-
Maintain all disposal records and manifests for a minimum of three years, or as required by local regulations.[3]
III. Spill Management Protocol
In the event of an this compound® spill, follow these procedures to ensure safety and proper cleanup:
1. Immediate Actions:
-
Clear the area of personnel to prevent unnecessary exposure.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[1][4][6]
2. Containment and Cleanup:
-
For minor spills, contain and absorb the gel with an inert material such as sand, earth, or vermiculite.[4][5]
-
Wipe up the absorbed material and place it into a suitable, labeled container for waste disposal.[4]
-
For larger spills, prevent the substance from entering drains or water courses.[4]
3. Decontamination:
-
After the spill has been cleaned up, wash the area with soap and water.[1][6]
-
Decontaminate and launder all protective clothing and equipment before reuse.[4]
IV. This compound® Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: Workflow for the proper disposal of this compound®.
References
- 1. henryschein.ca [henryschein.ca]
- 2. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 3. One moment, please... [drna.com]
- 4. assets.dentsplysirona.com [assets.dentsplysirona.com]
- 5. dentsplysirona.com [dentsplysirona.com]
- 6. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
